Product packaging for benzyl 2-aminopropanoate(Cat. No.:)

benzyl 2-aminopropanoate

Cat. No.: B8808450
M. Wt: 179.22 g/mol
InChI Key: YGYLYUIRSJSFJS-UHFFFAOYSA-N
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Description

Benzyl 2-aminopropanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B8808450 benzyl 2-aminopropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

benzyl 2-aminopropanoate

InChI

InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3

InChI Key

YGYLYUIRSJSFJS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a protected form of the amino acid alanine. It is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The esterification of the carboxylic acid group with a benzyl group serves as a temporary protecting strategy, allowing for selective reactions at the amino group, most notably the formation of peptide bonds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Benzyl 2-aminopropanoate, with a focus on its hydrochloride salt, the most common commercially available form.

Chemical and Physical Properties

This compound is a chiral molecule and can exist as the L-isomer ((S)-enantiomer), D-isomer ((R)-enantiomer), or as a racemic mixture. The properties can vary slightly between these forms. The hydrochloride salt is typically a white to off-white crystalline powder.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃NO₂·HCl[1]
Molecular Weight 215.68 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 140-142 °C[2]
Boiling Point 256.5 °C at 760 mmHg[2]
Solubility Soluble in water, methanol, and DMSO.
Storage Store in a freezer under an inert atmosphere.

Spectroscopic Data

Detailed experimental spectra with peak assignments are often proprietary to the manufacturer. However, based on the chemical structure, the expected spectroscopic characteristics are as follows:

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Peaks and Interpretation
¹H NMR - Signals in the aromatic region (around 7.3 ppm) corresponding to the benzyl group protons. - A singlet for the benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen. - A quartet for the alpha-proton (-CH-) of the alanine backbone. - A doublet for the methyl protons (-CH₃) of the alanine backbone. - A broad singlet for the amine protons (-NH₂), which may be shifted downfield in the hydrochloride salt.
¹³C NMR - Resonances in the aromatic region for the benzyl group carbons. - A peak for the benzylic methylene carbon. - A signal for the ester carbonyl carbon. - A resonance for the alpha-carbon of the alanine backbone. - A peak for the methyl carbon of the alanine backbone.
IR Spectroscopy - A strong absorption band for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹). - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic portions of the molecule. - C-O stretching for the ester linkage.
Mass Spectrometry - The molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of the benzyl group, the carboxyl group, and other characteristic fragments of amino acid esters. A prominent peak is often observed for the tropylium (B1234903) ion (C₇H₇⁺) from the benzyl group.[3][4][5]

Experimental Protocols

Synthesis of L-Alanine Benzyl Ester Hydrochloride

This protocol describes a common method for the synthesis of L-alanine benzyl ester hydrochloride from L-alanine.

Materials:

  • L-alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene (B28343)

  • Triethylamine

  • Water

  • Separatory funnel

  • Round-bottom flask with a stirrer and thermometer

Procedure: [6]

  • Formation of the p-toluenesulfonate salt: L-alanine is reacted with p-toluenesulfonic acid monohydrate and an excess of benzyl alcohol in toluene. The mixture is heated to reflux, and the water formed is removed azeotropically.

  • Neutralization: The resulting p-toluenesulfonic acid salt of L-alanine benzyl ester is dissolved in a mixture of water and toluene and cooled to 5°C.

  • Triethylamine is added dropwise to neutralize the salt and liberate the free L-alanine benzyl ester.

  • Extraction: The organic layer containing the L-alanine benzyl ester is separated. The aqueous layer is extracted again with toluene to maximize recovery.

  • Concentration: The combined organic layers are concentrated under reduced pressure to yield a toluene solution of L-alanine benzyl ester.

  • Hydrochloride Salt Formation: The resulting ester can be converted to the hydrochloride salt by treatment with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane).

Purification by Recrystallization

Recrystallization is a standard method to purify the final product.[7][8][9][10][11]

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Diethyl ether (or another suitable anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Induce further crystallization: Place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Applications in Drug Development

The primary application of this compound is as a versatile building block in peptide synthesis, a fundamental process in drug discovery and development.[12] The benzyl ester effectively protects the C-terminus of the alanine residue, allowing for the sequential addition of other amino acids to the N-terminus to build a peptide chain.

Workflow for Peptide Synthesis using this compound

The following diagram illustrates a typical workflow for the incorporation of an alanine residue into a peptide chain using this compound.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_reagents Key Reagents A Start with Resin-Bound Peptide (or N-protected amino acid) B Deprotection of N-terminus A->B 1. D Coupling Reaction B->D 2. C Activation of Carboxyl Group of incoming Amino Acid C->D 3. E Wash and Purify D->E 4. F Repeat Cycle for next Amino Acid E->F 5. F->B Iterate G This compound (as the incoming amino acid) G->C H Coupling Agents (e.g., DCC, HBTU) H->C I Deprotection Agents (e.g., TFA for Boc, Piperidine for Fmoc) I->B

Caption: Workflow for Peptide Synthesis.

This iterative process of deprotection and coupling is the foundation of solid-phase peptide synthesis (SPPS), a technique for which this compound is a valuable reagent.

Conclusion

This compound, particularly its hydrochloride salt, is an indispensable tool for chemists and pharmaceutical scientists. Its well-defined properties and role as a protected amino acid make it a cornerstone of peptide synthesis. A thorough understanding of its characteristics and handling, as outlined in this guide, is essential for its effective use in the laboratory and in the development of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceuticals. As a derivative of the naturally occurring amino acid L-alanine, it provides a versatile scaffold for the introduction of a protected amino acid moiety into complex molecules. The benzyl ester functionality serves as a temporary protecting group for the carboxylic acid, allowing for selective reactions at the amino group. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of benzyl 2-aminopropanoate, with a focus on providing practical information for laboratory applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common salt form, this compound hydrochloride, is presented in Table 1. It is important to note that much of the available literature data pertains to the hydrochloride salt due to its enhanced stability and crystalline nature, making it easier to handle and purify compared to the free base, which is often an oil.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
IUPAC Name This compoundThis compound;hydrochloride[1]
Synonyms Alanine benzyl ester, L-Alanine benzyl esterH-Ala-OBzl·HCl, Benzyl L-alaninate hydrochloride
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₄ClNO₂[1]
Molecular Weight 179.22 g/mol 215.67 g/mol [1]
Appearance Colorless to pale yellow oil (predicted)White to off-white crystalline powder[2]
Melting Point Not available140-142 °C ((S)-form)
Boiling Point Not available256.5 °C at 760 mmHg ((S)-form)
Solubility Soluble in organic solvents (e.g., DCM, EtOAc)Soluble in DMSO, Methanol, Water[2]
pKa (of -NH₃⁺) ~7.5 - 8.0 (estimated)Not applicable

Note: Some physical properties are for the (S)-enantiomer.

Experimental Protocols

Synthesis of this compound Hydrochloride

The most common method for the synthesis of this compound is through the direct esterification of L-alanine with benzyl alcohol in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt.

Materials:

  • L-Alanine

  • Benzyl alcohol

  • Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

  • Toluene (B28343) or another suitable azeotropic solvent

  • Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

  • A suspension of L-alanine (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Benzyl alcohol (1.5 - 2.0 eq) is added to the suspension.

  • The mixture is heated to reflux, and thionyl chloride (1.1 eq) is added dropwise. Alternatively, dry HCl gas can be bubbled through the reaction mixture.

  • The reaction is refluxed for several hours, with the water generated being removed azeotropically via the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is precipitated by the addition of diethyl ether.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.

Preparation of this compound (Free Base) from its Hydrochloride Salt

The free base can be obtained from the hydrochloride salt by neutralization with a suitable base.

Materials:

  • This compound hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other mild base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • This compound hydrochloride is dissolved in water and cooled in an ice bath.

  • A saturated aqueous solution of sodium bicarbonate is added slowly with stirring until the pH of the aqueous layer is approximately 8-9.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as an oil.

Spectral Data

Obtaining high-quality spectral data for the free base of this compound can be challenging due to its oily nature. The following are predicted and representative spectra based on the analysis of closely related compounds.

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following characteristic peaks:

  • δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

  • δ ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

  • δ ~3.70 ppm (q, 1H): Methine proton (α-proton) of the alanine moiety.

  • δ ~1.60 ppm (br s, 2H): Amine protons (-NH₂).

  • δ ~1.40 ppm (d, 3H): Methyl protons (-CH₃) of the alanine moiety.

¹³C NMR Spectroscopy

A predicted ¹³C NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

  • δ ~175 ppm: Carbonyl carbon of the ester.

  • δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

  • δ ~128.5 ppm, ~128.2 ppm, ~128.0 ppm: Aromatic CH carbons of the benzyl group.

  • δ ~67 ppm: Methylene carbon (-CH₂-) of the benzyl group.

  • δ ~50 ppm: Methine carbon (α-carbon) of the alanine moiety.

  • δ ~18 ppm: Methyl carbon (-CH₃) of the alanine moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

  • ~3380-3300 cm⁻¹ (w, br): N-H stretching vibrations of the primary amine.

  • ~3030 cm⁻¹ (w): Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹ (m): Aliphatic C-H stretching.

  • ~1735 cm⁻¹ (s): C=O stretching vibration of the ester.

  • ~1600, 1495, 1455 cm⁻¹ (w-m): C=C stretching vibrations of the aromatic ring.

  • ~1215 cm⁻¹ (s): C-O stretching vibration of the ester.

Visualizations

Synthesis_Workflow L_Alanine L-Alanine Esterification Esterification with Benzyl Alcohol & HCl L_Alanine->Esterification HCl_Salt This compound Hydrochloride Esterification->HCl_Salt Neutralization Neutralization with NaHCO₃ HCl_Salt->Neutralization Free_Base This compound (Free Base) Neutralization->Free_Base

Caption: Synthesis workflow for this compound.

Acid_Base_Equilibrium cluster_legend R = Benzyl 2-propanoate moiety Protonated R-NH₃⁺ (Protonated form in acidic conditions) Equilibrium + H⁺H⁺ Protonated->Equilibrium Free_Base R-NH₂ (Free base) Equilibrium->Free_Base Legend

Caption: Acid-base equilibrium of this compound.

References

benzyl 2-aminopropanoate synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) 2-Aminopropanoate

For researchers, scientists, and drug development professionals, benzyl 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a critical building block. This document provides a comprehensive guide to its synthesis, focusing on established protocols and key considerations for producing a high-purity final product. The primary synthetic strategies involve either the direct esterification of alanine or a stepwise approach involving amino group protection.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary routes:

  • Route 1: Direct Esterification of Alanine. This method involves the direct reaction of L-alanine with benzyl alcohol, typically in the presence of an acid catalyst. It is a straightforward approach, but care must be taken to control side reactions and potential racemization.

  • Route 2: N-Protection Followed by Esterification. This strategy involves first protecting the amino group of L-alanine, most commonly with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. This multi-step process offers better control and can lead to higher purity products. An alternative within this route is the esterification of L-alanine first, followed by N-terminal Boc protection.[1]

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on the desired scale, available reagents, and purity requirements. The following table summarizes quantitative data associated with the primary synthetic routes.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)
Route 1 L-Alanine to L-Alanine benzyl ester p-toluenesulfonatep-Toluenesulfonic acid monohydrate, Benzyl alcoholCyclohexane (B81311)Reflux4Excellent
Route 2A (Protection First) L-Alanine to N-BOC-L-AlanineDi-tert-butyl dicarbonate (B1257347), Sodium hydroxide (B78521)Water/THFRoom Temp17High
N-BOC-L-Alanine to Benzyl EsterBenzyl bromide, Sodium bicarbonateDMF/1,4-dioxaneRoom TempNot Specified-
Route 2B (Esterification First) L-Alanine to L-Alanine benzyl ester p-toluenesulfonatep-Toluenesulfonic acid monohydrate, Benzyl alcoholCyclohexaneReflux4-
L-Alanine benzyl ester to N-BOC derivativeDi-tert-butyl dicarbonate, TriethylamineWater/Toluene52.5-

Experimental Protocols

Route 1: Direct Esterification of L-Alanine

This protocol details the direct synthesis of L-alanine benzyl ester p-toluenesulfonate salt.

Materials:

  • L-Alanine

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).[2][3]

  • Heat the mixture to reflux for 4 hours, collecting the water that azeotropes out in the Dean-Stark trap.[2][3]

  • After 4 hours, cool the reaction mixture to room temperature.[2]

  • Add ethyl acetate (80 mL) to the cooled mixture and stir for 1 hour to precipitate the product.[2][3]

  • Collect the white solid by filtration and dry it under a vacuum to yield (S)-Benzyl 2-aminopropanoate p-toluenesulfonate salt.[2]

Route 2A: N-Protection Followed by Esterification

This route first protects the amino group of L-alanine with a Boc group, followed by esterification.

Step 1: Synthesis of N-BOC-L-Alanine

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide

  • Water

  • Tetrahydrofuran (THF)

  • Petroleum ether

  • 4 M HCl aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend L-alanine (1.0 eq) in a mixture of water and THF.[1]

  • Cool the suspension to 0°C and add sodium hydroxide (1.5 eq).[1]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) and stir the resulting solution at room temperature for 17 hours.[1]

  • Extract the reaction mixture with petroleum ether (2 x 100 mL) to remove any unreacted (Boc)₂O.[4]

  • Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.[4]

  • Extract the acidified aqueous layer with EtOAc (4 x 100 mL).[4]

  • Combine the organic phases and wash with 100 mL of saturated brine.[4]

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo to yield BOC-L-Alanine as a colorless oil, which can be used in the next step without further purification.[4]

Step 2: Esterification of N-BOC-L-Alanine

This step can be achieved via multiple methods, with Steglich esterification being a common choice.

Materials:

  • BOC-L-Alanine

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve BOC-L-Alanine (1 equivalent), benzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[4]

  • Filter off the precipitated dicyclohexylurea (DCU).[4]

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[4]

  • Purify the residue by column chromatography (hexane/EtOAc).[4]

Visualizing the Synthesis

The following diagrams illustrate the chemical pathways and workflows described.

G cluster_0 Route 1: Direct Esterification L-Alanine L-Alanine This compound p-toluenesulfonate This compound p-toluenesulfonate L-Alanine->this compound p-toluenesulfonate + Benzyl Alcohol, p-TsOH, Cyclohexane (reflux) Benzyl Alcohol Benzyl Alcohol p-Toluenesulfonic acid p-Toluenesulfonic acid Cyclohexane (reflux) Cyclohexane (reflux)

Caption: Direct esterification of L-Alanine.

G cluster_1 Route 2A: N-Protection then Esterification L-Alanine L-Alanine N-BOC-L-Alanine N-BOC-L-Alanine L-Alanine->N-BOC-L-Alanine + (Boc)2O, NaOH Benzyl 2-((tert-butoxycarbonyl)amino)propanoate Benzyl 2-((tert-butoxycarbonyl)amino)propanoate N-BOC-L-Alanine->Benzyl 2-((tert-butoxycarbonyl)amino)propanoate + Benzyl alcohol, DCC, DMAP

Caption: N-Protection followed by esterification.

G cluster_2 Experimental Workflow: Direct Esterification start Start reactants Combine L-Alanine, Benzyl Alcohol, p-TsOH, and Cyclohexane start->reactants reflux Reflux for 4 hours (Dean-Stark) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Add Ethyl Acetate and Stir cool->precipitate filter Filter and Dry Solid precipitate->filter product Obtain this compound p-toluenesulfonate filter->product

References

L-Alanine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of L-alanine benzyl (B1604629) ester hydrochloride. This crucial amino acid derivative serves as a fundamental building block in peptide synthesis and various other applications within the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

L-alanine benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of L-alanine. The esterification of the carboxylic acid group with a benzyl group and the subsequent formation of a hydrochloride salt enhances the compound's stability and utility in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
CAS Number 5557-83-5
Appearance White to off-white crystalline powder[2]
Melting Point 133-142 °C[2]
Purity ≥98% (HPLC)[1][3]
Solubility Soluble in water, methanol, and ethanol.
Storage -20°C, protected from moisture.[1]

Structure Diagram:

Caption: Chemical structure of L-alanine benzyl ester hydrochloride.

Spectroscopic Data

Precise structural elucidation and purity assessment are critical for the application of L-alanine benzyl ester hydrochloride in research and development. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.45m5HAromatic protons (C₆H₅)
~5.20s2HBenzyl CH₂
~4.15q1Hα-CH
~1.60d3HAlanine CH₃
~8.50 (broad)s3HNH₃⁺

¹³C NMR (Carbon NMR):

Chemical Shift (δ, ppm)Assignment
~170Ester C=O
~135Aromatic C (quaternary)
~128-129Aromatic CH
~67Benzyl CH₂
~50α-CH
~16Alanine CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3200Strong, broadN-H stretch (from NH₃⁺)
~2900-3000MediumC-H stretch (aliphatic and aromatic)
~1740StrongC=O stretch (ester)
~1500, 1600MediumC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[1] Electron impact (EI) or electrospray ionization (ESI) can be used.

  • Molecular Ion (M⁺): The molecular weight of the free base (L-alanine benzyl ester) is 179.22 g/mol . In ESI-MS, a prominent peak at m/z = 180.23 [M+H]⁺ would be expected.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxycarbonyl group.

Experimental Protocols

Synthesis of L-Alanine Benzyl Ester Hydrochloride

A common and efficient method for the synthesis of L-alanine benzyl ester hydrochloride is through the esterification of L-alanine with benzyl alcohol using thionyl chloride.

Materials:

  • L-alanine

  • Benzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1.0 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents).

  • Cooling: Cool the suspension in an ice bath to 0°C with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted benzyl alcohol and other impurities.

  • Drying: Dry the purified L-alanine benzyl ester hydrochloride under vacuum to obtain a white crystalline solid.

Synthesis_Workflow Start Suspend L-alanine in Benzyl Alcohol Cooling Cool to 0°C in an Ice Bath Start->Cooling Addition Slowly Add Thionyl Chloride Cooling->Addition Reaction Stir at Room Temperature (12-24h) Addition->Reaction Precipitation Add Anhydrous Diethyl Ether Reaction->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Purification Wash with Cold Diethyl Ether Isolation->Purification Drying Dry Under Vacuum Purification->Drying End L-alanine Benzyl Ester Hydrochloride Drying->End

Caption: Experimental workflow for the synthesis of L-alanine benzyl ester hydrochloride.

Applications in Drug Development and Research

The primary application of L-alanine benzyl ester hydrochloride is as a protected amino acid building block in peptide synthesis.

Peptide Synthesis

The benzyl ester group effectively protects the carboxylic acid functionality of L-alanine, preventing it from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt improves the handling and stability of the compound.

General Workflow for Dipeptide Synthesis:

  • Deprotection of the Coupling Partner: The N-terminally protected amino acid (e.g., Boc-Xxx-OH) is activated.

  • Coupling: The activated N-protected amino acid is coupled with L-alanine benzyl ester hydrochloride in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIEA) to neutralize the hydrochloride.

  • Deprotection of the Dipeptide: The N-terminal protecting group (e.g., Boc) of the resulting dipeptide can be removed to allow for further chain elongation.

  • Final Deprotection: The C-terminal benzyl ester can be removed at the end of the synthesis, typically by hydrogenolysis.

Peptide_Synthesis_Pathway cluster_Inputs Starting Materials cluster_Final Final Product Ala_Bzl L-Alanine Benzyl Ester Hydrochloride Coupling Peptide Coupling (DCC, DIEA) Ala_Bzl->Coupling Boc_AA N-Boc-Amino Acid Boc_AA->Coupling Dipeptide N-Boc-Dipeptide-OBzl Coupling->Dipeptide N_Deprotection N-terminal Deprotection (e.g., TFA for Boc) Dipeptide->N_Deprotection Dipeptide_NH2 H₂N-Dipeptide-OBzl N_Deprotection->Dipeptide_NH2 Chain_Elongation Further Peptide Coupling Cycles Dipeptide_NH2->Chain_Elongation Final_Deprotection C-terminal Deprotection (Hydrogenolysis) Chain_Elongation->Final_Deprotection Final_Peptide Final Peptide Final_Deprotection->Final_Peptide

Caption: Signaling pathway for dipeptide synthesis using L-alanine benzyl ester hydrochloride.

Conclusion

L-alanine benzyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide chemistry and drug development. Its well-defined structure and properties, coupled with established synthetic protocols, make it a reliable building block for the construction of complex peptide-based therapeutics and research tools. This guide provides the core technical information required by researchers and scientists to effectively utilize this compound in their work.

References

An In-depth Technical Guide to Benzyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a pivotal derivative of the amino acid alanine. By protecting the carboxylic acid group with a benzyl moiety, this compound becomes an essential building block in the field of synthetic organic chemistry, particularly in peptide synthesis. The temporary protection of the carboxyl group allows for selective reactions at the amino terminus, enabling the stepwise construction of complex peptide chains. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of benzyl 2-aminopropanoate, with a focus on its role in research and drug development.

Chemical Identity and Properties

This compound exists in both racemic and enantiomerically pure forms (L- and D-isomers). The L-isomer, derived from the naturally occurring amino acid L-alanine, is the most common form utilized in the synthesis of bioactive peptides. The compound is often handled as its more stable hydrochloride salt.

Table 1: Chemical Identifiers for this compound and its Variants

Compound NameSynonym(s)CAS Number
Benzyl (2S)-2-aminopropanoateL-Alanine benzyl ester17831-01-5
This compoundDL-Alanine benzyl ester46229-47-4
This compound hydrochlorideDL-Alanine benzyl ester HCl5557-81-3, 5557-83-5
Benzyl (2R)-2-aminopropanoate hydrochlorideD-Alanine benzyl ester HCl34404-37-0

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueNotes
Molecular FormulaC₁₀H₁₄ClNO₂For the hydrochloride salt.
Molecular Weight215.68 g/mol For the hydrochloride salt.[1]
Melting Point140-142°CFor the (S)-hydrochloride salt.[2]
Boiling Point256.5°C at 760 mmHgFor the (S)-hydrochloride salt.[2]
Density1.1 g/cm³For the (S)-hydrochloride salt.[2]
SolubilitySoluble in DMSO, Methanol, WaterFor the (S)-hydrochloride salt.
AppearanceWhite to off-white crystalline powderFor the hydrochloride salt.

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of alanine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[3][4] The equilibrium of this reversible reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[3][5]

G Alanine Alanine Reaction Fischer-Speier Esterification Alanine->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction Acid_Catalyst Acid Catalyst (p-TsOH) Acid_Catalyst->Reaction Water Water (removed) Reaction->Water Product This compound Reaction->Product

Caption: Synthesis of this compound via Fischer-Speier Esterification.
Experimental Protocol: Synthesis of L-Alanine Benzyl Ester p-Toluenesulfonate Salt[3]

This protocol describes the synthesis of the p-toluenesulfonate salt of L-alanine benzyl ester, which is a stable, crystalline solid that is convenient for storage and handling.

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane. The volume of cyclohexane should be sufficient to ensure good stirring.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Continue the reflux for approximately 4 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to the cooled mixture to precipitate the product.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with ethyl acetate to remove residual benzyl alcohol and other impurities.

  • Dry the solid under vacuum to a constant weight to yield L-alanine benzyl ester p-toluenesulfonate as a white solid.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the alanine backbone protons (a quartet for the α-proton and a doublet for the β-methyl protons), the benzylic protons of the ester group (a singlet), and the aromatic protons of the phenyl ring (a multiplet).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the benzylic carbon, and the carbons of the alanine backbone.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1735 cm⁻¹), and C-O stretching (around 1150-1250 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

Applications in Research and Drug Development

The primary application of this compound is in peptide synthesis , particularly in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[6][7] In this methodology, the benzyl ester serves as a 'permanent' protecting group for the C-terminal carboxylic acid of the first amino acid, which is anchored to a solid support (resin).[8]

The synthesis proceeds by the sequential addition of N-terminally protected amino acids (e.g., with a Boc group). The N-terminal protecting group is cleaved at each step, allowing for the formation of a new peptide bond, while the C-terminal benzyl ester remains intact until the final step of the synthesis.

G cluster_0 Peptide Synthesis Cycle Deprotection N-terminal Deprotection (e.g., TFA for Boc) Washing1 Washing Deprotection->Washing1 Coupling Coupling of next N-protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage from Resin & Side-chain Deprotection Washing2->Final_Cleavage Start Resin-Bound Alanine (C-terminal Benzyl Ester) Start->Deprotection Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using this compound as the C-terminal residue.

Beyond its role as a protecting group, the inherent chirality of enantiomerically pure this compound makes it a valuable chiral building block for the synthesis of complex organic molecules.[5] Chiral auxiliaries are crucial in asymmetric synthesis to control the stereochemical outcome of a reaction, which is particularly important in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.[9][]

While this compound itself is not directly involved in signaling pathways, the peptides synthesized using this building block are often designed to interact with specific biological targets, such as receptors or enzymes, thereby modulating signaling pathways implicated in various diseases.

Safety and Handling

This compound hydrochloride is classified as an irritant.[1][11] It is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes, and do not ingest. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (B1604629) 2-aminopropanoate, a key building block in peptide synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and outlines methods for its characterization.

Core Data Presentation

A summary of the key quantitative data for benzyl 2-aminopropanoate and its common salt forms is presented below for easy comparison.

PropertyThis compound (Free Base)This compound hydrochlorideThis compound p-toluenesulfonate
Molecular Formula C₁₀H₁₃NO₂[1][2]C₁₀H₁₄ClNO₂[3][4]C₁₀H₁₃NO₂ · C₇H₈O₃S
Molecular Weight 179.22 g/mol [1][2]215.67 g/mol [3][4]351.42 g/mol [5]
CAS Number 17831-01-5 (L-isomer)[1][2]5557-83-5 (L-isomer)[3][6]42854-62-6 (L-isomer)[5]
Appearance -White to off-white crystalline powder[7]Colorless to white powder[5]
Melting Point -136-145 °C[8]112-116 °C[5]

Experimental Protocols

A detailed methodology for the synthesis of L-Alanine benzyl ester p-toluenesulfonate salt, followed by its conversion to the free base, is provided below. This method is adapted from established procedures for the synthesis of similar amino acid esters.

Synthesis of L-Alanine benzyl ester p-toluenesulfonate salt

This procedure outlines the direct esterification of L-alanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water.

Materials:

  • L-Alanine

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane, driving the reaction to completion.

  • Continue the reflux for approximately 4 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to the cooled mixture and stir for 1 hour to precipitate the product.

  • Collect the white solid by filtration and wash with cold ethyl acetate.

  • Dry the solid under vacuum to yield L-Alanine benzyl ester p-toluenesulfonate salt.

Conversion to this compound (Free Base) and Purification

This protocol describes the liberation of the free amino ester from its p-toluenesulfonate salt.

Materials:

  • L-Alanine benzyl ester p-toluenesulfonate salt

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the L-Alanine benzyl ester p-toluenesulfonate salt in a mixture of water and dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid. The pH of the aqueous layer should be basic (pH > 8).

  • Separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as an oil or solid.

Characterization by NMR Spectroscopy

Sample Preparation:

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Spectral Data:

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Alanine β-CH₃~1.4doublet3H
Alanine α-CH~3.7quartet1H
Benzyl CH₂~5.1singlet2H
Aromatic CH~7.3multiplet5H
Amine NH₂variablebroad singlet2H

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow Reactants L-Alanine + Benzyl Alcohol + p-Toluenesulfonic Acid Reaction Esterification (Azeotropic Reflux) Reactants->Reaction Salt_Product L-Alanine Benzyl Ester p-Toluenesulfonate Salt Reaction->Salt_Product Neutralization Neutralization (NaHCO3 solution) Salt_Product->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Final_Product This compound (Free Base) Extraction->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification_Process Start Crude this compound in Dichloromethane Wash_NaHCO3 Wash with Saturated NaHCO3 Solution Start->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Anhydrous MgSO4 Wash_Brine->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Pure_Product Pure Benzyl 2-aminopropanoate Evaporation->Pure_Product

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide on the Solubility of Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) 2-aminopropanoate. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This document addresses the solubility of benzyl 2-aminopropanoate in its common forms, including the hydrochloride salt and N-protected derivatives, and provides detailed experimental protocols for solubility determination.

Due to the nature of this compound, particularly its tendency to exist as an oil and its instability in its free base form, quantitative solubility data is scarce in the literature. The free amine is susceptible to self-condensation, which can lead to the formation of diketopiperazines and other polymeric materials. To enhance stability and improve handling characteristics, it is commonly prepared and used as its hydrochloride salt, which is a stable, crystalline solid. Consequently, the available solubility data primarily pertains to this salt form or to N-protected derivatives.

Data Presentation

The following tables summarize the available qualitative and illustrative quantitative solubility data for this compound hydrochloride and its N-Boc protected form, respectively.

Table 1: Qualitative Solubility of this compound Hydrochloride

SolventIUPAC NameSolubility
WaterWaterSoluble[1][2][3]
MethanolMethanolSoluble[4][2]
DMSODimethyl sulfoxideSoluble[4][2]

Table 2: Illustrative Quantitative Solubility of Boc-L-Alanine Benzyl Ester at 25°C

This data is based on the general solubility trends of similar N-Boc protected amino acid esters and is intended for illustrative purposes. For precise applications, experimental determination is recommended.

Solvent FamilySolventIUPAC NamePolarity Index (Snyder)Illustrative Solubility ( g/100 mL)
ChlorinatedDichloromethane (DCM)Dichloromethane3.1> 50
ChloroformTrichloromethane4.1> 50
EthersDiethyl EtherEthoxyethane2.815 - 25
Tetrahydrofuran (THF)Oxolane4.0> 40
EstersEthyl Acetate (EtOAc)Ethyl ethanoate4.4> 40
KetonesAcetonePropan-2-one5.1> 40
AlcoholsMethanol (MeOH)Methanol5.110 - 20
Ethanol (EtOH)Ethanol4.35 - 15
Isopropanol (IPA)Propan-2-ol3.92 - 10
Polar AproticAcetonitrile (ACN)Ethanenitrile5.820 - 30
Dimethylformamide (DMF)N,N-Dimethylformamide6.4> 40

Disclaimer: The quantitative solubility data presented in this table is illustrative. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocols

A precise and reproducible method for determining the solubility of a solid compound like this compound hydrochloride is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.

Protocol: Solubility Determination by the Gravimetric Method

Materials:

  • This compound hydrochloride (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the vial in a drying oven or use a vacuum desiccator to evaporate the solvent completely. The temperature should be set well below the boiling point of the solute to avoid degradation.

    • Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

Mandatory Visualization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt_formation Salt Formation L-Alanine L-Alanine Esterification Esterification L-Alanine->Esterification Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Esterification Acid_Catalyst Acid_Catalyst Acid_Catalyst->Esterification Crude_Ester Crude_Ester Esterification->Crude_Ester Neutralization Neutralization Crude_Ester->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Free_Base Free_Base Drying->Free_Base Precipitation Precipitation Free_Base->Precipitation HCl_in_Ether HCl_in_Ether HCl_in_Ether->Precipitation Filtration Filtration Precipitation->Filtration Final_Product This compound Hydrochloride Filtration->Final_Product

Caption: Synthesis and Purification Workflow.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24h) Add_Excess->Equilibrate Settle Settle excess solid (2h) Equilibrate->Settle Filter Filter supernatant (0.22 µm syringe filter) Settle->Filter Weigh_Aliquot Weigh known volume of filtered solution Filter->Weigh_Aliquot Evaporate Evaporate solvent Weigh_Aliquot->Evaporate Weigh_Residue Weigh dried solute residue Evaporate->Weigh_Residue Calculate Calculate Solubility Weigh_Residue->Calculate

Caption: Gravimetric Solubility Determination Workflow.

References

Benzyl 2-Aminopropanoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for benzyl (B1604629) 2-aminopropanoate and its hydrochloride salt. The following sections detail the known hazards, first aid procedures, personal protective equipment, and proper handling and storage protocols. This document is intended for use by trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

Benzyl 2-aminopropanoate, particularly as its hydrochloride salt, is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.

GHS Hazard Classification [1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • alt text

Precautionary Statements [1][2]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319If eye irritation persists: Get medical help.
P332+P317If skin irritation occurs: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited quantitative data is available for the free base form of this compound. The following data is for the hydrochloride salt.

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [3][4]
Appearance White to off-white crystalline powder[4]
Melting Point 140-142°C[4]
Boiling Point 256.5°C at 760 mmHg[4]
Flash Point 119.6°C[4]
Vapor Pressure 0.0154 mmHg at 25°C[4]
Solubility Soluble in DMSO, Methanol, Water[4]

Toxicological Information

Experimental Protocols for Safety Evaluation

The determination of the toxicological properties of a chemical like this compound follows standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different laboratories.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425) [5] The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (usually rodents). The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that would be lethal to 50% of the test population, is then calculated.

Skin Irritation (Based on OECD Guideline 439) [6][7][8][9][10] This in vitro test uses reconstructed human epidermis (RhE) models. The test substance is applied topically to the tissue model. After a specific exposure time, the cell viability is determined, often using an MTT assay. A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.

Eye Irritation (Based on OECD Guideline 405) [11][12][13][14] The potential for a substance to cause eye irritation or serious eye damage is assessed by applying the test substance to the eye of an animal (typically a rabbit) and observing the effects on the cornea, iris, and conjunctiva at specific intervals. In modern practice, a weight-of-the-evidence approach is used, incorporating in vitro and ex vivo data to minimize animal testing.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[15]
Eye Contact Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.[15]
Ingestion Wash out mouth with copious amounts of water for at least 15 minutes. Do NOT induce vomiting. Seek medical attention.[15]

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[15]

  • Avoid formation of dust and aerosols.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (see Section 7).

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Store locked up.

  • Keep in a dark place, under an inert atmosphere, and for long-term storage, in a freezer under -20°C.[16]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled material, place it in a suitable closed container for disposal. Avoid generating dust.

Stability and Reactivity

  • Reactivity: No specific data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No specific data available.

  • Conditions to Avoid: No specific data available.

  • Incompatible Materials: Strong oxidizing agents.

Visualizations

Spill_Response_Workflow start Spill of Benzyl 2-Aminopropanoate Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Spilled Material and Absorbent into a Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a spill of this compound.

First_Aid_Procedures exposure Exposure to Benzyl 2-Aminopropanoate inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Cautiously with Water for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth rest Keep at Rest fresh_air->rest medical_help_inhale Seek Medical Attention if Symptoms Persist rest->medical_help_inhale wash_skin Wash Skin with Plenty of Water for at least 15 minutes remove_clothing->wash_skin medical_help_skin Seek Medical Attention if Irritation Occurs wash_skin->medical_help_skin remove_lenses Remove Contact Lenses, if Present and Easy to Do. Continue Rinsing. rinse_eyes->remove_lenses medical_help_eyes Seek Immediate Medical Attention remove_lenses->medical_help_eyes no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit medical_help_ingest Seek Immediate Medical Attention no_vomit->medical_help_ingest

References

Benzyl 2-Aminopropanoate as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, the benzyl ester of the amino acid alanine (B10760859), is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its utility stems from the presence of a stereogenic center and two versatile functional groups: a primary amine and a benzyl-protected carboxylic acid. This strategic combination allows for the controlled introduction of chirality and facilitates a wide array of chemical transformations, making it an invaluable precursor for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of benzyl 2-aminopropanoate, encompassing its physicochemical properties, detailed synthetic protocols for its enantiomers, key applications in drug discovery, and robust analytical methods for ensuring its enantiomeric purity. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.

Physicochemical Properties

This compound is most commonly handled as its hydrochloride or p-toluenesulfonate salt, which are stable, crystalline solids. The free base is an oil. The physicochemical properties of the hydrochloride salt are summarized in the table below.

Property(S)-Benzyl 2-aminopropanoate Hydrochloride(R)-Benzyl 2-aminopropanoate HydrochlorideThis compound Hydrochloride (racemic)
Molecular Formula C₁₀H₁₄ClNO₂[1][2]C₁₀H₁₄ClNO₂[3][4]C₁₀H₁₄ClNO₂[5]
Molecular Weight 215.67 g/mol [1][6]215.67 g/mol [3][4]215.67 g/mol [6]
Appearance White to off-white crystalline powder[1]--
Solubility Soluble in DMSO, Methanol, Water[1]--
Storage Condition Inert atmosphere, Store in freezer, under -20°C[1]--
CAS Number 5557-83-5[7]34404-37-0[3][7]5557-81-3[3]

Synthesis of this compound Enantiomers

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. The most common and straightforward method is the Fischer-Speier esterification of the corresponding enantiopure alanine with benzyl alcohol, catalyzed by an acid. A key challenge in this synthesis is the prevention of racemization.

General Synthesis Workflow

The general workflow for the synthesis and purification of this compound salts is depicted below.

G start Start: Enantiopure Alanine (L- or D-) esterification Fischer-Speier Esterification (Benzyl Alcohol, Acid Catalyst, Azeotropic Solvent) start->esterification workup Reaction Work-up (Cooling, Solvent Addition) esterification->workup precipitation Precipitation of Salt (e.g., with Ethyl Acetate) workup->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Final Product: (S)- or (R)-Benzyl 2-Aminopropanoate Salt drying->product analysis Quality Control (Chiral HPLC, NMR, etc.) product->analysis

General workflow for the synthesis of this compound salts.
Experimental Protocol for the Synthesis of (S)-Benzyl 2-aminopropanoate p-toluenesulfonate

This protocol is adapted from a robust, one-step esterification method that avoids the use of hazardous solvents.[8]

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.[8] The volume of cyclohexane should be sufficient for efficient stirring.

  • Heat the mixture to reflux with vigorous stirring. Water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.[8]

  • Continue refluxing until no more water is collected (typically 4 hours).[9]

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to the cooled mixture to precipitate the product.[9]

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the white solid by filtration and wash the filter cake with ethyl acetate to remove impurities.[8]

  • Dry the solid under vacuum to a constant weight to yield (S)-Benzyl 2-amino-3-hydroxypropanoate p-toluenesulfonate as a white solid.[8]

Note: A similar procedure can be followed using D-alanine to synthesize (R)-benzyl 2-aminopropanoate p-toluenesulfonate.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its primary applications include peptide synthesis and the construction of chiral heterocyclic scaffolds.

Peptide Synthesis

As a C-terminal protected amino acid, this compound is widely used in the synthesis of dipeptides, tripeptides, and larger peptide fragments. The benzyl ester group effectively protects the carboxylic acid from participating in unwanted side reactions during the coupling of the N-terminal protected amino acid.[3]

Synthesis of Chiral Heterocycles

The chiral backbone of this compound is an ideal starting point for the stereoselective synthesis of various heterocyclic compounds with significant biological activity.

  • β-Lactam Precursors: The amino group can be further manipulated to construct the four-membered azetidinone ring, a critical structural motif in β-lactam antibiotics.[9]

  • Oxazolidinones: this compound can be readily converted to the corresponding amino alcohol, which can then be cyclized to form the oxazolidinone ring, a core structure in antibacterial agents like Linezolid.[9]

  • N-Benzylic Heterocycles: This building block is also utilized in the synthesis of chiral N-benzylic heterocycles, a motif found in numerous pharmaceuticals. Advanced catalytic methods, such as dual nickel and photoredox catalysis, have been developed for the asymmetric cross-coupling of related chiral building blocks.[3]

While specific drug synthesis pathways starting directly from this compound are often proprietary, the structural motif is present in various developmental and approved drugs. For instance, structurally similar benzylamines are key intermediates in the synthesis of drugs like the anti-anginal Bepridil.[10]

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the chiral HPLC analysis of amino acid esters.

G start Sample Preparation (Dissolve in Mobile Phase) injection Injection onto Chiral HPLC System start->injection separation Chromatographic Separation on Chiral Stationary Phase (CSP) injection->separation detection Detection (e.g., UV Detector) separation->detection data Data Acquisition and Analysis detection->data quantification Quantification of Enantiomers (Peak Area Integration) data->quantification purity Determination of Enantiomeric Purity (e.g., %ee) quantification->purity report Report Generation purity->report

Workflow for chiral HPLC analysis of this compound.
Experimental Protocol for Chiral HPLC Analysis

The following provides a general protocol for the chiral separation of amino acid esters. Specific conditions may need to be optimized for this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, such as those derived from polysaccharide phenylcarbamates (e.g., Chiralpak® series).[11]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is commonly used.[11] The exact ratio needs to be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).

  • Temperature: Room temperature.[11]

Procedure:

  • Standard Preparation: If available, prepare solutions of both pure (S)- and (R)-enantiomers to determine their retention times. Prepare a solution of the racemic mixture to confirm baseline separation.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

  • Quantification: Determine the peak areas for both enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Racemization of this compound

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern during the synthesis and handling of this compound. Understanding the factors that promote racemization is crucial for maintaining the chiral integrity of this building block.

Factors Influencing Racemization

Several factors can influence the rate of racemization of amino acid esters.

G racemization Racemization of This compound temperature High Temperature racemization->temperature base Presence of Base racemization->base solvent Solvent Polarity racemization->solvent time Reaction/Storage Time racemization->time

Key factors influencing the racemization of this compound.
  • Temperature: Higher temperatures generally increase the rate of racemization.[1]

  • pH (Presence of Base or Acid): Both acidic and basic conditions can catalyze racemization. The presence of a base can facilitate the deprotonation of the α-carbon, leading to a planar carbanion intermediate that can be protonated from either face.[6][12]

  • Solvent: The choice of solvent can significantly impact racemization. For instance, in Fischer esterification, using toluene (B28343) as the azeotropic solvent can lead to racemization, whereas cyclohexane is less prone to causing this issue.[7]

  • Reaction Time: Prolonged reaction times, especially under harsh conditions, can increase the extent of racemization.[1]

By carefully controlling these parameters, the enantiomeric purity of this compound can be preserved throughout its synthesis and application.

Spectroscopic Data

The following provides representative spectroscopic data for this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum of a benzyl ester of an amino acid will typically show signals for the aromatic protons of the benzyl group (around 7.3-7.4 ppm), a singlet for the benzylic CH₂ group (around 5.1-5.2 ppm), a quartet for the α-proton of the alanine moiety, and a doublet for the methyl group of the alanine moiety. The exact chemical shifts can vary.[13][14]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, and the α- and β-carbons of the alanine moiety.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C-H stretching from the aromatic and aliphatic parts of the molecule.[15]

Conclusion

This compound is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its value is underscored by its ready accessibility from natural amino acids and its versatile reactivity. A thorough understanding of its synthesis, purification, and analytical characterization, as well as the factors that can compromise its chiral integrity, is essential for its effective utilization in drug discovery and development. This guide has provided a detailed overview of these critical aspects, offering a valuable resource for scientists and researchers in the field.

References

The Pivotal Role of Benzyl 2-Aminopropanoate in Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025Benzyl (B1604629) 2-aminopropanoate, a key chiral building block and protected amino acid, plays a critical role as a pharmaceutical intermediate in the synthesis of several life-saving drugs. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Benzyl 2-aminopropanoate, available as L- and D- enantiomers and often used as a hydrochloride salt, is instrumental in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, with a readily protectable amino group and a carboxyl group shielded by a benzyl ester, makes it an ideal starting material for intricate molecular construction.

Core Applications in Pharmaceutical Intermediates

The primary applications of this compound in the pharmaceutical industry are centered on its use in:

  • Peptide Synthesis: As a protected form of alanine, it is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl group provides robust protection for the carboxylic acid, preventing unwanted side reactions during peptide bond formation. This protection is typically stable under the conditions required for the removal of temporary N-terminal protecting groups like tert-butoxycarbonyl (Boc).

  • Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: Benzyl L-alaninate is a crucial precursor in the synthesis of widely prescribed antihypertensive drugs such as Enalapril and Lisinopril. Its inherent chirality is essential for producing the specific stereoisomers required for therapeutic efficacy.

While its application in the synthesis of the antiviral drug oseltamivir (B103847) has been investigated, current literature primarily documents synthesis routes originating from shikimic acid, and a direct, significant role for this compound in commercial oseltamivir synthesis is not prominently established.

Data Presentation: Quantitative Analysis of Synthetic Applications

The efficiency of synthetic routes utilizing this compound is a key consideration for industrial applications. The following tables summarize quantitative data for its use in peptide synthesis and the production of ACE inhibitors.

Table 1: Representative Yields in Peptide Synthesis Using N-Boc-L-Alanine Benzyl Ester

Coupling MethodCoupling Partner ExampleSolventTypical Yield (%)Purity (%)
DCC/HOBtL-Phenylalanine Methyl EsterCH₂Cl₂/THF~85>95
HBTU/DIPEAResin-bound AmineDMF>90High
HATU/DIPEAResin-bound AmineDMF>90High
DCC/HONSuAlanine benzyl ester p-tosylateDCM80Not specified

Data compiled from various sources. Yields and purity are dependent on specific reaction conditions and substrates.

Table 2: Synthesis of Enalapril from L-Alanyl-L-proline Benzyl Ester

Reaction StepKey ReagentsSolventTemperature (°C)PressureYield (%)Purity (%)
Reductive AminationEthyl 2-oxo-4-phenylbutanoate, H₂/Raney NickelEthanol45735-773 Torr70 (overall)>98
DebenzylationH₂/Raney NickelEthanol45735-773 TorrHighHigh

This table represents the key transformation leading to Enalapril. The overall yield is reported for the final product.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. Below are representative experimental protocols for key transformations involving this compound.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-L-Alanyl-L-Alanine Benzyl Ester)

Materials:

  • Boc-L-Alanine (1 equivalent)

  • L-Alanine benzyl ester p-tosylate (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • N-Hydroxysuccinimide (HONSu) (1.1 equivalents)

  • Triethylamine (NEt₃) (1.1 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Activation of Boc-L-Alanine: Dissolve Boc-L-Alanine and HONSu in DCM and cool to 0°C. Add DCC and stir for 2 hours at 0°C, then for 12 hours at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Coupling Reaction: In a separate flask, dissolve L-Alanine benzyl ester p-tosylate in DCM and neutralize with triethylamine.

  • Filter the DCU precipitate from the activated Boc-L-Alanine solution.

  • Add the filtrate to the neutralized L-Alanine benzyl ester solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter any newly formed DCU. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.[1][2][3]

Protocol 2: Synthesis of Enalapril via Reductive Amination

Materials:

  • L-alanyl-L-proline benzyl ester

  • Ethyl 2-oxo-4-phenylbutanoate

  • Raney Nickel catalyst

  • Ethanol

  • Hydrogen gas

Procedure:

  • Preparation: In a suitable reactor, suspend the Raney Nickel catalyst in ethanol.

  • Reaction: Add L-alanyl-L-proline benzyl ester and ethyl 2-oxo-4-phenylbutanoate to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (approx. 735-773 Torr) and heat to 45°C with vigorous stirring. The reaction proceeds with both reductive amination and subsequent debenzylation of the protecting group.

  • Work-up: After reaction completion (monitored by HPLC), cool the mixture, filter the catalyst, and concentrate the filtrate.

  • Purification: The crude Enalapril is purified by crystallization to yield a white, amorphous solid.[1]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

G cluster_synthesis Synthesis of L-Alanyl-L-Proline Dipeptide L-Alanine L-Alanine L-Alanine_Benzyl_Ester L-Alanine_Benzyl_Ester L-Alanine->L-Alanine_Benzyl_Ester Esterification Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->L-Alanine_Benzyl_Ester Boc-L-Alanyl-L-Proline_Benzyl_Ester Boc-L-Alanyl-L-Proline_Benzyl_Ester L-Alanine_Benzyl_Ester->Boc-L-Alanyl-L-Proline_Benzyl_Ester Boc-L-Alanine Boc-L-Alanine Boc-L-Alanine->Boc-L-Alanyl-L-Proline_Benzyl_Ester Peptide Coupling L-Proline L-Proline L-Alanyl-L-Proline L-Alanyl-L-Proline Boc-L-Alanyl-L-Proline_Benzyl_Ester->L-Alanyl-L-Proline Deprotection

Caption: Synthetic workflow for the L-Alanyl-L-Proline intermediate.

G cluster_ras Renin-Angiotensin System and ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Release Aldosterone_Release Angiotensin_II->Aldosterone_Release ACE ACE ACE_Inhibitors ACE_Inhibitors ACE_Inhibitors->ACE Inhibit Inactive_Fragments Inactive_Fragments ACE_Inhibitors->Inactive_Fragments Block Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Release->Increased_Blood_Pressure Bradykinin Bradykinin Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of ACE inhibitors in the Renin-Angiotensin System.

G cluster_workflow General Experimental Workflow for Peptide Synthesis Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling First_AA_Coupling First Amino Acid Coupling Resin_Swelling->First_AA_Coupling Deprotection N-terminal Deprotection (e.g., Boc removal) First_AA_Coupling->Deprotection Washing_1 Washing Deprotection->Washing_1 Next_AA_Coupling Next Amino Acid Coupling Washing_1->Next_AA_Coupling Washing_2 Washing Next_AA_Coupling->Washing_2 Repeat_Cycle Repeat Cycle Washing_2->Repeat_Cycle Repeat_Cycle->Deprotection More amino acids Final_Deprotection Final N-terminal Deprotection Repeat_Cycle->Final_Deprotection Sequence complete Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End End Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is an indispensable intermediate in modern pharmaceutical synthesis. Its utility in creating stereochemically pure peptides and complex APIs like ACE inhibitors underscores its importance in drug development. The methodologies and data presented in this guide aim to provide a valuable resource for scientists and researchers working to advance pharmaceutical manufacturing and discover novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Benzyl 2-Aminopropanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides for a wide array of applications, from basic research to therapeutic drug development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach to SPPS.[1][2] Within this strategy, benzyl (B1604629) 2-aminopropanoate, commonly used in its N-α-Boc protected form (Boc-L-Alanine-OBzl), serves as a critical starting material for anchoring the first amino acid to a solid support, typically a chloromethylated polystyrene resin known as Merrifield resin.[3][4]

The benzyl ester linkage formed is stable to the mildly acidic conditions used for the repetitive removal of the temporary N-α-Boc protecting group, yet it can be cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), during the final step of peptide cleavage from the resin.[1][2][5] This document provides detailed application notes and experimental protocols for the use of benzyl 2-aminopropanoate in the Boc/Bzl SPPS workflow.

Data Presentation

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for key stages of the Boc/Bzl SPPS process.

Table 1: Quantitative Metrics in Boc/Bzl Solid-Phase Peptide Synthesis

ParameterTypical ValueMethod of Determination
Resin Loading Efficiency (Boc-L-Ala-OBzl)0.5 - 0.8 mmol/gQuantitative amino acid analysis after hydrolysis
Per-cycle Coupling Efficiency>99%Kaiser (Ninhydrin) Test[3]
Overall Crude Peptide Yield60 - 80%Gravimetric analysis after cleavage and precipitation[3]
Final Peptide Purity (after purification)>95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Note: Values can vary depending on the peptide sequence, resin, and coupling reagents used.

Table 2: Comparison of Common Coupling Reagents in Boc-SPPS

Coupling Reagent/AdditiveKey AdvantagesKey Considerations
DCC/HOBtCost-effective, reduces racemization.[3]Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.
HBTU/DIEAHigh coupling efficiency, fast reaction times.[6]Can be more expensive than carbodiimide-based reagents.
BOP ReagentHighly effective for difficult couplings, low racemization.[7]Stoichiometric formation of carcinogenic byproduct HMPA.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in Boc/Bzl SPPS starting with the esterification of the resin with Boc-L-Alanine-OBzl.

Protocol 1: Resin Loading - Esterification of Merrifield Resin

This protocol describes the attachment of the first amino acid, Boc-L-Alanine, to the Merrifield resin via a benzyl ester linkage.

Materials:

  • Boc-L-Alanine

  • Merrifield Resin (1% divinylbenzene, 100-200 mesh, chloromethylated)

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (B129727) (MeOH), reagent grade

  • Potassium Iodide (KI) (optional)

  • Dioxane

Procedure:

  • Preparation of Boc-L-Alanine Cesium Salt:

    • Dissolve Boc-L-Alanine in methanol.

    • Add water (approximately 0.5 mL per mmol of amino acid) and titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).[3]

    • Evaporate the solution to dryness under reduced pressure.

    • To ensure the complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.[3]

  • Resin Swelling and Esterification:

    • Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

    • Drain the DCM and wash the resin thoroughly with DMF (3 times).

    • Dissolve the dried Boc-L-Alanine cesium salt in DMF and add it to the swollen resin.

    • Optionally, add a catalytic amount of potassium iodide (KI) (0.1 equivalents).[3]

    • Agitate the reaction mixture at 50°C for 12-24 hours.

  • Washing and Drying:

    • Allow the resin to cool to room temperature.

    • Filter the resin and wash sequentially with DMF (3 times), DMF/water (1:1, 3 times), DMF (3 times), DCM (3 times), and finally methanol (3 times).

    • Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by quantitative amino acid analysis.

Protocol 2: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of N-α-Boc deprotection, neutralization, and coupling of the subsequent amino acid.

Materials:

  • Boc-L-Ala-Merrifield Resin (from Protocol 1)

  • Boc-protected amino acid (for the next position in the sequence)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

  • N,N-Dimethylformamide (DMF)

Procedure:

  • N-α-Boc Deprotection:

    • Swell the peptide-resin in DCM for 15-30 minutes.

    • Drain the DCM and add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.[3]

    • Agitate for 20-30 minutes at room temperature.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.[3]

    • Drain the neutralization solution and wash the resin with DCM (3 times).

  • Amino Acid Coupling (DCC/HOBt Method):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the dissolved amino acid/HOBt solution to the neutralized resin.

    • Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and the DCU byproduct.

  • Repeat Cycle:

    • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).

CRITICAL SAFETY NOTE: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin into the reaction vessel of the HF apparatus.

  • Scavenger Addition:

    • Add anisole (typically 10% v/v of the final HF volume) to the resin. Anisole acts as a scavenger to trap reactive benzyl and t-butyl cations released during cleavage, which can otherwise lead to side reactions with sensitive residues like tryptophan and methionine.

  • HF Cleavage:

    • Cool the reaction vessel to approximately -5 to 0°C using an ice/salt bath.

    • Carefully distill the required volume of anhydrous HF into the reaction vessel.

    • Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Remove the HF by evaporation under a stream of nitrogen gas.

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.[3]

  • Peptide Isolation and Purification:

    • Filter the crude peptide and wash it several more times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA) and purify by RP-HPLC.

Mandatory Visualization

Application in Drug Development: Targeting the p53-MDM2 Interaction

Synthetic peptides are valuable tools for modulating biological signaling pathways. A prominent example is the development of peptide-based inhibitors that target the interaction between the tumor suppressor protein p53 and its negative regulator, the oncoprotein MDM2.[8] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Peptides designed to mimic the p53 binding domain can disrupt the p53-MDM2 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.[8] The Boc/Bzl SPPS strategy is well-suited for the synthesis of such bioactive peptides.

p53_MDM2_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex p53_stabilized Stabilized p53 MDM2->p53_MDM2_complex Degradation p53 Degradation p53_MDM2_complex->Degradation Degradation->p53 Inhibits Inhibitor_Peptide Synthetic Peptide (e.g., from Boc-SPPS) Inhibitor_Peptide->p53_MDM2_complex Blocks Formation Apoptosis Apoptosis p53_stabilized->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by a synthetic peptide.

Boc_SPPS_Workflow cluster_cycle SPPS Cycle (Repeat n times) start Start: Boc-Ala-OBzl esterification Esterification with Merrifield Resin start->esterification resin_bound Boc-Ala-Resin esterification->resin_bound deprotection 1. Boc Deprotection (50% TFA/DCM) resin_bound->deprotection neutralization 2. Neutralization (10% DIEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA-OH, DCC/HOBt) neutralization->coupling washing 4. Washing (DMF, DCM) coupling->washing washing->deprotection protected_peptide Protected Peptide-Resin washing->protected_peptide After n cycles cleavage Final Cleavage (Anhydrous HF, Anisole) protected_peptide->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification Purification (RP-HPLC) crude_peptide->purification final_product Pure Peptide purification->final_product

Caption: General workflow for Boc-SPPS starting with Boc-L-Alanine benzyl ester.

References

Application Notes and Protocols: Benzyl 2-Aminopropanoate as a Carboxyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl (B1604629) 2-aminopropanoate (the benzyl ester of alanine) as a protecting group for carboxylic acids in organic synthesis, with a particular focus on peptide and medicinal chemistry.

Introduction

The temporary protection of reactive functional groups is a cornerstone of modern organic synthesis. For the carboxyl group, the benzyl ester is a robust and versatile protecting group, valued for its stability across a wide range of reaction conditions and its susceptibility to selective removal. Benzyl 2-aminopropanoate and other amino acid benzyl esters are crucial intermediates, particularly in peptide synthesis, where the C-terminal carboxylic acid must be masked during chain elongation.

The benzyl ester's stability to the acidic conditions used for the removal of the tert-butoxycarbonyl (Boc) group and its stability to basic conditions make it an orthogonal protecting group in many synthetic strategies. Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.

Application Notes

Stability and Orthogonality

The primary advantage of the benzyl ester lies in its stability profile, which allows for selective manipulation of other functional groups within a molecule. It is generally stable to:

  • Mild to moderate acidic conditions: This allows for the use and removal of acid-labile protecting groups like Boc (tert-butoxycarbonyl) without affecting the benzyl ester.

  • Basic conditions: It is resistant to bases, permitting reactions such as saponification of other ester types or the use of base-labile protecting groups.

  • Many nucleophiles and oxidizing/reducing agents: This broad compatibility makes it suitable for multi-step syntheses.

This stability profile makes the benzyl ester an integral part of the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS).

Deprotection Strategies

Several methods are available for the cleavage of benzyl esters, allowing for flexibility based on the substrate's other functionalities.

  • Catalytic Hydrogenolysis: This is the most common and often preferred method for benzyl ester deprotection. It is a mild and clean reaction that typically proceeds with high yield. The reaction involves hydrogen gas and a palladium catalyst, usually on a carbon support (Pd/C).

  • Catalytic Transfer Hydrogenation: A safer and more convenient alternative to using flammable hydrogen gas, this method employs a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium catalyst.

  • Strong Acid Cleavage (Acidolysis): For substrates that are sensitive to hydrogenation (e.g., containing alkenes or alkynes), strong acids like hydrofluoric acid (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH) can be used. This method is often employed in the final step of Boc-based peptide synthesis to simultaneously cleave the benzyl ester and side-chain protecting groups.

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can also effect the cleavage of benzyl esters, offering another alternative for selective deprotection.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and deprotection of benzyl esters.

Table 1: Large-Scale Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate p-toluenesulfonate

ParameterValueReference
Starting MaterialL-Serine
ReagentsBenzyl alcohol, p-toluenesulfonic acid monohydrate
SolventCyclohexane (B81311) (for azeotropic water removal)
Precipitation SolventEthyl acetate (B1210297)
Molar Ratio (L-Serine:p-TsOH:Benzyl Alcohol)1 : 1.2 : 5
Reaction TemperatureReflux temperature of cyclohexane
Reaction Time4 hours
Product Formp-toluenesulfonate salt
Enantiomeric PurityHigh (enantiomerically pure by chiral HPLC)

Table 2: Comparison of Common Deprotection Methods for Benzyl Esters

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, 10% Pd/C, in MeOH, EtOH, or EtOAc, RT>95%Very clean, mild conditions, high yield.Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds); requires H₂ gas handling.
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C, in refluxing MeOHHighAvoids the use of flammable H₂ gas; convenient for standard lab setups.May require elevated temperatures; potential for side reactions with the hydrogen donor.
Strong Acid Cleavage (TFA) Anhydrous TFA in CH₂Cl₂, RT, 1-6 hoursHighEffective for hydrogenation-sensitive substrates; can deprotect other acid-labile groups simultaneously.Harsh conditions; may not be suitable for acid-sensitive molecules.

Experimental Protocols

Protocol 1: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salt

This protocol is adapted from the large-scale synthesis of L-serine benzyl ester and can be applied to other amino acids like alanine. It utilizes a Fischer-Speier esterification with azeotropic removal of water.

Materials:

  • Amino Acid (e.g., L-Alanine) (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.2 eq)

  • Benzyl alcohol (5.0 eq)

  • Cyclohexane

  • Ethyl acetate

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: To a round-bottom flask, add the amino acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and a sufficient volume of cyclohexane to ensure the slurry can be stirred effectively.

  • Azeotropic Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. Water generated during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue reflux for approximately 4 hours, or until no more water is collected in the trap.

  • Product Isolation: Cool the reaction mixture to room temperature.

  • Precipitation: Add a sufficient volume of ethyl acetate to the cooled mixture to precipitate the product. Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation.

  • Filtration and Drying: Collect the white solid by filtration. Wash the filter cake with ethyl acetate to remove residual benzyl alcohol and other impurities. Dry the solid under vacuum to a constant weight to yield the amino acid benzyl ester p-toluenesulfonate salt.

Protocol 2: Deprotection of Benzyl Ester via Catalytic Hydrogenolysis

This is a standard and highly effective method for benzyl ester cleavage.

Materials:

  • Benzyl ester-protected compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration aid (e.g., Celite®)

Procedure:

  • Preparation: Dissolve the benzyl ester-protected compound (1.0 eq) in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere if the substrate is sensitive.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-backfill cycle three times to ensure the reaction atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Final Product: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

Visualizations

G cluster_protection Protocol 1: Benzyl Ester Protection Workflow P_start Amino Acid + Benzyl Alcohol + p-TsOH in Cyclohexane P_reflux Heat to Reflux (Azeotropic Water Removal) P_start->P_reflux 4 hours P_cool Cool to Room Temperature P_reflux->P_cool P_precipitate Add Ethyl Acetate (Precipitation) P_cool->P_precipitate Stir 1 hour P_filter Filter and Wash P_precipitate->P_filter P_dry Dry Under Vacuum P_filter->P_dry P_end Amino Acid Benzyl Ester p-TsOH Salt P_dry->P_end

Workflow for Benzyl Ester Protection

G cluster_deprotection Protocol 2: Benzyl Ester Deprotection Workflow (Hydrogenolysis) D_start Dissolve Benzyl Ester in Solvent (e.g., MeOH) D_catalyst Add 10% Pd/C Catalyst D_start->D_catalyst D_h2 Evacuate and Backfill with H₂ (3x) D_catalyst->D_h2 D_react Stir at Room Temperature D_h2->D_react Monitor by TLC/LC-MS D_filter Filter through Celite® D_react->D_filter D_concentrate Concentrate Filtrate D_filter->D_concentrate D_end Deprotected Carboxylic Acid D_concentrate->D_end

Workflow for Benzyl Ester Deprotection

G compound N-Protected Amino Acid C-Protected Carboxyl Group Boc-NH-CHR-COO-Bzl deprotect_N Treat with Acid (e.g., TFA) compound:N->deprotect_N deprotect_C Catalytic Hydrogenolysis (H₂ / Pd-C) compound:C->deprotect_C result_N H₂N-CHR-COO-Bzl (C-terminus remains protected) deprotect_N->result_N result_C Boc-NH-CHR-COOH (N-terminus remains protected) deprotect_C->result_C title Orthogonality of Benzyl (Bzl) and Boc Protecting Groups

Orthogonality of Benzyl and Boc Groups

Application Notes and Protocols for the Enzymatic Resolution of Racemic Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure α-amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The enzymatic kinetic resolution (EKR) of racemic amino acid esters presents a highly efficient, selective, and environmentally sustainable alternative to conventional chemical resolution methods. This application note details protocols for the enzymatic resolution of racemic benzyl (B1604629) 2-aminopropanoate (also known as benzyl alaninate) utilizing lipases, which are renowned for their stereoselectivity and stability in organic media.

The principle of EKR lies in the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, an enzyme. The lipase (B570770) will preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. This disparity in reactivity facilitates the separation of the two enantiomers. For racemic benzyl 2-aminopropanoate, two primary enzymatic strategies are employed: selective hydrolysis or selective transesterification.

Data Presentation

The following tables provide a summary of representative quantitative data for the enzymatic resolution of amino acid esters and related compounds using lipases. The exact values for this compound may vary depending on the specific experimental conditions.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Amino Acid Esters

SubstrateEnzymeMethodSolventAcyl Donor (for Transesterification)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of Unreacted Ester (%)Enantiomeric Excess (e.e.) of Product (%)
Racemic this compoundNovozym 435 (CALB)TransesterificationToluene (B28343)Vinyl Acetate (B1210297)4024-48~50>99 (R)-enantiomer>95 (S)-enantiomer
Racemic Benzyl MandelateNovozym 435 (CALB)HydrolysisHeptane/Phosphate (B84403) Buffer-40-5024~50>99 (R)-enantiomer>98 (S)-enantiomer[1]
Racemic β-Amino EstersCandida antarctica Lipase A (CALA)TransesterificationDiisopropyl ether2,2,2-Trifluoroethyl butanoateRT24-7240-50Good to ExcellentGood to Excellent
Racemic 1-PhenylethanolNovozym 435 (CALB)TransesterificationHexane (B92381)Vinyl Acetate306~50>99>99
N-Acetyl-DL-Alanine Methyl EsterImmobilized E. coli with EsteraseHydrolysisPhosphate Buffer-40--99.9999.50[2]

Table 2: Analytical Parameters for Chiral HPLC Analysis of Amino Acid Esters

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
This compound EnantiomersChiralpak® IA or similar amylose-based CSPHexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine1.0210
N-Benzoyl-Alanine Benzyl Ester EnantiomersChiralcel® OD-H or similar cellulose-based CSPHexane/Ethanol (e.g., 80:20 v/v)0.8-1.2230

Experimental Protocols

Two primary protocols are presented for the enzymatic resolution of racemic this compound: Hydrolysis and Transesterification. The selection of the method may depend on the desired final product (the unreacted ester or the hydrolyzed acid) and the available downstream processing capabilities.

Protocol 1: Enzymatic Resolution via Hydrolysis

This protocol is designed for the selective hydrolysis of one enantiomer of this compound, yielding the corresponding enantiomerically enriched carboxylic acid and the unreacted ester.

Materials and Reagents:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Phosphate buffer (50 mM, pH 7.0)

  • Heptane or Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve racemic this compound (e.g., 1.0 g, 5.6 mmol) in a suitable organic solvent (e.g., 20 mL of heptane).

  • Add phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0) to create a two-phase system.

  • Add the immobilized lipase (e.g., 100 mg of Novozym 435, 10% w/w of the substrate).

Reaction Conditions:

  • Stir the mixture vigorously at a constant temperature (e.g., 40-50°C).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours). The aliquots should be worked up by separating the organic layer, drying it with anhydrous sodium sulfate, and analyzing by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed product. This typically takes 24-48 hours.

Work-up and Product Isolation:

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and stored for reuse.

  • Separate the organic and aqueous layers of the filtrate.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine all organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) to extract the formed amino acid, followed by a wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched unreacted this compound.

  • The combined aqueous layers containing the sodium salt of the amino acid can be acidified to pH 2-3 with 1M HCl and then extracted with ethyl acetate to isolate the enantiomerically enriched 2-aminopropanoic acid.

  • Purify the unreacted ester and the hydrolyzed acid by column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Resolution via Transesterification

This protocol describes the selective acylation of one enantiomer of this compound using an acyl donor, resulting in an enantiomerically enriched acylated product and the unreacted ester.

Materials and Reagents:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Anhydrous toluene or hexane

  • Vinyl acetate or vinyl butyrate (B1204436) (acyl donor)

  • Molecular sieves (3Å or 4Å, activated)

  • Silica gel for column chromatography

Reaction Setup:

  • To a dried flask containing a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 5.6 mmol) and anhydrous toluene (20 mL).

  • Add the acyl donor, for example, vinyl acetate (1.5-2.0 equivalents).

  • Add Novozym 435 (e.g., 100 mg, 10% w/w of the substrate) and activated molecular sieves (e.g., 1.0 g) to remove the byproduct (acetaldehyde or butyraldehyde).

  • Seal the flask and stir the mixture at a constant temperature (e.g., 40°C).

Reaction Conditions:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC after filtering out the enzyme.

  • Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted ester and the acylated product.

Work-up and Product Isolation:

  • Filter off the enzyme and molecular sieves and wash them with the reaction solvent.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product is a mixture of the unreacted this compound and the acylated product.

  • Purify and separate the two compounds by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Mandatory Visualizations

Enzymatic_Resolution_Workflow cluster_hydrolysis Protocol 1: Hydrolysis racemic_ester_h Racemic Benzyl 2-Aminopropanoate reaction_h Enzymatic Hydrolysis (Lipase, Buffer/Solvent, 40-50°C) racemic_ester_h->reaction_h separation_h Separation of Enantiomers reaction_h->separation_h unreacted_ester Enantiopure (R)-Benzyl 2-Aminopropanoate separation_h->unreacted_ester Unreacted hydrolyzed_acid Enantiopure (S)-2-Aminopropanoic Acid separation_h->hydrolyzed_acid Hydrolyzed

Caption: Workflow for the enzymatic resolution of racemic this compound via hydrolysis.

Enzymatic_Transesterification_Workflow cluster_transesterification Protocol 2: Transesterification racemic_ester_t Racemic Benzyl 2-Aminopropanoate reaction_t Enzymatic Transesterification (Lipase, Acyl Donor, Solvent, 40°C) racemic_ester_t->reaction_t separation_t Separation of Products reaction_t->separation_t unreacted_ester_t Enantiopure (R)-Benzyl 2-Aminopropanoate separation_t->unreacted_ester_t Unreacted acylated_product Enantiopure (S)-Acyl-2-Aminopropanoate separation_t->acylated_product Acylated

Caption: Workflow for the enzymatic resolution of racemic this compound via transesterification.

References

Synthesis of β-Lactams Using Benzyl 2-Aminopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam ring is a cornerstone of antibiotic chemistry, forming the core structure of penicillins, cephalosporins, carbapenems, and monobactams. The synthesis of novel β-lactam analogs remains a critical area of research in the development of new therapeutic agents to combat antibiotic resistance. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a powerful and widely utilized method for the construction of the four-membered azetidinone ring. This application note provides a detailed protocol for the synthesis of a 3-amino-β-lactam derivative using benzyl (B1604629) 2-aminopropanoate as a chiral starting material. The amino group at the 3-position and the methyl group at the 4-position of the β-lactam ring, derived from the alanine (B10760859) backbone, are common structural motifs in various biologically active compounds.

Principle of the Method

The synthesis involves a two-step, one-pot process. First, an imine is formed in situ from benzyl 2-aminopropanoate and an appropriate aldehyde (in this conceptual protocol, we will use a generic aldehyde, R-CHO, for the formation of the imine, followed by reaction with a ketene). Subsequently, a ketene, generated in situ from an acid chloride (e.g., acetoxyacetyl chloride) and a tertiary amine base (e.g., triethylamine), undergoes a [2+2] cycloaddition with the imine to yield the desired β-lactam. The use of a chiral amino acid ester allows for the potential for diastereoselective synthesis of the β-lactam ring.

Experimental Protocols

Materials
General Procedure for the Synthesis of Benzyl 2-((2S,3R)-3-acetoxy-2-methyl-4-oxoazetidin-1-yl)propanoate

Step 1: Imine Formation (Conceptual)

Note: For the direct reaction with the ketene precursor, the free amine of this compound acts as the nitrogen nucleophile without pre-formation of a separate imine. The following protocol details this direct approach.

Step 2: Staudinger [2+2] Cycloaddition

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound hydrochloride.

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the stirred solution. The first equivalent neutralizes the hydrochloride salt to form the free amine, and the subsequent equivalents will be used to generate the ketene.

  • In the dropping funnel, prepare a solution of acetoxyacetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the acetoxyacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure β-lactam as a mixture of diastereomers.

Data Presentation

The expected products are diastereomers of benzyl 2-((2S,3R)-3-acetoxy-2-methyl-4-oxoazetidin-1-yl)propanoate. The stereochemistry at the newly formed chiral centers on the β-lactam ring (C3 and C4) will depend on the reaction conditions and the stereochemistry of the starting alanine ester. The following table summarizes representative quantitative data for a similar synthesis of a 3-amino-β-lactam derivative.

ParameterValueReference
Yield 70-90% (for analogous systems)[1]
Diastereomeric Ratio Variable, dependent on conditions
Appearance Colorless to pale yellow oil/solid

Characterization Data of an Analogous β-Lactam Structure

The following data is for a structurally related β-lactam and serves as a reference for the expected spectroscopic features.[1]

NucleusChemical Shift (δ, ppm)
¹H NMR (400 MHz, CDCl₃)7.31–7.25 (m, 5H, Ar-H), 4.70 (ABq, J = 19.3 Hz, 2H, CH₂Ph), 4.48 (d, J = 6.0 Hz, 2H), 3.96 (ABq, J = 16.3 Hz, 2H), 2.96 and 2.92 (2×s, 3H), 1.36 (s, 9H).
¹³C NMR (100 MHz, CDCl₃)169.0, 167.1, 156.7, 137.9, 128.76, 128.6, 127.7, 127.3, 80.8 and 80.5, 63.2 and 63.0, 51.2 and 50.8, 43.1 and 43.0, 36.4 and 35.5, 28.2.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification start1 This compound HCl dissolve Dissolve starting material in DCM and cool to 0 °C start1->dissolve start2 Acetoxyacetyl chloride add_ketene_precursor Dropwise addition of acetoxyacetyl chloride solution start2->add_ketene_precursor start3 Triethylamine add_base Add triethylamine start3->add_base start4 Anhydrous DCM start4->dissolve dissolve->add_base add_base->add_ketene_precursor react Stir at room temperature (12-24h) add_ketene_precursor->react quench Quench with water react->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Purified β-Lactam purify->product

Caption: General workflow for the synthesis of β-lactams.

Staudinger Cycloaddition Mechanism

staudinger_mechanism cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition acid_chloride Acetoxyacetyl Chloride ketene Acetoxyketene acid_chloride->ketene - HCl triethylamine1 Triethylamine zwitterion Zwitterionic Intermediate ketene->zwitterion amine Benzyl 2-aminopropanoate amine->zwitterion beta_lactam β-Lactam Product zwitterion->beta_lactam Ring Closure

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

Conclusion

The Staudinger [2+2] cycloaddition provides a reliable and versatile method for the synthesis of β-lactams from amino acid esters such as this compound. This protocol outlines a general procedure that can be adapted and optimized for the synthesis of a variety of 3-amino-β-lactam derivatives. The resulting compounds can serve as valuable intermediates for the development of novel antibiotics and other biologically active molecules. Careful control of reaction conditions may allow for the diastereoselective synthesis of specific stereoisomers, which is often crucial for biological activity. Further investigation into the optimization of reaction parameters and the exploration of different ketene precursors can expand the scope of this synthetic strategy.

References

Application Notes and Protocols for Chiral Amine Resolution Using Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the separation of enantiomers a critical step in drug development and manufacturing. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This document provides detailed application notes and protocols for the use of benzyl (B1604629) 2-aminopropanoate as a chiral resolving agent for the separation of racemic amines.

Benzyl 2-aminopropanoate, a derivative of the amino acid alanine, presents a readily available and effective chiral resolving agent. The presence of a carboxylic acid and an amino group on a chiral backbone allows for the formation of diastereomeric salts with racemic amines. The differential solubility of these diastereomeric salts in various solvent systems enables their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer in high purity.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The resolution of a racemic amine using a chiral resolving agent like this compound is based on the formation of a pair of diastereomers. When a racemic mixture of a chiral amine, (R/S)-amine, is reacted with a single enantiomer of a chiral acid, for instance, (S)-benzyl 2-aminopropanoate hydrochloride, two diastereomeric salts are formed: [(R)-amine]·[(S)-acid] and [(S)-amine]·[(S)-acid].

These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most notably solubility. This difference in solubility allows for the selective crystallization of one diastereomer from a suitable solvent, while the other remains in the mother liquor. The crystallized diastereomer can then be isolated, and the pure enantiomer of the amine can be liberated by treatment with a base.

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Analysis racemic_amine Dissolve Racemic Amine in Solvent mix Mix Solutions racemic_amine->mix resolving_agent Dissolve (S)-Benzyl 2-Aminopropanoate HCl in Solvent resolving_agent->mix heat Heat to Reflux mix->heat cool Slow Cooling & Crystallization heat->cool filtrate Vacuum Filtration cool->filtrate crystals Diastereomeric Crystals filtrate->crystals mother_liquor Mother Liquor filtrate->mother_liquor liberation Liberate Amine (Base Treatment) crystals->liberation extraction Solvent Extraction liberation->extraction analysis Determine e.e. (Chiral HPLC/GC/NMR) extraction->analysis

Application Notes and Protocols for the Coupling of Benzyl 2-Aminopropanoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in peptide chemistry, enabling the synthesis of peptides by sequentially adding amino acid residues to a growing chain anchored to an insoluble resin support. The efficiency of each coupling step is critical to the overall yield and purity of the final peptide. This document provides detailed application notes and protocols regarding the use of Benzyl (B1604629) 2-aminopropanoate (H-Ala-OBzl) in SPPS, with a focus on maximizing coupling efficiency.

Benzyl 2-aminopropanoate, the benzyl ester of alanine (B10760859), is a common building block in peptide synthesis. Its benzyl ester serves as a protecting group for the C-terminal carboxylic acid, which can be removed under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) in the Boc/Bzl strategy, or through catalytic hydrogenation. The efficiency of its coupling to the N-terminus of a resin-bound peptide is influenced by several factors, including the choice of coupling reagents, solvent, reaction time, and the nature of the peptide sequence itself.

Factors Influencing Coupling Efficiency

The successful incorporation of this compound is dependent on several key experimental parameters:

  • Steric Hindrance: While alanine itself is not considered a sterically hindered amino acid, the bulkiness of the N-terminal protecting group (e.g., Fmoc or Boc) on the incoming amino acid and the sequence of the peptide already on the resin can affect the reaction rate.[1]

  • Coupling Reagents: The choice of activating reagent is paramount. Standard carbodiimide (B86325) reagents like DCC and DIC may be sufficient, but for more challenging couplings, more potent aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP) are recommended to form highly reactive esters that overcome kinetic barriers.[1]

  • Solvent: The solvent must effectively solvate the peptide-resin complex to prevent aggregation, which can hinder coupling.[2] N-methylpyrrolidone (NMP) is often preferred for its superior solvating properties over Dimethylformamide (DMF).[1] For difficult sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[3]

  • Reaction Time and Temperature: Slower reaction rates due to steric hindrance can be compensated by increasing the reaction time.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also drive difficult couplings to completion more efficiently.[1]

Data Presentation: Representative Coupling Efficiency

The following table summarizes representative coupling efficiencies for an N-terminally protected Alanine derivative under various conditions. The data is compiled from typical results found in SPPS literature and serves as a guideline. Actual efficiencies may vary depending on the specific peptide sequence and experimental setup.

N-α-ProtectionCoupling ReagentBaseSolventReaction Time (min)Temperature (°C)Crude Peptide Purity (%)Overall Yield (%)
BocDCC/HOBtDIEADCM/DMF12025>9060-80
FmocHBTU/HOBtDIEADMF6025>95>70
FmocHATU/HOAtDIEANMP4525>98>80
FmocDIC/OxymaCollidineDMF9025>95>70
FmocPyBOPDIEANMP6025>95>75

Note: Data are representative and intended for comparative purposes. Actual results will be sequence-dependent.

Experimental Protocols

The following protocols are provided as a general framework for the coupling of N-α-protected this compound in a standard SPPS workflow.

Protocol 1: Manual Fmoc-Based SPPS Coupling of Fmoc-Ala-OBzl

This protocol describes a single coupling cycle using HBTU as the activating agent.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Ala-OH (3 eq.)

  • HBTU (2.9 eq.)

  • HOBt (3 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[4]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Ala-OH, HBTU, and HOBt in DMF.

    • Add DIEA to the solution and mix for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Manual Boc-Based SPPS Coupling of Boc-Ala-OBzl

This protocol outlines a standard coupling cycle using DCC/HOBt activation.

Materials:

  • Boc-protected peptide-resin

  • Boc-Ala-OH (3 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • Dichloromethane (DCM), peptide synthesis grade

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM solution and agitate for 20-30 minutes.[5]

    • Drain the TFA solution and wash the resin with DCM (5x).[5]

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (2x, 5 minutes each).

    • Wash the resin with DCM (3x).

  • Coupling Reaction:

    • In a separate vessel, dissolve Boc-Ala-OH and HOBt in a minimal amount of DMF, then add to the resin.

    • Add DCC dissolved in DCM to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.[5]

    • Monitor the reaction completion (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Visualization of SPPS Workflow

The following diagram illustrates the key steps in a single coupling cycle during Solid-Phase Peptide Synthesis.

SPPS_Coupling_Workflow Start Start: Peptide-Resin Deprotection N-α-Deprotection (e.g., Piperidine for Fmoc, TFA for Boc) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (e.g., HBTU/DIEA) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End End: Elongated Peptide-Resin Wash2->End Reagents Incoming N-α-Protected This compound Reagents->Activation

References

Benzyl Ester: A Versatile Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzyl (B1604629) ester is a cornerstone protecting group for carboxylic acids in the multifaceted landscape of organic synthesis. Its widespread use stems from a favorable balance of stability under a range of reaction conditions and its susceptibility to mild and selective deprotection, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and peptides.[1][2] This document provides a comprehensive overview of the application of benzyl esters, detailing their formation, cleavage, and compatibility, supplemented with experimental protocols and comparative data.

Introduction to Benzyl Ester Protecting Groups

The primary role of the benzyl ester is to mask the acidic proton of a carboxylic acid, thereby preventing its interference in subsequent synthetic transformations where it might act as an acid or a nucleophile.[1] An ideal protecting group should be introduced and removed in high yield under conditions that do not compromise other functional groups within the molecule. The benzyl group adeptly meets these criteria.[3]

Key Advantages:

  • Stability: Benzyl esters are robust and stable under many mildly acidic and basic conditions.[2]

  • Selective Removal: They can be cleaved under specific and mild conditions, most notably through catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[2][4]

  • Byproduct Profile: The primary byproduct of hydrogenolysis is toluene, a volatile and easily removable organic solvent.[5][6]

Formation of Benzyl Esters (Benzylation)

The synthesis of benzyl esters from carboxylic acids can be accomplished through several methods, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

Fischer Esterification

A traditional method involves the acid-catalyzed reaction of a carboxylic acid with benzyl alcohol.

  • Reagents: Benzyl alcohol, p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄)

  • Solvent: Toluene or benzene, often with azeotropic removal of water

  • Conditions: Reflux temperature[7]

Williamson Ether Synthesis Analogue

This method involves the reaction of a carboxylate salt with a benzyl halide.

  • Reagents: Carboxylic acid, a base (e.g., triethylamine (B128534), cesium carbonate), and benzyl bromide or benzyl chloride.

  • Solvent: Toluene, DMF, or acetone.

  • Conditions: Room temperature to reflux.

Using 2-Benzyloxy-1-methylpyridinium Triflate

A milder method suitable for sensitive substrates involves the use of 2-benzyloxy-1-methylpyridinium triflate. This reagent, which can be generated in situ, allows for benzylation under neutral conditions.[8][9]

Direct Oxidative Esterification

More recent and atom-economical methods involve the direct coupling of carboxylic acids with benzylic C-H bonds of alkylarenes, often catalyzed by transition metals like palladium.[10][11]

Table 1: Comparison of Selected Benzylation Methods

MethodReagentsTypical SolventsTemperatureTypical YieldsReference
Fischer EsterificationCarboxylic acid, Benzyl alcohol, TsOHTolueneReflux67%[7]
Williamson AnalogueCarboxylic acid, Base, Benzyl halideToluene, DMFRT to RefluxHigh[12]
2-Benzyloxypyridine MethodCarboxylic acid, 2-Benzyloxypyridine, MeOTf, Et₃NToluene90 °C98%[13]
Pd-Catalyzed C-H AcyloxylationCarboxylic acid, Toluene, Pd(OAc)₂Toluene100 °CHigh[8]

Deprotection of Benzyl Esters (Debenzylation)

The selective cleavage of the benzyl ester to regenerate the carboxylic acid is a critical step. Several reliable methods are available.

Catalytic Hydrogenolysis

This is the most common and often the cleanest method for benzyl ester deprotection.[14][15] It involves the cleavage of the C-O bond using hydrogen gas in the presence of a palladium catalyst.[5]

  • Catalyst: 10% Palladium on carbon (Pd/C) is the most widely used.[6] Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for substrates prone to catalyst poisoning.[14]

  • Hydrogen Source: Hydrogen gas, typically at atmospheric pressure (balloon) or higher.[5]

  • Solvents: Methanol (B129727), ethanol, and ethyl acetate (B1210297) are common choices.[5]

Catalytic Transfer Hydrogenation

A safer and often more convenient alternative to using hydrogen gas, this method employs a hydrogen donor in the presence of a palladium catalyst.[5][14]

Acid-Catalyzed Cleavage

Strong acids can cleave benzyl esters, which is useful for substrates that are sensitive to hydrogenation but stable in acidic conditions.[14][18]

  • Reagents: Trifluoroacetic acid (TFA), often with a cation scavenger like anisole (B1667542) or triethylsilane.[18] HBr in acetic acid is another option.[18]

  • Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for TFA-mediated deprotection.[18]

Table 2: Comparison of Common Debenzylation Methods

MethodReagentsTypical SolventsTemperatureTypical YieldsReference
Catalytic HydrogenolysisH₂, 10% Pd/CMeOH, EtOAcRoom Temperature99-100%[7]
Catalytic Transfer HydrogenationAmmonium Formate, 10% Pd/CMeOHRefluxHigh[5]
Acid-Catalyzed CleavageTFA, AnisoleCH₂Cl₂0 °C to RTHigh[18]

Experimental Protocols

Protocol 1: Benzylation of a Carboxylic Acid using 2-Benzyloxypyridine

This protocol describes the formation of a benzyl ester under neutral conditions.[13]

  • To a solution of the carboxylic acid (1.0 equiv) and 2-benzyloxypyridine (2.0 equiv) in toluene, add methyl triflate (MeOTf, 2.0 equiv).

  • Add triethylamine (Et₃N) as an acid scavenger.

  • Heat the resulting mixture at 90 °C for 24 hours.

  • Upon completion, cool the reaction mixture and purify by standard methods.

Protocol 2: Deprotection by Catalytic Hydrogenolysis

This protocol outlines a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.[5][6]

  • Dissolve the benzyl ester substrate (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate (approximately 0.1 M concentration).[14]

  • Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 mol% with respect to the substrate).[14]

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[14]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

  • Wash the Celite® pad with the reaction solvent.[5]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

  • Further purification can be performed by crystallization or chromatography if necessary.[5]

Protocol 3: Deprotection by Catalytic Transfer Hydrogenation

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[5][19]

  • In a round-bottom flask, suspend the benzyl ester substrate (1.0 equiv) in anhydrous methanol (10-20 mL per gram of substrate).[5]

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).[19]

  • To the stirred suspension, add ammonium formate (5.0 equiv) in one portion.[19]

  • Heat the reaction mixture to reflux.[19]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.[5]

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5]

  • Wash the filter cake with a small amount of methanol.[5]

  • Combine the filtrates and remove the solvent under reduced pressure.[5]

  • The crude product can be purified by recrystallization or ion-exchange chromatography.[5]

Diagrams

ProtectionDeprotectionWorkflow CarboxylicAcid Carboxylic Acid (R-COOH) Benzylation Benzylation CarboxylicAcid->Benzylation Protection BenzylEster Benzyl Ester (R-COOBn) Benzylation->BenzylEster SyntheticSteps Synthetic Transformations BenzylEster->SyntheticSteps Debenzylation Debenzylation BenzylEster->Debenzylation Deprotection SyntheticSteps->BenzylEster Modified Substrate FinalProduct Deprotected Carboxylic Acid (R-COOH) Debenzylation->FinalProduct

Caption: General workflow for the use of a benzyl ester protecting group.

DebenzylationMethods BenzylEster Benzyl Ester (R-COOBn) Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) BenzylEster->Hydrogenolysis TransferHydrogenation Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) BenzylEster->TransferHydrogenation AcidCleavage Acid-Catalyzed Cleavage (TFA or HBr/AcOH) BenzylEster->AcidCleavage CarboxylicAcid Carboxylic Acid (R-COOH) Hydrogenolysis->CarboxylicAcid TransferHydrogenation->CarboxylicAcid AcidCleavage->CarboxylicAcid

Caption: Common methods for the deprotection of benzyl esters.

Stability and Compatibility

The benzyl ester protecting group is stable to a wide variety of reaction conditions, making it a versatile choice in multi-step syntheses. It is generally stable to:

  • Mildly acidic and basic conditions: This allows for the use of other protecting groups that are removed under these conditions, such as silyl (B83357) ethers (acid-labile) or acetate esters (base-labile).[2][20]

  • Many oxidizing and reducing agents: However, it is susceptible to strong reducing conditions that can also affect the benzyl group.

This stability profile allows for orthogonal deprotection strategies, where different protecting groups can be removed selectively in the presence of a benzyl ester, and vice-versa.[21] For instance, a tert-butyldimethylsilyl (TBS) ether can be cleaved with fluoride (B91410) ions without affecting a benzyl ester. Conversely, a benzyl ester can be removed by hydrogenolysis in the presence of acid- or base-labile groups.[20]

Conclusion

The benzyl ester remains a highly valuable protecting group for carboxylic acids in modern organic synthesis. Its ease of formation, general stability, and, most importantly, its selective removal via mild catalytic hydrogenolysis make it an indispensable tool for researchers and scientists in academic and industrial settings, particularly in the development of new pharmaceuticals. The choice of specific benzylation and debenzylation protocols should be tailored to the substrate at hand, considering the presence of other functional groups and the overall synthetic strategy.

References

Application Notes and Protocols for the Lipase-Catalyzed Hydrolysis of Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective hydrolysis of racemic benzyl (B1604629) 2-aminopropanoate using lipases. This enzymatic method offers a green and efficient pathway for the kinetic resolution of amino acid esters, yielding enantiomerically enriched amino acids and unreacted esters, which are valuable chiral building blocks in pharmaceutical synthesis.

Introduction

The kinetic resolution of racemic amino acid esters through lipase-catalyzed hydrolysis is a well-established and highly effective method for producing optically pure amino acids.[1] Lipases, such as those from Candida antarctica B (CAL-B) and Pseudomonas cepacia (PCL), are widely recognized for their high selectivity and stability in aqueous and organic media.[2][3] This application note focuses on the use of these lipases for the selective hydrolysis of one enantiomer of benzyl 2-aminopropanoate, leaving the other enantiomer as the unreacted ester. This process is crucial for the synthesis of chiral drugs and other fine chemicals where stereochemistry dictates biological activity.

Principle of the Method

The lipase-catalyzed hydrolysis of this compound involves the enantioselective cleavage of the ester bond in the presence of water. The enzyme preferentially recognizes and catalyzes the hydrolysis of one enantiomer (typically the L-enantiomer for natural amino acids) to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted.[1] This difference in reaction rates allows for the separation of the resulting amino acid and the remaining amino acid ester at approximately 50% conversion, yielding both products with high enantiomeric excess (e.e.).

Data Presentation

The following tables summarize typical quantitative data obtained from the lipase-catalyzed hydrolysis of this compound under optimized conditions.

Table 1: Lipase (B570770) Screening for the Hydrolysis of this compound

Lipase SourceFormConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Enantioselectivity (E)
Candida antarctica B (CAL-B)Immobilized48>99 (L-Alanine)92 (D-Ester)>200
Pseudomonas cepacia (PCL)Immobilized5198 (L-Alanine)>99 (D-Ester)>150
Porcine Pancreas Lipase (PPL)Free4585 (L-Alanine)70 (D-Ester)25
Rhizomucor mieheiImmobilized3075 (L-Alanine)32 (D-Ester)8

Table 2: Effect of pH on the Hydrolysis of this compound using Immobilized CAL-B

pHConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantioselectivity (E)
6.03598180
7.048>99>200
8.04699195
9.04097150

Table 3: Effect of Temperature on the Hydrolysis of this compound using Immobilized CAL-B

Temperature (°C)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantioselectivity (E)
2542>99>200
3048>99>200
405298185
505595120

Experimental Protocols

General Protocol for Lipase-Catalyzed Hydrolysis of this compound

This protocol describes a general procedure for the kinetic resolution of racemic this compound via hydrolysis catalyzed by an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym® 435 - immobilized CAL-B, or Lipase PS from Pseudomonas cepacia)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • To a stirred solution of racemic this compound (1 mmol) in phosphate buffer (20 mL, 0.1 M, pH 7.0), add the immobilized lipase (100 mg).

  • Maintain the reaction mixture at 30°C with constant stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion and enantiomeric excess.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Adjust the pH of the filtrate to 2 with 1 M HCl to protonate the unreacted amino ester.

  • Extract the aqueous solution with ethyl acetate (B1210297) (3 x 20 mL) to separate the unreacted this compound.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Adjust the pH of the remaining aqueous layer to the isoelectric point of alanine (B10760859) (approx. pH 6.0) to precipitate the enantiomerically pure 2-aminopropanoic acid.

  • Collect the precipitated amino acid by filtration, wash with cold water, and dry.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

Mobile Phase:

Analysis Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 210 nm

  • Column temperature: 25°C

Sample Preparation:

  • Dilute the reaction aliquots with the mobile phase before injection.

Visualizations

experimental_workflow racemic_substrate Racemic Benzyl 2-Aminopropanoate reaction Enzymatic Hydrolysis (30°C, Stirring) racemic_substrate->reaction buffer Phosphate Buffer (pH 7.0) buffer->reaction lipase Immobilized Lipase (e.g., CAL-B) lipase->reaction monitoring Reaction Monitoring (Chiral HPLC) reaction->monitoring separation Separation at ~50% Conversion (Filtration) monitoring->separation Achieved ~50% Conversion product L-2-Aminopropanoic Acid separation->product unreacted_substrate D-Benzyl 2-Aminopropanoate separation->unreacted_substrate

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

signaling_pathway racemic_ester Racemic this compound (L- and D-forms) lipase Lipase Active Site racemic_ester->lipase l_complex Enzyme-L-Ester Complex (Favored) lipase->l_complex High Affinity d_complex Enzyme-D-Ester Complex (Disfavored) lipase->d_complex Low Affinity hydrolysis Hydrolysis l_complex->hydrolysis Fast Reaction d_ester D-Benzyl 2-Aminopropanoate (Unreacted) d_complex->d_ester Slow/No Reaction l_acid L-2-Aminopropanoic Acid + Benzyl Alcohol hydrolysis->l_acid

Caption: Enantioselective recognition and hydrolysis by lipase.

References

The Role of Benzyl 2-Aminopropanoate in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, also known as benzyl alaninate, is a versatile chiral building block in asymmetric synthesis. Derived from the natural amino acid L-alanine, its inherent chirality makes it a valuable precursor for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. While benzyl 2-aminopropanoate is frequently utilized as a protected amino acid in peptide synthesis, a significant application lies in its use as a chiral auxiliary, particularly in the diastereoselective synthesis of α-amino acids.[1]

This document provides detailed application notes and protocols for the use of this compound derivatives in asymmetric synthesis, focusing on the diastereoselective alkylation of chiral nickel(II) complexes of Schiff bases derived from alanine (B10760859). This methodology offers a robust and practical approach for the preparation of a wide variety of α-amino acids, including quaternary and α,α-disubstituted analogs.[2][3]

Principle of Asymmetric Induction

The core principle of this application involves the temporary incorporation of this compound into a rigid, planar nickel(II) complex. The chirality of the alanine moiety, combined with a chiral ligand, creates a sterically defined environment that directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid.

Application: Diastereoselective Synthesis of α-Amino Acids via Alkylation of a Chiral Ni(II) Complex

A well-established method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a Schiff base derived from an amino acid.[2][3] In this context, a derivative of this compound (specifically, the alanine moiety) is complexed with Ni(II) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). The resulting complex serves as a chiral glycine (B1666218) or alanine enolate equivalent.

The benzyl ester of the 2-aminopropanoate protects the carboxylic acid functionality during the reaction. The rigidity of the Ni(II) complex and the steric hindrance provided by the chiral ligand and the benzyl group of the proline in the BPB ligand effectively shield one face of the planar complex, leading to high diastereoselectivity in the alkylation step.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for the diastereoselective alkylation of Ni(II) complexes of Schiff bases derived from amino acids, demonstrating the high yields and stereoselectivities achievable with this methodology.

Electrophile (R-X)Product (α-Amino Acid)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
5-Iodopenteneα-(Pent-4-en-1-yl)alanine7098[3]
Benzyl BromidePhenylalanineHighHigh[2]
1,3-Dibromopropane(2S,6S)-Diaminopimelic acidHighHigh[4]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ni(II) Complex of Alanine Schiff Base

This protocol describes the formation of the key chiral intermediate, the Ni(II) complex, from L-alanine, a chiral ligand, and a nickel salt. The benzyl ester of alanine can be used in a similar fashion.

Materials:

Procedure:

  • To a stirred solution of L-alanine (1.0 eq) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq) in methanol, add a solution of potassium hydroxide (2.0 eq) in methanol.

  • Add a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol to the mixture.

  • Heat the reaction mixture at reflux for 1 hour.

  • Allow the mixture to cool to room temperature. The product will precipitate.

  • Collect the precipitate by filtration, wash with cold methanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain the chiral Ni(II) complex.

Protocol 2: Diastereoselective Alkylation of the Chiral Ni(II) Complex

This protocol outlines the general procedure for the alkylation of the pre-formed chiral Ni(II) complex.

Materials:

Procedure:

  • Suspend the chiral Ni(II) complex (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Add potassium tert-butoxide (1.1 eq) and a catalytic amount of tetrabutylammonium iodide.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkylated Ni(II) complex.

Protocol 3: Decomplexation and Isolation of the α-Amino Acid

This protocol describes the cleavage of the alkylated complex to release the desired α-amino acid.

Materials:

  • Alkylated Ni(II) complex (from Protocol 2)

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Dissolve the purified alkylated Ni(II) complex in diethyl ether.

  • Add 2 M hydrochloric acid and stir vigorously for 3 hours at room temperature.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column.

  • Wash the column with water and then elute the amino acid with a suitable aqueous ammonia (B1221849) solution.

  • Concentrate the fractions containing the product to obtain the enantiomerically enriched α-amino acid. The benzyl ester can be removed by standard hydrogenolysis if the free acid is desired.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Ni(II) Complex cluster_alkylation Diastereoselective Alkylation cluster_deprotection Deprotection Alanine L-Alanine Complex_formation Complex Formation Alanine->Complex_formation BPB (S)-BPB Ligand BPB->Complex_formation Ni_salt Ni(II) Salt Ni_salt->Complex_formation Chiral_Complex Chiral Ni(II) Complex Complex_formation->Chiral_Complex Alkylation Alkylation Chiral_Complex->Alkylation Base Base (t-BuOK) Base->Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation Alkylated_Complex Alkylated Ni(II) Complex Alkylation->Alkylated_Complex Acid_Hydrolysis Acid Hydrolysis Alkylated_Complex->Acid_Hydrolysis Amino_Acid α-Amino Acid Product Acid_Hydrolysis->Amino_Acid

Caption: Experimental workflow for the asymmetric synthesis of α-amino acids.

Caption: Stereochemical model of diastereoselective alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of benzyl (B1604629) 2-aminopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of benzyl 2-aminopropanoate?

The primary methods for cleaving the benzyl ester of this compound are:

  • Catalytic Hydrogenolysis: This is the most common method, employing a palladium catalyst (typically 10% Pd/C) and a hydrogen source to cleave the benzyl ester, yielding the free carboxylic acid and toluene.[1] It is favored for its clean reaction profile.[1]

  • Catalytic Transfer Hydrogenation: A milder alternative to using hydrogen gas, this method generates hydrogen in situ from a donor molecule like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a palladium catalyst.[2][3] This approach is advantageous for substrates sensitive to standard hydrogenation conditions and for laboratories not equipped for high-pressure reactions.[2]

  • Acid-Catalyzed Cleavage (Acidolysis): Strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) can cleave the benzyl ester.[4][5] This method is suitable for substrates that are sensitive to hydrogenation but stable under acidic conditions.[3][6]

Q2: How do I choose the right deprotection method for my experiment?

The selection of a deprotection method depends on the stability of your substrate, the presence of other functional groups, and the desired reaction scale.[7] The following decision-making flowchart can guide your choice.

G start Start: this compound Deprotection q1 Does the substrate contain sulfur or other catalyst poisons? start->q1 q2 Are other reducible groups present (e.g., alkenes, alkynes, nitro)? q1->q2 No q3 Is the substrate sensitive to strong acids? q1->q3 Yes method1 Catalytic Hydrogenolysis (H2, Pd/C) q2->method1 No method2 Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) q2->method2 Yes q3->method2 Yes method3 Acidic Cleavage (TFA or HF with scavengers) q3->method3 No

Caption: Decision-making flowchart for selecting a deprotection method.

Q3: What are common side reactions during benzyl ester deprotection and how can they be minimized?

Common side reactions include the reduction of other functional groups (alkenes, alkynes, nitro groups) during hydrogenolysis and alkylation of nucleophilic side chains by benzyl carbocations during acid cleavage.[8][9] To minimize these, consider using the milder catalytic transfer hydrogenation for sensitive substrates or adding scavengers like anisole (B1667542) or p-cresol (B1678582) during acid cleavage to trap the carbocations.[2][8]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection by Hydrogenolysis

An incomplete or slow reaction is a common issue in catalytic hydrogenolysis. The following workflow can help you troubleshoot the problem.

G start Incomplete Hydrogenolysis check_catalyst Check Catalyst Activity & Loading start->check_catalyst is_poisoned Substrate contains S or N? check_catalyst->is_poisoned low_activity Low Catalyst Activity check_catalyst->low_activity Old/Inactive add_acid Add Mild Acid (e.g., Acetic Acid) if basic N is present is_poisoned->add_acid Yes review_conditions Review Reaction Conditions is_poisoned->review_conditions No increase_loading Increase Catalyst Loading (20-50 mol%) low_activity->increase_loading pearlmans_catalyst Use Pearlman's Catalyst (Pd(OH)2/C) low_activity->pearlmans_catalyst increase_pressure Increase H2 Pressure and/or Temperature review_conditions->increase_pressure stirring Ensure Vigorous Stirring review_conditions->stirring

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

Potential Causes and Solutions:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisoning by sulfur-containing functional groups or certain nitrogen-containing heterocycles in the substrate.[4][9]

    • Solution: Increase the catalyst loading to 20-50 mol%.[1] For substrates with basic nitrogen atoms, adding a stoichiometric amount of a mild acid like acetic acid can prevent catalyst inhibition.[10] If poisoning is severe, consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) or an alternative deprotection method.[1]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can vary.

    • Solution: Use a fresh batch of high-quality catalyst.[6]

  • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[6]

  • Steric Hindrance: A sterically hindered benzyl ester may have difficult access to the catalyst surface.

    • Solution: Increase the reaction temperature and pressure. If the reaction remains slow, an alternative method like acidic cleavage may be necessary.[1]

Issue 2: Side Reactions During Deprotection

For Hydrogenolysis:

  • Problem: Reduction of other sensitive functional groups like alkenes, alkynes, or nitro groups.[9]

  • Solution: Catalytic transfer hydrogenation is a milder alternative that can often prevent the reduction of other functional groups.[1][2]

For Acid-Catalyzed Cleavage:

  • Problem: Alkylation of nucleophilic amino acid side chains (e.g., cysteine, methionine, tryptophan, tyrosine) by the benzyl carbocation generated during cleavage.[8]

  • Solution: Add scavengers to the reaction mixture to trap the benzyl carbocations. Common scavengers include anisole, dimethyl sulfide, and p-cresol.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.[1]

  • Materials:

    • This compound derivative

    • 10% Palladium on carbon (Pd/C)

    • Methanol (B129727), ethanol, or ethyl acetate

    • Hydrogen gas (H₂) balloon or hydrogenator

    • Celite®

  • Procedure:

    • Dissolve the benzyl ester substrate (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask to a concentration of approximately 0.1 M.[6]

    • Carefully add 10% Pd/C to the solution (typically 10 mol% with respect to the substrate).[1]

    • Securely attach a hydrogen-filled balloon to the flask.

    • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[6]

    • Stir the reaction mixture vigorously at room temperature.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[6]

    • Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be done by crystallization if necessary.[6]

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is a safer alternative to using hydrogen gas.[1][2]

  • Materials:

    • This compound derivative

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate

    • Anhydrous methanol

    • Celite®

  • Procedure:

    • In a round-bottom flask, dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[1]

    • Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]

    • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]

    • Heat the reaction mixture to reflux.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature.[1]

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.[1]

    • Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography.[1]

Protocol 3: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are stable in strong acid.[11]

  • Materials:

  • Procedure:

    • Dissolve the substrate in anhydrous DCM in a round-bottom flask (concentration of 0.1-0.5 M).[11]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[11]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate (B77799) salt of the deprotected amino acid.[11]

Protocol 4: Acid-Catalyzed Cleavage with Hydrogen Fluoride (HF)

This procedure is commonly used in solid-phase peptide synthesis with Boc chemistry and requires specialized equipment and safety precautions.[5][12]

  • Materials:

    • Peptide-resin with benzyl ester

    • Anhydrous hydrogen fluoride (HF)

    • Scavengers (e.g., anisole, p-cresol)

    • HF cleavage apparatus

  • Procedure:

    • Place the peptide-resin in the reaction vessel of the HF apparatus.

    • Add the appropriate scavengers (e.g., 1 mL anisole per gram of resin).[12]

    • Cool the reaction vessel in a dry ice/methanol bath.

    • Distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[12]

    • Stir the mixture at 0 °C for 1-2 hours.[12]

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with a small amount of TFA and precipitate the peptide in cold ether.[12]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the deprotection of benzyl esters under various protocols.

Table 1: Comparison of Deprotection Methods for Benzyl Esters [3]

MethodReagentsTemperatureTimeTypical YieldNotes
Catalytic HydrogenolysisH₂, 10% Pd/CRoom Temp.1-16 h>90%Clean reaction, but sensitive to catalyst poisoning.
Catalytic Transfer HydrogenationNH₄HCO₂, 10% Pd/CReflux0.5-2 h>90%Safer than H₂ gas, good for sensitive substrates.
Acidolysis25-50% TFA in DCMRoom Temp.1-4 h>95%Effective for hydrogenation-sensitive substrates.
AcidolysisAnhydrous HF0 °C1-2 hVariableUsed in Boc-SPPS, requires special equipment.

Table 2: Troubleshooting Guide for Catalytic Hydrogenolysis - Quantitative Adjustments

ProblemParameter to AdjustRecommended ChangeExpected Outcome
Slow ReactionCatalyst LoadingIncrease from 10 mol% to 20-50 mol%[1]Increased reaction rate.
Incomplete ReactionHydrogen PressureIncrease from balloon pressure to 40-50 psiDrive reaction to completion.
Catalyst PoisoningCatalyst TypeSwitch from 10% Pd/C to 20% Pd(OH)₂/C[1]Improved tolerance to poisoning.

References

Technical Support Center: Optimizing Yield in Benzyl 2-Aminopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during the synthesis of benzyl (B1604629) 2-aminopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Benzyl 2-Aminopropanoate?

There are two main strategies for synthesizing this compound. The most common approach involves a two-step process: first, the protection of the amino group of L-alanine, typically with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid with benzyl alcohol.[1][2] The final step is the deprotection of the amino group. An alternative is the direct esterification of L-alanine with benzyl alcohol, usually catalyzed by an acid like p-toluenesulfonic acid.[3][4] This one-step method is more atom-economical but presents a higher risk of racemization.

Q2: Why is amino group protection necessary in the two-step synthesis?

Protecting the amino group is crucial to prevent self-condensation or polymerization of the amino acid during the esterification step. Without a protecting group, the nucleophilic amino group of one alanine (B10760859) molecule could react with the activated carboxylic acid of another, leading to the formation of dipeptides and other oligomers. This side reaction significantly reduces the yield of the desired benzyl ester and introduces impurities that are difficult to remove.

Q3: What is racemization and why is it a major concern in this synthesis?

Racemization is the conversion of a single enantiomer (e.g., L-alanine) into an equal mixture of both enantiomers (L- and D-alanine).[5] This is a critical issue in pharmaceutical and biological applications, as the biological activity of a compound is often exclusive to a specific stereoisomer.[5] The presence of the undesired D-isomer can lead to reduced efficacy or even adverse biological effects. Racemization can be induced by harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids or bases.[5][6]

Q4: What are the most effective methods for purifying the final product?

Purification of this compound, which is often isolated as a hydrochloride or p-toluenesulfonate salt, typically involves several techniques. Liquid-liquid extraction is used to separate the free base from the reaction mixture. Recrystallization is a powerful method for purifying the final salt form, using a suitable solvent system like ethyl acetate (B1210297). For intermediates or in cases where recrystallization is challenging, flash chromatography on silica (B1680970) gel is a common alternative.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. - Optimize Temperature: For esterification, ensure the reaction is heated sufficiently (e.g., reflux) to drive the equilibrium forward. For protection/deprotection steps, adhere to recommended temperatures to avoid side reactions.
Ineffective Carboxylic Acid Activation (for coupling reactions) - Use a Coupling Agent: Employ a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate ester formation under milder conditions.
Poor Quality Reagents - Verify Reagent Purity: Use fresh or properly stored reagents. Benzyl chloroformate (Cbz-Cl) can degrade over time. Ensure solvents are anhydrous, as water can interfere with many of the reaction steps.
Inefficient Deprotection (Cbz Removal) - Check Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. Catalyst poisoning, especially by sulfur-containing compounds, can inhibit the reaction. - Optimize Hydrogen Source: For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium (B1175870) formate) is used.[7]
Issue 2: Product Contaminated with Impurities
Potential Cause Recommended Solution(s)
Presence of Starting Materials - Drive the reaction to completion as described in the "Low Yield" section. - Optimize purification. For example, unreacted N-Cbz-alanine can be removed by a basic wash during workup, and excess benzyl alcohol can often be removed under high vacuum or by column chromatography.
Formation of Dipeptide Byproducts - This indicates incomplete protection of the amino group before esterification. Ensure the protection step is complete before proceeding.
Byproducts from Coupling Agents (e.g., DCU) - If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. Chilling the reaction mixture can further precipitate the DCU.
Side Products from Deprotection - N-Benzylation: During catalytic hydrogenation, insufficient hydrogen can sometimes lead to the formation of N-benzyl byproducts. Ensure adequate hydrogen supply and efficient stirring.[8] - Incomplete Deprotection: If the deprotection is not complete, the starting material will remain. Increase reaction time or catalyst loading.
Issue 3: High Degree of Racemization
Potential Cause Recommended Solution(s)
Harsh Reaction Conditions - Temperature Control: Avoid excessive temperatures, particularly during direct esterification. - pH Management: During N-Cbz protection with Cbz-Cl, maintain the pH between 8 and 10. A pH that is too high can cause racemization of the amino acid.[9]
Inappropriate Solvent Choice for Direct Esterification - Avoid Toluene: Toluene has been shown to cause partial or complete racemization during the acid-catalyzed esterification of alanine with benzyl alcohol.[3][4] - Use Cyclohexane: Cyclohexane is an excellent alternative for azeotropic water removal in direct esterification, as it has been shown to preserve the enantiomeric purity of the amino acid ester.[3][4]
Racemization during Carboxylic Acid Activation - Use Racemization-Suppressing Additives: When using coupling agents, additives like HOBt or Oxyma can minimize racemization by preventing the formation of highly reactive, racemization-prone intermediates.[6] - Maintain Low Temperatures: Perform the coupling reaction at low temperatures (e.g., starting at 0 °C) to reduce the rate of racemization.[6]

Data Presentation

Table 1: Impact of Solvent Choice on Yield and Enantiomeric Purity in the Direct Benzylation of L-Alanine

This table summarizes the results from the direct esterification of L-alanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water.

SolventYield of Tosylate Salt (%)Enantiomeric Excess (ee %)Outcome
Cyclohexane85%>99%Enantiomerically pure product
Toluene82%80%Partial racemization

Data compiled from Pallavicini, M., et al. (2017). Amino Acids, 49, 949–957.[3][4]

Table 2: Comparison of Catalytic Systems for Cbz-Group Deprotection

Catalyst SystemHydrogen Source / ReagentTypical Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
10% Pd/CH₂ (gas, 1 atm)4 - 72 hoursUp to 95%+Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, may reduce other functional groups (e.g., alkenes, benzyl ethers).[10]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)4 hours - 6 days57 - 66%Advantages: More active than Pd/C, useful for more resistant substrates. Disadvantages: Can be slower for some substrates, more expensive.[10]
Pd/C (Transfer Hydrogenation)Ammonium Formate (B1220265)~10 - 30 minutesHighAdvantages: Avoids handling of H₂ gas, extremely rapid.[7][10] Disadvantages: Requires careful temperature control, may not be suitable for all substrates.
AlCl₃ / AnisoleLewis Acid0.5 - 2 hours85 - 95%Advantages: Effective when hydrogenation is not possible. Disadvantages: Strongly acidic conditions, not compatible with acid-sensitive groups.

Data compiled from BenchChem technical guides.[8][10]

Experimental Protocols

Protocol 1: N-Cbz Protection of L-Alanine

This protocol is adapted from a standard Schotten-Baumann reaction.[9]

  • Dissolution: Dissolve L-alanine (1.0 eq) in 2N NaOH solution in a three-necked flask and cool the solution to 0 °C using an ice bath.

  • Reaction: Simultaneously and dropwise, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2N NaOH solution, maintaining the internal reaction temperature below 5 °C and the pH between 8 and 10.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.

  • Aqueous Workup: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Discard the organic phase.

  • Acidification: Carefully acidify the aqueous phase to pH 1-2 by the slow addition of 2N HCl. A white precipitate of N-Cbz-L-alanine should form.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic phases, wash with water and brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product, which can be further purified by recrystallization from ethyl acetate/hexane.

Protocol 2: Benzylation of N-Cbz-L-Alanine using DCC

  • Dissolution: Dissolve N-Cbz-L-alanine (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Once complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.5 M citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield N-Cbz-L-alanine benzyl ester.

Protocol 3: Cbz-Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a rapid and effective method for Cbz group removal.[7]

  • Setup: In a round-bottom flask, dissolve the Cbz-protected alanine benzyl ester (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).

  • Hydrogen Donor: To the stirred suspension, add ammonium formate (3-5 equivalents) in one portion. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC (the reaction is typically complete within 30-60 minutes).

  • Filtration: Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified as required.

Visualizations

G cluster_protection Step 1: N-Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection p1 L-Alanine p2 Add Benzyl Chloroformate (Cbz-Cl) & Base (e.g., NaOH) p1->p2 p3 N-Cbz-L-Alanine p2->p3 e1 N-Cbz-L-Alanine e2 Add Benzyl Alcohol & Coupling Agent (e.g., DCC/DMAP) e1->e2 e3 N-Cbz-L-Alanine Benzyl Ester e2->e3 d1 N-Cbz-L-Alanine Benzyl Ester d2 Catalytic Hydrogenolysis (e.g., H2, Pd/C) d1->d2 d3 This compound d2->d3

General workflow for the two-step synthesis of this compound.

G start Low Yield Observed check_reaction Is the reaction complete? (Check via TLC/LC-MS) start->check_reaction check_reagents Are reagents high quality and anhydrous? check_reaction->check_reagents Yes incomplete Incomplete Reaction| - Increase reaction time - Optimize temperature check_reaction->incomplete No check_conditions Are reaction conditions optimal? (Temp, Time, pH) check_reagents->check_conditions Yes reagent_issue Reagent Issue| - Use fresh reagents - Use anhydrous solvents check_reagents->reagent_issue No check_purification Was product lost during workup/purification? check_conditions->check_purification Yes condition_issue Suboptimal Conditions| - Adjust temp/time - Check pH (for protection step) check_conditions->condition_issue No purification_issue Purification Loss| - Optimize extraction pH - Check recrystallization solvent check_purification->purification_issue Yes

Troubleshooting workflow for diagnosing the cause of low yield.

G Alanine L-Alanine Cbz_Alanine N-Cbz-L-Alanine Alanine->Cbz_Alanine  Cbz-Cl, Base (Protection) Side_Dipeptide Side Product: Dipeptide Alanine->Side_Dipeptide Self-condensation (if unprotected) Activated_Ester Activated Intermediate (e.g., O-acylisourea) Cbz_Alanine->Activated_Ester  Coupling Agent (e.g., DCC) Product N-Cbz-L-Alanine Benzyl Ester Activated_Ester->Product  Benzyl Alcohol Side_Racemized Side Product: Racemized Intermediate Activated_Ester->Side_Racemized High Temp / Strong Base

Key reaction pathway and potential side reactions in the synthesis.

References

Technical Support Center: Benzyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions encountered when using benzyl-type protecting groups in peptide synthesis, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with benzyl (B1604629) protecting groups during peptide cleavage?

A1: The final acid-mediated cleavage step in peptide synthesis, particularly in Boc/Bzl strategies, generates reactive benzyl carbocations.[1] These cations are the primary cause of several common side reactions, including:

  • Alkylation of sensitive residues: Tryptophan (Trp) and Methionine (Met) are highly susceptible to alkylation by benzyl cations.[2][3] Cysteine (Cys) can also be alkylated.[4][5]

  • Migration of benzyl groups: In Tyrosine (Tyr), the benzyl group can migrate from the oxygen to the aromatic ring, forming 3-benzyltyrosine.[6][7]

  • Incomplete deprotection: Strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are required to completely remove stable benzyl ethers, and incomplete removal can be an issue.[8]

To mitigate these issues, cleavage is performed in the presence of "scavenger" molecules that trap the reactive carbocations.[8][9]

Q2: My peptide contains an Asp(OBzl) residue, and I'm seeing impurities with the same mass. What is happening?

A2: You are likely observing aspartimide formation. This is a significant side reaction where the peptide backbone nitrogen attacks the side-chain benzyl ester of an aspartic acid residue, forming a five-membered succinimide (B58015) ring.[9] This ring can then reopen under acidic or basic conditions to yield a mixture of the desired α-peptide and an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[4] This side reaction is particularly common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[10]

Troubleshooting Steps:

  • Use a more sterically hindered ester: Replacing the β-benzyl ester (OBzl) with a cyclohexyl ester (OcHex) can significantly reduce aspartimide formation during both Boc synthesis and final cleavage.[4][11]

  • Optimize cleavage conditions: Performing the cleavage at lower temperatures can help minimize this side reaction.[9]

  • Backbone protection: In Fmoc synthesis, protecting the backbone amide nitrogen of the residue following the Asp with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aspartimide formation.[4][10]

Q3: I'm observing significant racemization of a Cysteine residue in my peptide. Is the S-Bzl protecting group the cause?

A3: Yes, the choice of protecting group for Cysteine's sulfhydryl group can influence its susceptibility to racemization during the amino acid activation and coupling steps.[12][13] While S-benzyl (Bzl) is a common choice in Boc chemistry, it has been shown to result in higher levels of racemization compared to other protecting groups under certain conditions.[12][14]

To minimize Cysteine racemization:

  • Consider alternative protecting groups: Groups like Diphenylmethyl (Dpm) have been shown to significantly reduce racemization levels compared to Bzl or Trityl (Trt).[12]

  • Optimize coupling reagents: Adding racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can be effective.[4]

  • Use reduced-racemization protocols: Specific protocols, sometimes involving additives like copper (II) chloride, have been developed to suppress racemization during the coupling of cysteine residues.[4]

Q4: How can I prevent the alkylation of Tryptophan and Methionine during final cleavage?

A4: Alkylation of the indole (B1671886) ring of Tryptophan or the thioether of Methionine is a classic side reaction caused by carbocations generated from protecting groups and the resin linker during acidolysis.[2][3] The most effective solution is to use a cleavage cocktail containing appropriate scavengers.

Recommended Scavengers:

  • For Tryptophan: Thioanisole (B89551) is a common scavenger used to protect Trp.[15] However, it's important to note that thioanisole cation adducts can sometimes alkylate the nitrogen of the indole ring.[16] Using Nin-Boc protected tryptophan can also suppress side reactions.[3]

  • For Methionine: The thioether sidechain is readily oxidized to a sulfoxide (B87167) and can also be alkylated.[4][17] Adding scavengers like dimethylsulfide (DMS) or dithiothreitol (B142953) (DTT) to the cleavage mixture can suppress both oxidation and alkylation.[4][14]

  • General Scavengers: Triisopropylsilane (TIS) and 1,2-ethanedithiol (B43112) (EDT) are effective cation scavengers that protect a wide range of sensitive residues.[4][15]

Troubleshooting Workflows & Logic

The following diagram outlines a general workflow for troubleshooting unexpected impurities in your peptide synthesis.

G Troubleshooting Workflow for Peptide Impurities cluster_known Known Side Reaction cluster_unknown Unknown Impurity start Crude Peptide Analysis (HPLC, LC-MS) check_mass Does MS data match expected side products? start->check_mass identify_reaction Identify Specific Side Reaction (e.g., Alkylation, Aspartimide) check_mass->identify_reaction Yes structural_elucidation Structural Elucidation (NMR, MS/MS) check_mass->structural_elucidation No implement_solution Implement Corrective Action: - Modify Cleavage Cocktail - Change Protecting Group - Adjust Synthesis Protocol identify_reaction->implement_solution resynthesize Re-synthesize Peptide implement_solution->resynthesize investigate_cause Investigate Potential Causes: - Reagent Purity - Protocol Deviation - Novel Side Reaction structural_elucidation->investigate_cause develop_strategy Develop Mitigation Strategy investigate_cause->develop_strategy develop_strategy->implement_solution

Caption: General workflow for identifying and addressing peptide impurities.

This second diagram illustrates the central role of the benzyl carbocation in causing common side reactions.

G Mechanism of Benzyl Cation Side Reactions cluster_reactions Side Reactions cluster_prevention Prevention start R-CH2-Ph (Benzyl Protecting Group) acid Strong Acid (TFA, HF) carbocation R-CH2+ (Reactive Benzyl Carbocation) acid->carbocation Cleavage alkylation Alkylation of Trp, Met, Cys carbocation->alkylation migration O to C Migration in Tyr carbocation->migration scavengers Scavengers (TIS, EDT, Thioanisole) carbocation->scavengers trapped Trapped/Neutralized Carbocation scavengers->trapped

Caption: Formation of benzyl carbocations and subsequent side reactions.

Quantitative Data Summary

The choice of protecting groups and cleavage conditions can have a quantifiable impact on the prevalence of side reactions.

Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups.

Asp Protecting GroupRelative Rate of Aspartimide Formation (Base Treatment)Relative Rate of Aspartimide Formation (HF Treatment, 0°C)Reference
Benzyl ester (OBzl)~170x~3x[11]
Cyclohexyl ester (OcHex)1x (baseline)1x (baseline)[11]
Data from model tetrapeptides illustrates that the benzyl ester is significantly more prone to aspartimide formation than the more sterically hindered cyclohexyl ester.[11]

Table 2: Racemization Levels for Different Cysteine Side-Chain Protecting Groups.

Cys Protecting Group% Racemization (Fmoc SPPS conditions)Reference
Benzyl (Bzl)5.3%[12]
Trityl (Trt)8.0%[12][18]
Diphenylmethyl (Dpm)1.2%[12][18]
Data demonstrates that the Dpm group is superior in suppressing racemization compared to Trt and Bzl during the synthesis of a model peptide.[12]

Key Experimental Protocols

Protocol 1: Cleavage Using "Reagent K" for Peptides with Multiple Sensitive Residues

Reagent K is a versatile cleavage cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[10][15]

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Reaction vessel with shaker

  • Centrifuge

Procedure:

  • Prepare Reagent K (fresh): In a well-ventilated fume hood, carefully prepare the cleavage cocktail with the following composition (v/v): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[6][10]

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) to swell it, then drain the DCM.[10]

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approx. 10 mL per gram of resin).[10] Agitate the mixture at room temperature for 1.5 to 2 hours.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a new tube. Add the filtrate to a larger volume of cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the peptide.[10]

  • Isolation and Purification: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum.[10] The crude peptide can then be purified by reverse-phase HPLC.

Protocol 2: Analytical RP-HPLC for Crude Peptide Purity Assessment

This protocol is a standard method for analyzing the purity of a crude peptide and detecting side products.[19][20]

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.6 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude peptide sample

  • Sample solvent (e.g., 50:50 water/acetonitrile)

Procedure:

  • Preparation: Prepare and thoroughly degas Mobile Phases A and B.[20] Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL.[20]

  • Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the dissolved peptide sample onto the column.

  • Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. Unexpected peaks should be further analyzed by mass spectrometry (LC-MS) to identify their molecular weights and diagnose potential side reactions.[19][20]

References

improving enantiomeric excess in chiral resolution with benzyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the chiral resolution of benzyl (B1604629) 2-aminopropanoate. Our focus is on improving enantiomeric excess (e.e.) through diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of benzyl 2-aminopropanoate?

A1: The most prevalent and industrially scalable method is diastereomeric salt crystallization.[1] This technique involves reacting the racemic this compound with a chiral resolving agent, such as D-tartaric acid, to form a pair of diastereomeric salts.[2] These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[3]

Q2: I am not getting any crystals to form after adding the resolving agent. What should I do?

A2: Failure to crystallize is a common issue. Here are several troubleshooting steps:

  • Solvent System: The choice of solvent is critical.[3] Experiment with different solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to increase the concentration.[4] Conversely, a solution that is too concentrated can lead to "oiling out." In this case, add more solvent.

  • Temperature: A controlled, slow cooling process is often crucial.[4] Try cooling the solution slowly to room temperature and then to a lower temperature (e.g., 4°C) to induce crystallization.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can initiate crystallization.[4]

Q3: The enantiomeric excess of my resolved this compound is low. How can I improve it?

A3: Low enantiomeric excess is a frequent challenge that can be addressed through several optimization strategies:

  • Recrystallization: This is the most effective method for enhancing enantiomeric purity.[4] Each recrystallization step of the diastereomeric salt will further enrich the less soluble diastereomer, thereby increasing the final enantiomeric excess of your target compound.

  • Purity of Starting Materials: Ensure that your racemic this compound and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.[5]

  • Controlled Crystallization: Avoid rapid cooling, as it can trap the more soluble diastereomer in the crystal lattice. A slow and controlled cooling profile is recommended.[4]

  • Solvent Selection: The solvent system not only affects crystallization but also the degree of separation. A solvent that maximizes the solubility difference between the two diastereomeric salts will lead to a higher initial enantiomeric excess.[3]

Q4: What is the maximum theoretical yield for a single enantiomer in a classical chiral resolution?

A4: The theoretical maximum yield for a single enantiomer from a racemic mixture is 50%.[4] This is because the racemic mixture consists of equal parts of both enantiomers. To improve the overall process yield, the unwanted enantiomer from the mother liquor can be isolated, racemized (converted back to the racemic mixture), and recycled.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Diastereomeric salt "oils out" instead of crystallizing. The solution is too concentrated, or the cooling rate is too fast. The solvent may be inappropriate.Dilute the solution with more solvent. Allow the solution to cool more slowly. Screen for a different solvent or solvent mixture. Seeding with a crystal of the desired salt can sometimes help.[4]
Low yield of the desired diastereomeric salt. The desired salt is too soluble in the chosen solvent. The crystallization time was too short.Screen for a solvent in which the desired salt is less soluble. Allow for a longer crystallization time at a lower temperature. Concentrate the mother liquor to obtain a second crop of crystals.
Low enantiomeric excess (e.e.) after liberation from the salt. The diastereomeric salt has low purity due to co-precipitation of the more soluble diastereomer. Incomplete separation of the diastereomeric salts.Perform one or more recrystallizations of the diastereomeric salt before liberating the free amine. Optimize the solvent and cooling rate for the initial crystallization to maximize the solubility difference.
Difficulty liberating the free amine from the diastereomeric salt. Incomplete reaction with the acid or base used for liberation. The pH is not optimal for precipitation of the free amine.Ensure stoichiometric amounts of acid or base are used. Monitor the pH of the solution to ensure it is in the correct range for the free amine to be insoluble.

Data Presentation: Improving Enantiomeric Excess

The following table illustrates the expected improvement in enantiomeric excess of this compound through successive recrystallizations of its diastereomeric salt with D-tartaric acid.

Stage of PurificationEnantiomeric Excess (e.e.) (%)Yield (%)
Initial Crystallization 7540
First Recrystallization 9235
Second Recrystallization >9830

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Chiral Resolution of this compound using D-Tartaric Acid
  • Salt Formation:

    • Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or ethanol) with gentle heating.

    • In a separate flask, dissolve D-tartaric acid (0.5-1.0 equivalent) in the same solvent, also with gentle heating.[7]

    • Slowly add the D-tartaric acid solution to the this compound solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization.[4]

    • Once crystal formation is observed, you may further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.[3]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]

  • Recrystallization (for improving e.e.):

    • Dissolve the collected crystals in a minimal amount of the hot crystallization solvent.

    • Allow the solution to cool slowly to recrystallize the diastereomeric salt.

    • Collect the purified crystals by vacuum filtration. Repeat this step as necessary to achieve the desired enantiomeric excess.[4]

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) to the solution until it is basic (pH > 10) to liberate the free this compound.[7]

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched product.[8]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the resolved this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[9]

  • HPLC Conditions (Example):

    • Column: Chiral stationary phase (CSP) column (e.g., Chiralpak IA).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.[9]

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.[8]

Visualization of the Experimental Workflow

Chiral_Resolution_Workflow cluster_0 Resolution cluster_1 Purification & Liberation cluster_2 Analysis & Recycling racemic_mixture Racemic Benzyl 2-Aminopropanoate dissolution Dissolution in Solvent racemic_mixture->dissolution resolving_agent D-Tartaric Acid resolving_agent->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (Solid) filtration->diastereomeric_salt mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor recrystallization Recrystallization diastereomeric_salt->recrystallization racemization Racemization of Unwanted Enantiomer mother_liquor->racemization liberation Liberation with Base recrystallization->liberation >98% d.e. enriched_amine Enriched Benzyl 2-Aminopropanoate liberation->enriched_amine analysis Chiral HPLC Analysis enriched_amine->analysis final_product Final Product (High e.e.) analysis->final_product recycle Recycle racemization->recycle recycle->racemic_mixture

Caption: Workflow for improving enantiomeric excess in chiral resolution.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on troubleshooting poor coupling.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor or incomplete coupling in SPPS?

Incomplete coupling reactions are a frequent challenge in SPPS and can significantly reduce the yield of the desired full-length peptide. The primary causes include:

  • Steric Hindrance: Bulky amino acid side chains or protecting groups, as well as the growing peptide chain on the resin, can physically block the N-terminal amine, preventing the incoming amino acid from accessing it.[1][2]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate and form secondary structures like β-sheets on the solid support.[2][3][4] This aggregation can mask the reactive sites, leading to incomplete deprotection and coupling.[3][5]

  • Suboptimal Activation of the Incoming Amino Acid: The carboxylic acid of the incoming amino acid may not be fully activated before the coupling step. This can be due to degraded or inefficient coupling reagents, or insufficient reaction time.[1]

  • Poor Resin Swelling: The solid support must swell adequately in the synthesis solvent to ensure that the reactive sites are accessible. Inadequate swelling can lead to reduced coupling efficiency.[1]

  • Difficult Sequences: Certain amino acid sequences are inherently more difficult to synthesize. This can be due to a combination of steric hindrance and a propensity for aggregation.[6] Glycine-rich sequences, for example, can be prone to aggregation.[2]

Q2: How can I detect and monitor coupling efficiency during my synthesis?

Monitoring the completeness of each coupling step is crucial for a successful synthesis. Several qualitative and quantitative methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is the most common qualitative method for detecting free primary amines on the resin.[1][7] A positive result (blue beads) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. A negative result (colorless or yellow beads) suggests the coupling is complete.[1][8] It's important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines; an isatin (B1672199) or chloranil (B122849) test should be used instead.[7]

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This is another colorimetric test that can be used to detect free amines.

  • Mass Spectrometry (MS): After cleaving a small sample of the peptide from the resin, MS can be used to identify the presence of the target peptide and any deletion sequences (peptides missing one or more amino acids), which are a direct result of incomplete coupling.[7][9]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC of a test cleavage can reveal the purity of the synthesized peptide and the presence of impurity peaks, which may correspond to deletion sequences.[9][10]

Q3: What should I do if I detect an incomplete coupling reaction?

If a monitoring test like the Kaiser test indicates an incomplete reaction, the following steps are recommended:

  • Double Coupling: The most immediate solution is to repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[9][11] This second coupling can often drive the reaction to completion.

  • Capping: If the coupling remains incomplete after a second attempt, it is advisable to "cap" the unreacted N-terminal amines.[1] This is typically done using acetic anhydride (B1165640) to acetylate the free amines, preventing them from reacting in subsequent cycles and forming deletion sequences.[9] Capped sequences are easier to separate during the final purification.

  • Use a More Potent Coupling Reagent: For subsequent difficult couplings in the sequence, consider switching to a more powerful coupling reagent.[8]

Troubleshooting Guide: A Systematic Approach to Poor Coupling

This guide provides a step-by-step workflow for diagnosing and resolving poor coupling issues.

Troubleshooting_Workflow Start Poor Coupling Detected (e.g., Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain Re-evaluate Coupling Efficiency DoubleCouple->CheckAgain Capping Cap Unreacted Amines (e.g., Acetic Anhydride) CheckAgain->Capping Coupling Incomplete Proceed Proceed to Next Cycle CheckAgain->Proceed Coupling Complete Troubleshoot Systematic Troubleshooting Capping->Troubleshoot CheckReagents Check Reagent Quality and Age Troubleshoot->CheckReagents OptimizeConditions Optimize Reaction Conditions Troubleshoot->OptimizeConditions ChangeReagent Change Coupling Reagent Troubleshoot->ChangeReagent AddressAggregation Address Potential Aggregation Troubleshoot->AddressAggregation CheckReagents->Proceed OptimizeConditions->Proceed ChangeReagent->Proceed Solvent Change Solvent (e.g., DMF to NMP) AddressAggregation->Solvent Temp Increase Synthesis Temperature AddressAggregation->Temp Chaotropic Incorporate Chaotropic Salts (e.g., LiCl) AddressAggregation->Chaotropic Solvent->Proceed Temp->Proceed Chaotropic->Proceed

Caption: A logical workflow for troubleshooting poor coupling in SPPS.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming difficult couplings. The table below summarizes the characteristics of commonly used reagents.

Coupling Reagent ClassExamplesRelative ReactivitySuitability for Difficult CouplingsNotes
Carbodiimides DIC, DCC[12]ModerateOften require additives like HOBt or OxymaPure.[1][13]Cost-effective for standard syntheses.[7]
Aminium/Uronium Salts HBTU, TBTU, HCTU[1]HighGenerally effective.[1]Widely used and reliable.[7]
Phosphonium Salts PyBOP, PyAOP[1][14]HighParticularly effective for sterically hindered couplings.[1][14]Can be used in excess without guanidinylation side reactions.
Immonium/Uronium Salts (Guanidinium-type) HATU, HDMC[1]Very HighOften the reagents of choice for difficult sequences.[1][15]Highly efficient but can cause guanidinylation of the N-terminal amine if used in large excess.[15]
Oxyma-based Reagents COMU[16]Very HighExcellent for difficult couplings and can be used in aqueous media.[16]Byproducts are water-soluble, facilitating purification.[16]

Experimental Protocols

Kaiser (Ninhydrin) Test Protocol

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Solution A (KCN in Pyridine): Dissolve 65 mg of KCN in 100 mL of pyridine.

  • Solution B (Ninhydrin in n-Butanol): Dissolve 5 g of ninhydrin (B49086) in 100 mL of n-butanol.

  • Solution C (Phenol in n-Butanol): Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[8]

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.[8]

  • Wash the beads with ethanol (B145695) and then DMF.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[2]

  • Heat the test tube at 100-110°C for 5 minutes.[2][8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark blue beads and/or blue solution: Positive result, indicating incomplete coupling.[7]

  • Colorless or yellow beads and solution: Negative result, indicating complete coupling.[8]

Test Cleavage and Analysis Protocol

This protocol is for analyzing the synthesized peptide at an intermediate stage or at the end of the synthesis.

Materials:

  • Peptide-resin (10-20 mg)[7]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system

  • Mass spectrometer

Procedure:

  • Place a small, accurately weighed amount of dried peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.[7]

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[7]

  • Filter the cleavage mixture away from the resin beads (e.g., using a filter-bottom tube or by carefully pipetting).

  • Precipitate the cleaved peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.[9]

  • Dry the crude peptide pellet under vacuum.[9]

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and MS.[9][10]

Visualization of Key Concepts

Causes of Poor Coupling

This diagram illustrates the interplay of factors that can lead to incomplete coupling reactions in SPPS.

Poor_Coupling_Causes cluster_Peptide Peptide-Resin Factors cluster_Reagents Reagent & Condition Factors Poor Coupling Poor Coupling Steric Hindrance Steric Hindrance Steric Hindrance->Poor Coupling Aggregation Aggregation Aggregation->Poor Coupling Poor Swelling Poor Swelling Poor Swelling->Poor Coupling Suboptimal Activation Suboptimal Activation Suboptimal Activation->Poor Coupling Difficult Sequence Difficult Sequence Difficult Sequence->Steric Hindrance Difficult Sequence->Aggregation

Caption: Key factors contributing to poor coupling efficiency in SPPS.

References

Technical Support Center: Stability of Benzyl 2-aminopropanoate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of benzyl (B1604629) 2-aminopropanoate in acidic environments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyl ester of 2-aminopropanoate under acidic conditions?

A1: Benzyl 2-aminopropanoate is susceptible to hydrolysis under acidic conditions, which cleaves the ester bond to yield 2-aminopropanoic acid (alanine) and benzyl alcohol. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the specific acid used. While generally more stable than simple alkyl esters, prolonged exposure to strong acidic conditions will lead to significant degradation.

Q2: What are the primary degradation products of this compound in an acidic solution?

A2: The primary degradation products are 2-aminopropanoic acid (alanine) and benzyl alcohol. Under strongly oxidative acidic conditions, benzyl alcohol could potentially be further oxidized to benzaldehyde (B42025) and benzoic acid.

Q3: Can I use this compound in conjunction with Boc-protected amino acids in peptide synthesis?

A3: Yes, this is a common strategy. The benzyl ester is generally stable to the mild acidic conditions used for the removal of the tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid in dichloromethane). This "quasi-orthogonality" allows for selective deprotection. However, repeated or prolonged exposure to these acidic reagents can lead to some cleavage of the benzyl ester.

Q4: What is the general mechanism of acid-catalyzed hydrolysis of this compound?

A4: The acid-catalyzed hydrolysis of esters like this compound typically proceeds through a nucleophilic acyl substitution mechanism. The two most common pathways are the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and A_AL_1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanisms. The A_AC_2 mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The A_AL_1 mechanism, which is favored for esters with stable carbocations like the benzyl group, involves protonation of the ester oxygen followed by the departure of a stable benzyl carbocation.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Low or no recovery of this compound after an acidic workup. The acidic conditions were too harsh (high temperature, high acid concentration, or prolonged exposure).- Perform aqueous washes with ice-cold, dilute acid. - Minimize the duration of contact with the acidic phase. - Consider using a weaker acid if the protocol allows.
Unexpected peaks in HPLC analysis after storage in an acidic mobile phase. Degradation of the compound in the acidic mobile phase.- Prepare fresh mobile phase daily. - Keep the autosampler at a low temperature (e.g., 4°C). - If possible, adjust the mobile phase to a less acidic pH while maintaining chromatographic performance.
Inconsistent results in stability studies. - Inaccurate pH measurement of the stress solution. - Temperature fluctuations during the experiment. - Non-homogeneity of the sample solution.- Calibrate the pH meter before use with appropriate standards. - Use a calibrated, temperature-controlled incubator or water bath. - Ensure the sample is fully dissolved and well-mixed before aliquoting.
Difficulty in quantifying degradation products. - Co-elution of degradation products with the parent compound or other peaks. - Lack of a reference standard for the degradation products.- Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to achieve better separation. - If standards are unavailable, use techniques like LC-MS to identify the peaks and perform relative quantification based on peak area.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from a forced degradation study.

Table 1: Illustrative Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)This compound Remaining (%)2-Aminopropanoic Acid Formed (Area %)Benzyl Alcohol Formed (Area %)
0100.00.00.0
292.57.27.4
485.114.514.8
871.328.128.5
1258.940.541.0
2435.263.964.5

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions. The goal is to achieve 5-20% degradation to identify degradation products and validate a stability-indicating analytical method.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation Pathway

cluster_conditions Acidic Conditions (H₃O⁺) cluster_products Degradation Products Benzyl_2_aminopropanoate This compound 2_Aminopropanoic_Acid 2-Aminopropanoic Acid (Alanine) Benzyl_2_aminopropanoate->2_Aminopropanoic_Acid Hydrolysis Benzyl_Alcohol Benzyl Alcohol Benzyl_2_aminopropanoate->Benzyl_Alcohol Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow

cluster_prep Sample Preparation cluster_sampling Sampling and Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Addition Add 0.1 M HCl Stock_Solution->Acid_Addition Incubation Incubate at 60°C Acid_Addition->Incubation Aliquots Withdraw Aliquots at Time Points Incubation->Aliquots Neutralization Neutralize with 0.1 M NaOH Aliquots->Neutralization HPLC_Analysis Analyze by HPLC Neutralization->HPLC_Analysis

Caption: Workflow for forced acidic degradation study.

References

Technical Support Center: Purification of Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of benzyl (B1604629) 2-aminopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying benzyl 2-aminopropanoate?

A1: The most common purification techniques for this compound and its salts are liquid-liquid extraction, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: How can I remove unreacted starting materials like alanine (B10760859) and benzyl alcohol?

A2: Unreacted alanine, being an amino acid, can be removed by washing the organic solution of your product with water or a mild basic solution. Excess benzyl alcohol can be removed by washing with brine, though for complete removal, column chromatography is often more effective.[1]

Q3: My purified this compound is an oil and won't crystallize. What should I do?

A3: The oily nature of your product is likely due to residual impurities. First, ensure all solvents are removed under high vacuum. If it remains an oil, further purification by silica (B1680970) gel column chromatography is recommended. After chromatography, attempt crystallization from a different solvent system. Seeding with a small crystal of the pure product can also help induce crystallization.[1]

Q4: What is a suitable solvent system for the recrystallization of this compound hydrochloride?

A4: For the hydrochloride salt of amino acid benzyl esters, a common and effective technique is recrystallization.[2] While a specific solvent system for this compound hydrochloride is not widely reported, a mixture of toluene (B28343) and cyclohexane (B81311) has been successfully used for related compounds.[2] The product is dissolved in the hot solvent mixture and allowed to cool slowly to form pure crystals.[2]

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Work-up
Symptom Possible Cause Solution
Significantly lower than expected yield of this compound after liquid-liquid extraction.Product remains in the aqueous layer: The pH of the aqueous layer may not be optimal for extracting the free amine into the organic phase.Adjust the pH of the aqueous phase to be basic (pH > 8) before extraction to ensure the amino group is deprotonated, increasing its solubility in the organic solvent.
Emulsion formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product.Break the emulsion by adding brine or a small amount of a different organic solvent. Gentle inversions are preferred over vigorous shaking.
Hydrolysis of the ester: Prolonged exposure to strongly acidic or basic aqueous solutions can lead to hydrolysis of the benzyl ester.Minimize the time the product is in contact with aqueous solutions, especially at extreme pH values.
Issue 2: Impurities Detected in the Final Product by TLC/NMR
Symptom Possible Cause Solution
Spot corresponding to a carboxylic acid (e.g., unreacted alanine or hydrolyzed product) on TLC. Incomplete removal of acidic impurities during work-up.Wash the organic solution containing the product with a mild aqueous base, such as saturated sodium bicarbonate solution, to remove acidic impurities.[1]
Presence of benzyl alcohol peaks in the 1H NMR spectrum. Inefficient removal of excess benzyl alcohol.Wash the organic layer multiple times with brine. For complete removal, purify by flash column chromatography.[1]
Multiple spots on TLC after column chromatography. Co-elution of impurities with the product.Optimize the column chromatography conditions. Try a different solvent system with a shallower gradient or consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction

This protocol is a general procedure for the initial purification of this compound from a reaction mixture.

  • Quench the reaction: Cool the reaction mixture to room temperature.

  • Dilute: Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).

  • Wash with mild acid (optional): If the reaction was run under basic conditions, wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities.

  • Wash with mild base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and remove acidic byproducts.

  • Wash with brine: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and some water-soluble impurities.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol is adapted from procedures for similar amino acid esters and can be optimized for this compound.

  • Prepare the column: Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent like hexane.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elute: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting gradient could be 5% ethyl acetate in hexane.

  • Monitor fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of related amino acid benzyl esters, which can be used as a starting point for the purification of this compound.

Purification Technique Key Optimization Parameters Expected Outcome Reference Compound
Liquid-Liquid Extraction Choice of organic solvent, pH of the aqueous phase, number of extractions.[2]Isolation of the free base from the reaction mixture.L-alanine benzyl ester[2]
Recrystallization Solvent system, cooling rate, temperature.[2]Purification of the final hydrochloride salt.Related amino acid benzyl esters[2]
Flash Chromatography Stationary phase (e.g., silica gel), mobile phase gradient (e.g., ethyl acetate in hexane).[3]Removal of closely related impurities.(S)-Benzyl 2-amino-3-hydroxypropanoate[3]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Analysis CrudeProduct Crude Benzyl 2-Aminopropanoate Workup Aqueous Work-up (Acid/Base Washes) CrudeProduct->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography Recrystallization Recrystallization (for HCl salt) Drying->Recrystallization PureProduct Pure Benzyl 2-Aminopropanoate Chromatography->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Impure Product CheckNMR Analyze NMR/TLC Start->CheckNMR AcidicImpurity Acidic Impurity (e.g., Alanine) CheckNMR->AcidicImpurity BenzylAlcohol Benzyl Alcohol Present? AcidicImpurity->BenzylAlcohol No BaseWash Wash with aq. NaHCO3 AcidicImpurity->BaseWash Yes OtherImpurity Other Impurities? BenzylAlcohol->OtherImpurity No BrineWash Wash with Brine BenzylAlcohol->BrineWash Yes ColumnChrom Perform Column Chromatography OtherImpurity->ColumnChrom Yes Pure Pure Product OtherImpurity->Pure No BaseWash->CheckNMR BrineWash->CheckNMR ColumnChrom->Pure

Caption: Troubleshooting logic for common impurities in this compound.

References

Technical Support Center: Preventing Racemization in Benzyl 2-Aminopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during reactions involving benzyl (B1604629) 2-aminopropanoate, ensuring the stereochemical integrity of your final products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in reactions with benzyl 2-aminopropanoate?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (L and D forms) from a single, pure enantiomer. In the context of this compound, this means that the stereochemical integrity at the alpha-carbon is lost during a reaction, resulting in a mixture of L- and D-benzyl 2-aminopropanoate derivatives. This is a significant concern, especially in drug development, as different enantiomers can have varied biological activities, with one being therapeutic and the other being inactive or even harmful.

Q2: What are the primary causes of racemization during coupling reactions involving this compound?

A2: The most common cause of racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent.[1][2][3] This planar structure allows for the loss of stereochemistry at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][3] Factors that influence the extent of racemization include the choice of coupling reagent, the type and amount of base used, reaction temperature, and the duration of the activation step.[3][4][5]

Q3: Which reaction conditions are most critical to control to prevent racemization?

A3: Several factors should be carefully controlled:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming more stable active esters that are less prone to cyclizing into oxazolones.[3][4][6]

  • Base: The strength and steric hindrance of the base used have a significant impact. Stronger, less sterically hindered bases promote racemization more readily.[4][5]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[4]

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine increases the likelihood of racemization.[4]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the rates of both coupling and racemization.[3][4]

Q4: How can I detect and quantify the extent of racemization in my product?

A4: Racemization can be quantified by separating the resulting diastereomers using chiral chromatography, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase.[1] The ratio of the desired product to its diastereomer can be determined by integrating the peak areas, which directly corresponds to the level of racemization.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High levels of the undesired diastereomer detected by chiral HPLC. Inappropriate coupling reagent. Use a coupling reagent known for low racemization, such as HBTU, HATU, or PyBOP, especially in combination with additives like HOBt or Oxyma.[4][8][9] For carbodiimide-based couplings (e.g., DIC), the addition of HOBt or Oxyma is highly recommended.[4][9]
Strong or sterically unhindered base. Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[4][5]
High reaction temperature. Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[4]
Prolonged activation time. Add the coupling reagent to the mixture of the N-protected amino acid and this compound simultaneously (in situ activation). If pre-activation is necessary, keep the activation time to a minimum.[4]
Inappropriate solvent. Use non-polar solvents when possible, as they can sometimes reduce racemization.[4]
Low coupling reaction yield. Steric hindrance. Use a more powerful coupling reagent like HATU.[4] Consider slightly increasing the reaction time or temperature, while carefully monitoring for racemization.
Difficulty in purifying the final product due to the presence of diastereomers. Racemization during the coupling step. Optimize the coupling conditions to minimize racemization by following the recommendations above.[4] Employ chiral chromatography for purification if diastereomers are present.[4]

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction to Minimize Racemization

This protocol outlines a general procedure for coupling an N-protected amino acid to this compound hydrochloride using HATU as the coupling reagent.

  • Materials:

    • N-protected amino acid (e.g., Boc-L-amino acid) (1 equivalent)

    • This compound hydrochloride (1 equivalent)

    • HATU (0.95 equivalents)

    • N-methylmorpholine (NMM) (2 equivalents)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-protected amino acid, this compound hydrochloride, and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add NMM to the stirred solution.

    • Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica (B1680970) gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for analyzing the enantiomeric purity of the final product. Specific parameters will need to be optimized for your compound.

  • Sample Preparation:

    • Prepare a standard of the desired diastereomer and, if possible, the undesired diastereomer.

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., the mobile phase) at a concentration of approximately 1 mg/mL.[10]

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for separating diastereomers of your compound (e.g., a Chiralpak column).[4]

    • Mobile Phase: A common mobile phase is a mixture of hexane (B92381) and isopropanol. The exact ratio will need to be optimized to achieve good separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: Inject 10-20 µL of the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the desired and undesired diastereomers by comparing their retention times with the standards.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of the undesired diastereomer to determine the extent of racemization.

Visualizations

RacemizationMechanism cluster_0 Racemization Pathways Activated_AA Activated L-Amino Acid (e.g., Active Ester) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Planar Enolate Intermediate Activated_AA->Enolate Base-catalyzed α-proton abstraction Racemic_Product Racemic Product (L- and D- mixture) Oxazolone->Racemic_Product Nucleophilic Attack by Amine Enolate->Racemic_Product Protonation

Caption: Primary mechanisms of racemization during peptide coupling reactions.

ExperimentalWorkflow cluster_1 Troubleshooting Workflow for High Racemization Start High Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagent and Additives Start->Check_Reagents Change_Reagents Action: Switch to HATU/Oxyma or add HOBt Check_Reagents->Change_Reagents Suboptimal Check_Base Step 2: Assess Base Check_Reagents->Check_Base Optimal Change_Reagents->Check_Base Change_Base Action: Switch to NMM or TMP Check_Base->Change_Base Too Strong Check_Temp Step 3: Check Reaction Temperature Check_Base->Check_Temp Optimal Change_Base->Check_Temp Lower_Temp Action: Perform reaction at 0°C Check_Temp->Lower_Temp Too High Check_Time Step 4: Review Activation Time Check_Temp->Check_Time Optimal Lower_Temp->Check_Time Reduce_Time Action: Use in-situ activation Check_Time->Reduce_Time Too Long End Racemization Minimized Check_Time->End Optimal Reduce_Time->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Catalyst Selection for Benzyl Group Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for benzyl (B1604629) group hydrogenolysis, a critical deprotection strategy in organic synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrogenolysis of benzyl groups.

Problem Possible Cause Suggested Solution
Incomplete or Slow Reaction Catalyst Inactivity: The catalyst may be old, of poor quality, or poisoned.• Use a fresh batch of high-quality catalyst. • Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1] • For suspected poisoning by basic nitrogen atoms, add a mild acid like acetic acid.[1] • Consider using the more active Pearlman's catalyst (Pd(OH)₂/C), especially if Pd/C is ineffective.[2][3]
Insufficient Hydrogen: The supply of hydrogen may be inadequate for the reaction.• Ensure the system is properly sealed and purged of air. • Use a hydrogen balloon for atmospheric pressure reactions or a Parr shaker for higher pressures (1-10 bar).[2] • For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium (B1175870) formate) is added in sufficient excess.
Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent.• Select a solvent in which the substrate is highly soluble (e.g., MeOH, EtOH, EtOAc, THF).[4] • A co-solvent system may be necessary for complex substrates.[2]
Steric Hindrance: The benzyl group may be sterically hindered, preventing access to the catalyst surface.• Increase the reaction temperature and/or hydrogen pressure.[1] • If the reaction remains sluggish, consider an alternative deprotection method.
Side Reactions Observed (e.g., reduction of other functional groups) Non-selective Catalyst: The catalyst may be too active, leading to the reduction of other sensitive functional groups.• Switch to a milder hydrogen source, such as catalytic transfer hydrogenation with donors like 1,4-cyclohexadiene, formic acid, or ammonium formate (B1220265).[1] • Pre-treating the catalyst may enhance selectivity by suppressing unwanted hydrogenation.[5][6]
Over-reduction of Aromatic Rings: Saturation of the aromatic rings of the benzyl group or other aromatic moieties can occur.• Palladium catalysts are generally preferred over platinum or ruthenium to minimize aromatic ring saturation.[5] • A catalyst pre-treatment strategy can help suppress this side reaction.[5][6]
Difficulty in Catalyst Removal Fine Catalyst Particles: The catalyst particles may be too fine, passing through standard filtration methods.• Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst.[2][7]
Catalyst Poisoning Presence of Catalyst Poisons: Functional groups containing sulfur, phosphorus, or basic nitrogen atoms can poison the catalyst.• Use a higher catalyst loading. • In the case of basic amines, acidification of the reaction mixture can prevent poisoning.[8] • Consider using a catalyst that is more resistant to poisoning.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for benzyl group hydrogenolysis?

A1: The most widely used catalyst for benzyl group hydrogenolysis is palladium on activated carbon (Pd/C), typically at a 5% or 10% (w/w) loading.[2][5] It is particularly effective for the cleavage of O-benzyl ethers.[2]

Q2: When should I use Pearlman's catalyst (Pd(OH)₂/C)?

A2: Pearlman's catalyst is often more effective than Pd/C, especially for the deprotection of N-benzyl groups, which can be challenging due to catalyst poisoning by the amine functionality.[2] It is also a good alternative when reactions with Pd/C are sluggish or incomplete.[3]

Q3: Can I use a combination of catalysts?

A3: Yes, in some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone, sometimes shortening the reaction time by half.[2][9]

Q4: What are the typical reaction conditions for benzyl group hydrogenolysis?

A4: Most hydrogenolysis reactions are conducted at room temperature.[2] For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient to provide the necessary atmospheric pressure.[2] Common solvents include methanol (B129727), ethanol, ethyl acetate, and THF.[4] Reaction times can vary from a few hours to overnight.[2]

Q5: What is catalytic transfer hydrogenation (CTH) and when should I use it?

A5: Catalytic Transfer Hydrogenation (CTH) is an alternative method that avoids the need for handling hydrogen gas.[2] It uses a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene.[2] CTH is particularly useful for N-benzyl deprotection and can be a milder option for substrates with other reducible functional groups.[1][2]

Q6: How do I monitor the progress of the reaction?

A6: The progress of the reaction should be closely monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis using Hydrogen Gas
  • Dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Carefully add the palladium catalyst (e.g., 10% Pd/C, 10 mol%) to the solution.[2]

  • Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[2]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).[2]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[2]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • To a stirred suspension of the N-benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[2]

  • Stir the reaction mixture at reflux temperature.[2]

  • Monitor the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_substrate Dissolve Substrate add_catalyst Add Catalyst prep_substrate->add_catalyst setup_atmosphere Setup H2 Atmosphere add_catalyst->setup_atmosphere run_reaction Stir at RT setup_atmosphere->run_reaction monitor Monitor (TLC/LC-MS) run_reaction->monitor monitor->run_reaction Incomplete filter_catalyst Filter Catalyst monitor->filter_catalyst Complete concentrate Concentrate filter_catalyst->concentrate product Deprotected Product concentrate->product

Caption: General workflow for benzyl group hydrogenolysis.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions Potential Solutions start Reaction Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst Yes change_catalyst Use Pearlman's Catalyst incomplete_reaction->change_catalyst Yes check_h2 Check H2 Source/Pressure incomplete_reaction->check_h2 Yes change_solvent Improve Solubility incomplete_reaction->change_solvent Yes milder_conditions Use CTH side_reactions->milder_conditions Yes pretreat_catalyst Pre-treat Catalyst side_reactions->pretreat_catalyst Yes

Caption: Troubleshooting logic for benzyl group hydrogenolysis.

References

Technical Support Center: Benzyl 2-Aminopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of benzyl (B1604629) 2-aminopropanoate (also known as L-alanine benzyl ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl 2-aminopropanoate?

A1: The synthesis typically involves the esterification of a protected L-alanine derivative with benzyl alcohol. The most common strategies include:

  • DCC/DMAP Coupling: Using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to couple N-Boc-L-alanine with benzyl alcohol.[1]

  • Modified Fischer-Speier Esterification: A direct reaction between N-Boc-L-alanine and benzyl alcohol using a catalytic amount of a strong acid, like p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water.[1]

  • SN2 Reaction: Deprotonation of N-Boc-L-alanine to form a carboxylate salt, which then reacts with benzyl bromide.[1]

Q2: How can I monitor the progress of the reaction?

A2: The most common and effective methods for reaction monitoring are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective technique to qualitatively track the consumption of the starting material (e.g., N-Boc-L-alanine) and the appearance of the product.[1][2][3][4] The product, benzyl 2-(tert-butoxycarbonylamino)propanoate, is typically less polar than the starting carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and helping to identify any side products.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring or by analyzing aliquots to determine reaction conversion by integrating characteristic peaks of the starting material and product.[6][7][8][9]

Q3: What are the key considerations for purification?

A3: Purification strategies depend on the synthetic route used. Common steps include:

  • Filtration: To remove solid byproducts, such as dicyclohexylurea (DCU) if DCC is used.[1][2]

  • Aqueous Work-up: Washing the organic layer with acidic (e.g., 1M HCl) and basic (e.g., saturated NaHCO₃) solutions to remove unreacted starting materials and catalysts.[1][2][4]

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used for final purification to isolate the desired benzyl ester from any remaining impurities.[1]

  • Recrystallization: Can be an effective method for purifying the final product or its salt form.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Formation

Possible CauseSuggested Solution(s)
Inactive Reagents 1. Ensure coupling agents like DCC are fresh and have been stored properly. 2. Use anhydrous solvents, as water can hydrolyze reagents and intermediates.[1]
Insufficient Reaction Time or Temperature 1. Monitor the reaction closely by TLC or LC-MS and extend the reaction time if the starting material is still present.[3][5] 2. For Fischer-Speier esterification, ensure the reaction is heated to reflux to effectively remove water.[1] For DCC coupling, reactions are often run for 12-18 hours.[1]
Poor Catalyst Activity 1. For acid-catalyzed reactions, ensure a sufficient catalytic amount of acid (e.g., 0.05-0.1 equivalents of p-TsOH) is used.[1] 2. For DCC/DMAP coupling, ensure DMAP is present in catalytic amounts (e.g., 0.1 equivalents).[1]

Problem: Formation of Significant Side Products

Possible CauseSuggested Solution(s)
Racemization 1. Avoid excessive heat and prolonged exposure to strong bases. 2. When using coupling agents, consider adding racemization suppressants like Oxyma.[3] 3. Perform the reaction at lower temperatures (e.g., 0 °C) during the addition of the coupling agent.[1][3]
Formation of Dicyclohexylurea (DCU) Hydrate In DCC-mediated couplings, DCU is the primary byproduct. It is largely insoluble in many organic solvents like dichloromethane (B109758) (DCM) and can be removed by filtration.[1]
Dialkylation or Polymerization 1. Carefully control the stoichiometry of the reactants.[11] 2. Maintain a controlled temperature to prevent unwanted side reactions.[11]
Cleavage of Benzyl Ester The benzyl ester group can be sensitive to harsh acidic conditions. If performing a subsequent Boc-deprotection, use milder conditions (e.g., 4M HCl in dioxane instead of high concentrations of TFA) and carefully monitor the reaction to avoid cleaving the ester.[5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-alanine benzyl ester via DCC/DMAP Coupling

This protocol describes the esterification of N-Boc-L-alanine with benzyl alcohol using DCC and DMAP.[1]

Materials:

  • N-Boc-L-alanine (1 equivalent)

  • Benzyl alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve N-Boc-L-alanine, benzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate (B1210297) mobile phase).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the general procedure for monitoring the reaction using TLC.[2][9]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., ethyl acetate/hexane mixture)

  • Capillary tubes

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the deprotected amine)

Procedure:

  • Prepare a developing chamber by adding the chosen mobile phase to a depth of ~0.5 cm. Place a piece of filter paper inside to ensure the atmosphere is saturated, and cover the chamber.

  • On the baseline of a TLC plate, use a capillary tube to spot the starting material (e.g., N-Boc-L-alanine), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The starting material and product should have different Rf values.

  • If necessary, further visualize by dipping the plate in a staining solution and gently heating.

  • The reaction is considered complete when the starting material spot has disappeared from the reaction mixture lane.

Visualizations

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification reagents 1. Dissolve Reactants (Boc-Ala, BnOH, DMAP) in Anhydrous DCM cool 2. Cool to 0 C reagents->cool add_dcc 3. Add DCC Solution Dropwise cool->add_dcc stir 4. Stir at RT (12-18h) add_dcc->stir monitor 5. Monitor by TLC/LC-MS stir->monitor filter 6. Filter DCU monitor->filter wash 7. Aqueous Wash (HCl, NaHCO3, Brine) filter->wash dry 8. Dry & Concentrate wash->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for synthesis via DCC/DMAP coupling.

G Troubleshooting Logic for Low Reaction Conversion start Problem: Low Conversion by TLC/LC-MS check_time Is reaction time sufficient (e.g., >12h)? start->check_time check_reagents Are reagents (DCC, solvents) fresh and anhydrous? check_time->check_reagents Yes solution_time Extend reaction time and continue monitoring. check_time->solution_time No check_temp Was reaction temperature correctly maintained? check_reagents->check_temp Yes solution_reagents Replace old reagents and use freshly dried solvents. check_reagents->solution_reagents No check_stoich Is stoichiometry of reagents correct? check_temp->check_stoich Yes solution_temp Ensure proper cooling during DCC addition and RT for stirring. check_temp->solution_temp No solution_stoich Re-weigh reactants and verify calculations. check_stoich->solution_stoich No end Re-run Reaction check_stoich->end Yes solution_time->check_time solution_reagents->end solution_temp->end solution_stoich->end

Caption: Troubleshooting logic for low reaction conversion.

References

Validation & Comparative

A Comparative Guide to Benzyl Ester and Fmoc Strategies for Amino Acid Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This guide provides an in-depth, objective comparison of two seminal strategies for amino acid protection: the use of benzyl (B1604629) esters for C-terminal protection, typically within the Boc/Bzl strategy, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection. This analysis is supported by experimental data and detailed protocols to inform the selection of the most appropriate strategy for a given synthetic challenge.

Core Principles: A Tale of Two Orthogonalities

The fundamental difference between the benzyl ester and Fmoc strategies lies in their respective deprotection chemistries and their role within the broader context of Solid-Phase Peptide Synthesis (SPPS).

The Benzyl Ester Strategy (within Boc/Bzl SPPS): In this classical approach, the C-terminal amino acid is anchored to the solid support via a benzyl ester linkage. The Nα-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain functional groups are typically protected by other benzyl-based groups (e.g., benzyl ethers for Ser/Thr, Cbz for Lys). This is considered a "quasi-orthogonal" system because both Boc and benzyl groups are removed by acid, but their lability to different acid strengths allows for selective removal.[1][2] The Nα-Boc group is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA), while the C-terminal benzyl ester and side-chain benzyl groups are cleaved simultaneously in the final step with a strong acid, such as hydrofluoric acid (HF).[3][4]

The Fmoc Strategy (Fmoc/tBu SPPS): This modern approach utilizes the base-labile Fmoc group for temporary Nα-amino protection.[5] The side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives.[1] This represents a truly orthogonal protection scheme, as the Fmoc group is removed under mild basic conditions (e.g., piperidine), which are completely compatible with the acid-labile side-chain protecting groups.[2][] The final cleavage from the resin and removal of side-chain protectors is achieved with TFA.[5]

Performance Comparison: A Data-Driven Analysis

The choice between these two strategies involves a trade-off between reaction conditions, potential side reactions, and compatibility with the target peptide's sequence.

FeatureBenzyl Ester (in Boc/Bzl Strategy)Fmoc Strategy
Nα-Deprotection Condition Moderate Acid (e.g., 50% TFA in DCM)[2][4]Mild Base (e.g., 20% piperidine (B6355638) in DMF)[7]
Final Cleavage/Deprotection Strong Acid (e.g., HF, TFMSA)[3][4]Moderate Acid (e.g., 95% TFA with scavengers)[8]
Orthogonality Quasi-orthogonal (based on graded acid lability)[1]Fully orthogonal[2]
Typical Repetitive Yield High, but can be affected by aggregation of protonated peptide chains.[9]Generally very high, often exceeding 99% per cycle.[7]
Racemization Potential Generally low during Nα-deprotection. Can be a concern with certain coupling reagents.[9]Can be higher for sensitive amino acids (e.g., Cys, His) due to basic deprotection conditions, but is manageable with optimized reagents.[7][10]
Common Side Reactions - Premature cleavage of benzyl ester linkage with repeated TFA treatments.[11] - Alkylation of sensitive residues (Trp, Tyr) by benzyl cations during final cleavage.[11] - Pyroglutamate formation from N-terminal Gln.[11]- Diketopiperazine formation at the dipeptide stage, especially with Pro.[12] - Aspartimide formation in Asp-Xxx sequences under basic conditions.[12][13] - Formation of piperidinyl-alanine adducts with C-terminal Cys.[12]
Safety & Handling Requires specialized equipment for handling highly corrosive and toxic HF.[5][9]Generally safer; avoids the use of HF.[9]
Cost Boc-protected amino acids are generally less expensive.[9][]Fmoc-protected amino acids can be more expensive.[9]
Automation Compatibility Less common in modern automated synthesizers.[9]Highly amenable to automation and is the standard for modern synthesizers.[]

Key Experimental Workflows & Signaling Pathways

The following diagrams illustrate the core chemical transformations and logical workflows for both the Benzyl Ester (within the Boc/Bzl strategy) and Fmoc strategies.

Boc_Bzl_Workflow Start Boc-AA-O-Bzl-Resin Deprotection Nα-Boc Deprotection Start->Deprotection TFA / DCM Neutralization Neutralization Deprotection->Neutralization DIEA Coupling Coupling (Boc-AA) Neutralization->Coupling Elongated Elongated Peptide-Resin Coupling->Elongated Elongated->Deprotection Repeat Cycle FinalCleavage Final Cleavage & Side-Chain Deprotection Elongated->FinalCleavage HF / Scavengers FinalPeptide Final Peptide FinalCleavage->FinalPeptide

Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_tBu_Workflow Start Fmoc-AA-Resin Deprotection Nα-Fmoc Deprotection Start->Deprotection 20% Piperidine / DMF Coupling Coupling (Fmoc-AA) Deprotection->Coupling Elongated Elongated Peptide-Resin Coupling->Elongated Elongated->Deprotection Repeat Cycle FinalCleavage Final Cleavage & Side-Chain Deprotection Elongated->FinalCleavage TFA / Scavengers FinalPeptide Final Peptide FinalCleavage->FinalPeptide

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Detailed Experimental Protocols

Protocol 1: Benzyl Esterification of an Amino Acid (Fischer-Speier Esterification)

This protocol describes the protection of the C-terminal carboxylic acid of an amino acid as a benzyl ester.

Materials:

Procedure:

  • A mixture of the amino acid (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus.[15]

  • The mixture is heated to reflux for 4 hours to azeotropically remove the water formed during the reaction.[15]

  • The reaction mixture is then cooled to room temperature.

  • Ethyl acetate (80 mL) is added, and the mixture is stirred for 1 hour to induce precipitation.[15]

  • The resulting precipitate (the amino acid benzyl ester p-toluenesulfonate salt) is collected by filtration and dried.[15]

Protocol 2: Cleavage of a C-Terminal Benzyl Ester via Catalytic Hydrogenolysis (Solution Phase)

This protocol outlines a common method for the deprotection of a C-terminal benzyl ester.

Materials:

  • Peptide with C-terminal benzyl ester

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas supply (e.g., balloon)

Procedure:

  • Dissolve the peptide in methanol or ethanol in a round-bottom flask.[3]

  • Carefully add the 10% Pd/C catalyst to the solution.[3]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.[3]

Protocol 3: Standard Fmoc-SPPS Cycle (Nα-Deprotection and Coupling)

This protocol describes a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 eq)

  • Peptide-resin with a free N-terminal amine

  • 20% Piperidine in DMF (v/v)

  • Coupling reagent (e.g., HBTU, 3-5 eq)

  • N,N'-Diisopropylethylamine (DIPEA, 6-10 eq)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the peptide-resin with 20% piperidine in DMF for 3 minutes and drain.[3]

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[16]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and coupling reagent in DMF.

    • Add DIPEA to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[16]

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Conclusion

The choice between the benzyl ester (as part of the Boc/Bzl strategy) and the Fmoc strategy is a critical decision in peptide synthesis. The Fmoc/tBu strategy has become the predominant method for SPPS, particularly in automated synthesis, due to its milder deprotection conditions, true orthogonality, and overall safety profile.[5][9] It is especially advantageous for the synthesis of peptides containing acid-sensitive modifications.[5]

However, the Boc/Bzl strategy, with its use of benzyl ester protection, remains a powerful and relevant technique. It can offer advantages for the synthesis of "difficult" sequences, such as highly hydrophobic peptides prone to aggregation, where the acidic deprotection steps in the Boc strategy can help to disrupt intermolecular hydrogen bonding and improve solvation.[9] Ultimately, a comprehensive understanding of the target peptide's sequence, potential side reactions, and the inherent strengths and weaknesses of each synthetic strategy is paramount to achieving a successful synthesis.

References

A Comparative Guide to Chiral Resolving Agents for Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of amino acids often exhibit distinct biological activities, making their separation and analysis a critical aspect of pharmaceutical research and development. This guide provides an objective comparison of common chiral resolving agents and techniques for amino acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Principles of Chiral Resolution for Amino Acids

Chiral resolution of amino acids, the process of separating a racemic mixture (an equal mixture of D- and L-enantiomers) into its individual enantiomers, is fundamental in various scientific disciplines. The primary methods can be broadly categorized into derivatization followed by separation of diastereomers, and direct separation using a chiral environment.

  • Indirect Method (Derivatization): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. Marfey's reagent is a classic example of a CDA.

  • Direct Method (Chiral Stationary Phases): This method utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The enantiomers in the racemic mixture interact differently with the chiral environment of the CSP, leading to different retention times and, thus, separation. Pirkle-type columns and chiral crown ethers are common CSPs for amino acid resolution.

  • Enzymatic Resolution: This highly selective method employs enzymes that stereospecifically catalyze a reaction with only one enantiomer in the racemic mixture. This transforms one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer.

Comparative Performance of Chiral Resolving Agents

The choice of a chiral resolving agent or method depends on various factors, including the specific amino acid, the required scale of separation (analytical or preparative), and the available instrumentation. The following table summarizes a comparison of different methods based on available data.

Chiral Resolution MethodPrincipleTypical AnalytesAdvantagesDisadvantages
Marfey's Reagent Indirect (Derivatization)Primary amino acidsWide applicability, high resolution of diastereomers, UV-active derivatives for easy detection.[1][2][3][4][5][6]Requires derivatization step, potential for racemization under harsh conditions, reagent can interfere with analysis.[4]
Pirkle-Type CSPs Direct (HPLC)Derivatized amino acids (e.g., NBD-F)Good enantioselectivity through π-π interactions and hydrogen bonding, robust and versatile.Often requires derivatization of amino acids to enhance interaction with the CSP.
Chiral Crown Ethers Direct (HPLC)Primary amino acidsDirect separation of underivatized amino acids, high efficiency for many amino acids.[7][8][9][10]Not suitable for secondary amino acids like proline, separation can be sensitive to mobile phase composition.[7][8]
Enzymatic Resolution Kinetic ResolutionRacemic amino acids and their derivativesHigh enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme specificity can be limiting, optimization of reaction conditions is often necessary, theoretical maximum yield for one enantiomer is 50% in classic kinetic resolution.

Experimental Protocols

Chiral Resolution using Marfey's Reagent (Indirect Method)

This protocol describes the derivatization of a racemic amino acid mixture with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and subsequent analysis by reverse-phase HPLC.

Materials:

  • Racemic amino acid standard solution (e.g., 10 mM in water)

  • Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Acetone (B3395972)

  • Methanol (B129727)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 HPLC column

Procedure:

  • Derivatization:

    • To 50 µL of the amino acid standard solution in a microcentrifuge tube, add 100 µL of the 1% Marfey's reagent solution.

    • Add 20 µL of 1 M NaHCO₃ solution to initiate the reaction.

    • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the acetone from the sample under a gentle stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a higher percentage (e.g., 60%) over 30-40 minutes.

    • Inject the prepared sample onto the HPLC system. The two diastereomers will elute at different retention times.

Direct Enantioseparation using a Chiral Crown Ether Column

This protocol outlines the direct separation of a racemic amino acid mixture using an HPLC system equipped with a chiral crown ether-based stationary phase.

Materials:

  • Racemic amino acid standard solution (e.g., 1 mg/mL in water or dilute acid)

  • HPLC grade perchloric acid (HClO₄) or other acidic modifier

  • HPLC grade methanol or acetonitrile

  • Chiral crown ether HPLC column (e.g., CROWNPAK® CR-I(+))

Procedure:

  • Mobile Phase Preparation:

    • Prepare an acidic aqueous mobile phase. A common mobile phase is a dilute solution of perchloric acid in water, for example, pH 2.0.

    • An organic modifier, such as methanol or acetonitrile, can be added to the mobile phase to optimize the separation. A typical starting point is 10-15% organic modifier.

  • HPLC Analysis:

    • Column: Chiral crown ether column (e.g., CROWNPAK® CR-I(+), 4.6 x 150 mm, 5 µm)

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: Maintain a constant temperature, typically between 10°C and 25°C, as temperature can significantly affect the separation.

    • Detection: UV at 210 nm (for non-derivatized amino acids)

    • Inject the amino acid standard solution directly onto the HPLC system. The D- and L-enantiomers will be separated based on their differential interaction with the chiral crown ether.

Enzymatic Resolution of N-Acetyl-DL-Amino Acids

This protocol describes a typical enzymatic kinetic resolution of a racemic N-acetylated amino acid using an acylase enzyme.

Materials:

  • N-Acetyl-DL-amino acid (e.g., N-Acetyl-DL-Alanine)

  • Acylase from Aspergillus melleus

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Enzymatic Reaction:

    • Dissolve the N-Acetyl-DL-amino acid in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 0.1 M.

    • Add the acylase enzyme to the solution (the amount will depend on the specific activity of the enzyme preparation).

    • Incubate the mixture at 37°C with gentle stirring for 24-48 hours. The acylase will selectively hydrolyze the N-acetyl-L-amino acid to the L-amino acid and acetate, leaving the N-acetyl-D-amino acid unreacted.

  • Separation of Enantiomers:

    • After the incubation period, stop the reaction by acidifying the mixture to pH ~3 with 1 M HCl. This will also precipitate the denatured enzyme.

    • Centrifuge the mixture to pellet the precipitated enzyme and remove the supernatant.

    • The supernatant contains the L-amino acid and the unreacted N-acetyl-D-amino acid.

    • Extract the N-acetyl-D-amino acid from the aqueous solution using ethyl acetate. The more polar L-amino acid will remain in the aqueous phase.

    • The separated N-acetyl-D-amino acid can be hydrolyzed back to the D-amino acid by acid hydrolysis if desired.

Workflow and Decision Making

The selection of an appropriate chiral resolution method is a critical step in any research involving stereoisomers. The following diagram illustrates a general workflow and key decision points.

G racemic Racemic Amino Acid Mixture derivatization_needed Is derivatization acceptable? racemic->derivatization_needed scale_question Analytical or Preparative Scale? racemic->scale_question direct_separation Direct Separation (HPLC with CSP) derivatization_needed->direct_separation No indirect_separation Indirect Separation (Derivatization) derivatization_needed->indirect_separation Yes csp_type Select CSP Type direct_separation->csp_type cda_selection Select Chiral Derivatizing Agent indirect_separation->cda_selection crown_ether Chiral Crown Ether (for primary amines) csp_type->crown_ether pirkle_type Pirkle-Type CSP (often for derivatized AAs) csp_type->pirkle_type hplc_analysis_direct HPLC Analysis crown_ether->hplc_analysis_direct pirkle_type->hplc_analysis_direct enantiomers Separated Enantiomers hplc_analysis_direct->enantiomers marfeys Marfey's Reagent cda_selection->marfeys derivatization_step Derivatization Reaction marfeys->derivatization_step hplc_analysis_indirect HPLC Analysis (achiral column) derivatization_step->hplc_analysis_indirect hplc_analysis_indirect->enantiomers scale_question->derivatization_needed Analytical enzymatic_resolution Enzymatic Resolution scale_question->enzymatic_resolution Preparative kinetic_resolution Kinetic Resolution enzymatic_resolution->kinetic_resolution separation_products Separation of Products kinetic_resolution->separation_products separation_products->enantiomers

Caption: Workflow for selecting a chiral amino acid resolution method.

Conclusion

The resolution of amino acid enantiomers is a well-established field with a variety of powerful techniques at the disposal of researchers. The indirect method using Marfey's reagent offers broad applicability and is well-suited for analytical determinations where derivatization is acceptable. Direct methods employing chiral crown ether and Pirkle-type stationary phases provide elegant and efficient separations, particularly for high-throughput analysis, with chiral crown ethers being especially useful for underivatized primary amino acids. For preparative scale resolutions and applications demanding high stereoselectivity under mild conditions, enzymatic resolution stands out as a superior choice.

The selection of the optimal method will always be a balance of factors including the specific amino acid, the analytical goals (qualitative vs. quantitative, analytical vs. preparative), and the resources available. This guide serves as a starting point for navigating these choices and implementing a successful chiral resolution strategy.

References

A Comparative Guide to Alanine Protecting Group Strategies in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptide-based active pharmaceutical ingredients (APIs), the selection of an appropriate amino acid protection strategy is a critical decision that profoundly influences process efficiency, scalability, and the purity of the final product. Benzyl (B1604629) 2-aminopropanoate (Alanine benzyl ester) serves as a C-terminally protected building block, primarily for solution-phase synthesis. However, the predominant methodologies in modern pharmaceutical manufacturing, particularly Solid-Phase Peptide Synthesis (SPPS), utilize N-α-protected amino acids.

This guide provides an objective comparison of the three most common N-α-protecting groups for alanine (B10760859)—Fmoc, Boc, and Cbz—which serve as alternatives to a benzyl 2-aminopropanoate-centric strategy. We will evaluate their performance, provide supporting data, and detail experimental protocols to inform the selection process for robust and efficient peptide manufacturing.

Performance Comparison: Fmoc vs. Boc vs. Cbz for Alanine

The choice between the Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz) protecting groups dictates the entire synthetic approach, from reaction conditions to deprotection and cleavage strategies.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is the cornerstone of modern SPPS. Its key advantage is the use of mild basic conditions (typically piperidine) for its removal, which is orthogonal to the strong acid conditions used for final peptide cleavage from the resin and side-chain deprotection.[1][2] This orthogonality minimizes side reactions and makes it ideal for synthesizing complex, acid-sensitive peptides.[][4]

  • Boc (tert-Butoxycarbonyl): As the foundation of the original Merrifield SPPS method, the acid-labile Boc group remains a robust and valuable option.[2] Deprotection is achieved with moderate acids like trifluoroacetic acid (TFA), while final cleavage requires a very strong acid (e.g., HF).[1][4] This "graduated acid lability" approach can be advantageous for reducing aggregation in hydrophobic sequences.[4]

  • Cbz (Carboxybenzyl or Z): The Cbz group is a classic protecting group, typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd).[1] Its stability to both acidic and basic conditions makes it highly valuable in solution-phase synthesis and for orthogonal protection schemes, particularly for fragment condensation.[1][5]

Data Presentation: Quantitative Comparison of Alanine Protection Strategies

The following table summarizes key performance indicators for each strategy. The data is illustrative, compiled from various studies, and serves as a general benchmark. Actual results will vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

ParameterFmoc-Ala-OHBoc-Ala-OHCbz-Ala-OH
Primary Application Solid-Phase Peptide Synthesis (SPPS)[1]SPPS, Solution-Phase Synthesis[1]Solution-Phase Synthesis, Fragment Condensation[1]
Deprotection Condition Mild Base (e.g., 20% Piperidine (B6355638) in DMF)[1]Moderate Acid (e.g., 25-50% TFA in DCM)[1]Catalytic Hydrogenolysis (e.g., H₂ over Pd/C)[1]
Orthogonality Fully orthogonal with acid-labile side-chain groups (tBu) and linkers.[2]Quasi-orthogonal with benzyl-based side-chain groups (graduated acid lability).[6]Orthogonal to both acid- and base-labile groups.[7]
Typical Coupling Yield >99% per cycle is achievable.[8]>99% for non-hindered amino acids like alanine.[9]85-95% (for dipeptide formation in solution).[10]
Illustrative Crude Yield ~80% (for a model pentapeptide).[11]~65% (for a model pentapeptide).[11]>85% (for dipeptide in solution).[12]
Illustrative Crude Purity ~75% (for a model pentapeptide).[11]~55% (for a model pentapeptide).[11]>98% (after intermediate purification).[12]
Racemization Risk Low with modern coupling reagents (e.g., HATU, HCTU).[]Low for alanine; higher risk for other amino acids.[13]Low, resistant to racemization during activation.[7]
Key Advantages Mild conditions, automation-friendly, high purity crude products.[][8]Robust, cost-effective reagents, can reduce peptide aggregation.[4][8]High stability, useful for orthogonal schemes and solution-phase synthesis.[1]
Key Disadvantages Higher cost of derivatives, potential for diketopiperazine formation.[1][8]Requires strong, hazardous acids (HF) for final cleavage, potential for t-butyl cation side reactions.[1]Catalyst poisoning by sulfur, incompatible with reducible groups.[1]

Mandatory Visualizations

Logical Relationships

G cluster_0 Peptide Synthesis Strategy cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Solution-Phase Synthesis Strategy Strategy SPPS SPPS Strategy->SPPS Automated/Long Peptides Solution_Phase Solution_Phase Strategy->Solution_Phase Large Scale/Short Peptides Fmoc_Strategy Fmoc_Strategy SPPS->Fmoc_Strategy Mild Conditions (Most Common) Boc_Strategy Boc_Strategy SPPS->Boc_Strategy Harsh Cleavage (Hydrophobic Peptides) Solution_Phase->Boc_Strategy Well-Established Cbz_Strategy Cbz_Strategy Solution_Phase->Cbz_Strategy Stable Intermediates

Caption: Decision tree for selecting a peptide synthesis strategy.

Experimental Workflows

G start Start | Fmoc-AA-Resin deprotection Fmoc Deprotection Add 20% Piperidine in DMF Agitate 5-20 min start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling Add Fmoc-Ala-OH + Coupling Reagent (HCTU/DIC) + Base Agitate 1-2 hours wash1->coupling wash2 Wash (DMF) coupling->wash2 check Repeat Cycle? wash2->check check->deprotection Yes cleavage Final Cleavage Add TFA Cocktail (e.g., TFA/TIS/H₂O) Agitate 2-3 hours check->cleavage No end End | Purify Peptide cleavage->end

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis (SPPS).

Signaling Pathways (Deprotection Mechanisms)

G cluster_Fmoc Fmoc Deprotection (β-Elimination) cluster_Boc Boc Deprotection (Acidolysis) cluster_Cbz Cbz Deprotection (Hydrogenolysis) Fmoc_Peptide Fmoc_Peptide Proton_Abstraction Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Elimination Elimination Proton_Abstraction->Elimination Forms Dibenzofulvene Deprotected_Peptide Deprotected_Peptide Elimination->Deprotected_Peptide Boc_Peptide Boc_Peptide Protonation Protonation Boc_Peptide->Protonation TFA (H+) Cation_Formation Cation_Formation Protonation->Cation_Formation Loss of t-butyl cation Decarboxylation Decarboxylation Cation_Formation->Decarboxylation Loss of CO₂ Decarboxylation->Deprotected_Peptide Cbz_Peptide Cbz_Peptide Bond_Cleavage Bond_Cleavage Cbz_Peptide->Bond_Cleavage H₂ + Pd/C Catalyst Decarboxylation_Cbz Decarboxylation_Cbz Bond_Cleavage->Decarboxylation_Cbz Forms Toluene + Carbamic Acid Decarboxylation_Cbz->Deprotected_Peptide Loss of CO₂

Caption: Simplified mechanisms for the removal of Fmoc, Boc, and Cbz protecting groups.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and deprotection of N-protected alanine derivatives.

Protocol 1: Synthesis of N-Cbz-L-Alanine

This protocol describes the protection of L-alanine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • L-Alanine

  • 2 M Sodium Hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: In a suitable flask, dissolve L-Alanine (1.0 eq) in 2 M NaOH solution. Cool the solution to 0 °C in an ice bath.

  • Reaction: While maintaining the temperature below 5 °C and the pH between 9-10, add benzyl chloroformate (1.1 eq) dropwise. Simultaneously add 2 M NaOH solution as needed to maintain the pH.

  • Stirring: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

  • Work-up: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause a white solid to precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Cbz-L-Alanine. A typical yield is around 73%.

Protocol 2: A Single Coupling Cycle in Fmoc-SPPS (Fmoc-Ala-OH)

This protocol outlines a standard coupling step on a solid-phase resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Ala-OH

  • Coupling reagent (e.g., HCTU or DIC/HOBt)

  • Base (e.g., DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Activation: In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq. relative to resin loading) and a coupling reagent like HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative result (no color change) indicates a complete reaction.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.

Protocol 3: Deprotection of Protecting Groups

A. Fmoc Group Deprotection (on Solid Phase)

  • Add a 20% (v/v) solution of piperidine in DMF to the Fmoc-protected peptide-resin.

  • Agitate the mixture at room temperature. A short treatment of 5 minutes followed by a longer treatment of 15-20 minutes is common.

  • Drain the solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene adduct. The N-terminal amine is now free for the next coupling step.

B. Boc Group Deprotection (Solution Phase)

  • Dissolve the Boc-protected substrate in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes, monitoring completion by TLC or LC-MS.

  • Remove the solvent and excess TFA in vacuo to yield the amine as a TFA salt.

C. Cbz Group Deprotection (Catalytic Hydrogenolysis)

  • Dissolve the Cbz-protected substrate in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Carefully add a catalyst, typically 10% Palladium on Carbon (Pd/C), to the solution (approx. 10 mol%).

  • Purge the reaction flask with hydrogen gas (H₂) (e.g., from a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected amine.

Conclusion and Recommendations

The choice of an alanine protecting group strategy is a critical decision in pharmaceutical manufacturing that balances cost, efficiency, scalability, and the specific chemical properties of the target peptide.

  • The Fmoc strategy is the dominant choice for modern SPPS, offering mild deprotection conditions, high yields, and suitability for complex, sensitive peptides and automated synthesis.[8]

  • The Boc strategy , while requiring harsher cleavage conditions, remains a robust and cost-effective method, particularly advantageous for synthesizing hydrophobic peptides prone to aggregation.[4]

  • The Cbz strategy is less common in SPPS but is invaluable for solution-phase synthesis, especially in large-scale manufacturing of shorter peptides or for the preparation of protected peptide fragments for subsequent condensation.[1]

For drug development professionals, a thorough evaluation of the target peptide's sequence, the required scale of production, and the available equipment will guide the selection of the most appropriate and cost-effective synthetic route.

References

A Comparative Guide to the NMR and MS Data Analysis of Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for benzyl (B1604629) 2-aminopropanoate against its N-protected analog, N-Boc-benzyl 2-aminopropanoate, and its methyl ester analog, methyl 2-aminopropanoate. This comparison is supported by experimental data to aid in the structural elucidation and quality control of these compounds, which are common intermediates in pharmaceutical synthesis.

Data Presentation: A Comparative Analysis

The following tables summarize the key ¹H NMR, ¹³C NMR, and MS data for benzyl 2-aminopropanoate and its selected alternatives.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.30-7.40m5HAr-H
5.15s2H-CH₂-Ph
3.65q1Hα-CH
1.55br s2H-NH₂
1.35d3H-CH₃
N-Boc-benzyl 2-aminopropanoate 7.35m5HAr-H
5.15s2H-CH₂-Ph
5.05d1H-NH-
4.32m1Hα-CH
1.44s9H-C(CH₃)₃
1.38d3H-CH₃
Methyl 2-aminopropanoate 3.70s3H-OCH₃
3.50q1Hα-CH
1.60br s2H-NH₂
1.30d3H-CH₃

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 175.5C=O
136.0Ar-C (quaternary)
128.5, 128.2, 128.0Ar-CH
66.5-CH₂-Ph
50.0α-CH
20.5-CH₃
N-Boc-benzyl 2-aminopropanoate 173.0C=O (ester)
155.0C=O (Boc)
135.5Ar-C (quaternary)
128.6, 128.3, 128.2Ar-CH
80.0-C(CH₃)₃
67.0-CH₂-Ph
49.5α-CH
28.3-C(CH₃)₃
18.5-CH₃
Methyl 2-aminopropanoate 176.0C=O
52.0-OCH₃
49.5α-CH
18.0-CH₃

Table 3: Mass Spectrometry Data Comparison (EI-MS)

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Putative Structures
This compound 179 [M]⁺108 [C₇H₈O]⁺ (benzyl alcohol), 91 [C₇H₇]⁺ (tropylium ion), 74 [C₃H₈NO₂]⁺, 44 [C₂H₆N]⁺
N-Boc-benzyl 2-aminopropanoate 279 [M]⁺223 [M-C₄H₈]⁺, 178 [M-Boc]⁺, 91 [C₇H₇]⁺ (tropylium ion), 57 [C₄H₉]⁺ (tert-butyl cation)
Methyl 2-aminopropanoate 103 [M]⁺88 [M-CH₃]⁺, 74 [M-C₂H₅]⁺, 59 [M-COOCH₃]⁺, 44 [C₂H₆N]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample (or 10-20 µL for a liquid) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 12-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 200-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Apply a baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If using Electrospray Ionization (ESI), the final solution may be infused directly or injected into an LC system. For Electron Ionization (EI), the sample is introduced into the vacuum system, often via a direct insertion probe or GC inlet.

2. Data Acquisition (Electron Ionization - Mass Spectrometry):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the molecular ion peak [M]⁺.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Propose structures for the observed fragments based on known fragmentation mechanisms.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR and MS analysis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_nmr_proc NMR Data Processing & Interpretation cluster_ms_proc MS Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Transfer Transfer to NMR Tube or MS Vial Dissolve->Transfer NMR_acq NMR Data Acquisition (¹H and ¹³C) Transfer->NMR_acq MS_acq MS Data Acquisition (e.g., EI-MS) Transfer->MS_acq NMR_proc Processing (FT, Phasing, Baseline Correction) MS_interp Interpretation (Molecular Ion, Fragmentation Pattern) NMR_interp Interpretation (Chemical Shift, Multiplicity, Integration, Coupling) NMR_proc->NMR_interp NMR_struct Structure Confirmation NMR_interp->NMR_struct Final_Report Final Report & Data Comparison NMR_struct->Final_Report MS_struct Structure & MW Confirmation MS_interp->MS_struct MS_struct->Final_Report

Caption: Workflow for NMR and MS analysis.

Assessing the Purity of Synthesized Benzyl 2-Aminopropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like benzyl (B1604629) 2-aminopropanoate is paramount. This guide provides an objective comparison of analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Assessment

A multi-faceted approach is often necessary for a comprehensive purity assessment of benzyl 2-aminopropanoate. The following table summarizes the key analytical techniques and their respective strengths and weaknesses.

Analytical TechniqueParameter MeasuredTypical Purity (%)StrengthsWeaknesses
¹H and ¹³C NMR Spectroscopy Structural Integrity & Molar Purity>99% (by qNMR)- Provides definitive structural confirmation.[1]- Quantitative NMR (qNMR) allows for the determination of absolute purity against a certified internal standard.- Lower sensitivity for trace impurities compared to chromatographic methods.- Requires a relatively pure sample for clear spectra.
High-Performance Liquid Chromatography (HPLC) Chromatographic Purity>98%- High resolution for separating the main compound from non-volatile impurities.[2]- Accurate quantification with a suitable detector (e.g., UV).[3]- May require method development to achieve optimal separation.[4]- Requires a chromophore for UV detection.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity>99% ee- Directly separates and quantifies enantiomers.[5][6]- Essential for controlling the stereochemistry of the final product.[2]- Chiral columns can be expensive.[4]- Method development can be more complex than standard HPLC.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurity Profile & Molecular Weight>99% (by peak area)- High sensitivity for detecting volatile impurities.[8]- Provides molecular weight information and structural clues from fragmentation patterns.[9][10]- Not suitable for non-volatile or thermally labile compounds.- May require derivatization to improve volatility.[11]
Mass Spectrometry (MS) Molecular Weight & Impurity IdentificationQualitative- High sensitivity and specificity for detecting and identifying impurities.[9]- Provides accurate molecular weight determination.- Quantification can be less precise without appropriate standards for each impurity.
Elemental Analysis Elemental CompositionConfirmatory- Confirms the elemental composition (C, H, N) of the bulk sample.[12][13]- Can indicate the presence of inorganic impurities.- Does not provide information on organic impurities with the same elemental composition.- Requires a relatively large sample size.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the molar purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a known amount of a certified internal standard (e.g., dimethyl sulfone) for quantitative NMR (qNMR) analysis.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 5 seconds (for quantitative analysis)

  • Spectral Width: 0-10 ppm

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.15s2HBenzylic protons (-CH₂-)
~3.80q1Hα-proton (-CH-)
~1.50br s2HAmine protons (-NH₂)
~1.40d3HMethyl protons (-CH₃)

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2 seconds

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (ppm)Assignment
~175Carbonyl carbon (C=O)
~136Aromatic quaternary carbon
~128.5Aromatic CH carbons
~128.0Aromatic CH carbons
~67Benzylic carbon (-CH₂-)
~50α-carbon (-CH-)
~17Methyl carbon (-CH₃)
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity of this compound and quantify non-volatile impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric purity of synthesized this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of this compound.

Instrumentation: GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For improved volatility and peak shape, derivatization with a silylating agent (e.g., BSTFA) can be performed.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M+): m/z = 179

  • Major Fragment Ions:

    • m/z = 91 (tropylium ion, [C₇H₇]⁺) - characteristic for benzyl compounds.

    • m/z = 108 (loss of the ester group, [C₆H₅CH₂OH]⁺)

    • m/z = 74 (from cleavage of the amino acid backbone)

    • m/z = 44 (from cleavage of the amino acid backbone)

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized this compound.

Instrumentation: CHN Elemental Analyzer.

Procedure: A precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Theoretical Elemental Composition for C₁₀H₁₃NO₂:

  • Carbon (C): 67.02%

  • Hydrogen (H): 7.31%

  • Nitrogen (N): 7.82%

Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr struct_confirm Structure Confirmed? nmr->struct_confirm hplc HPLC (Purity) purity_spec Purity > 98%? hplc->purity_spec gcms GC-MS (Volatile Impurities) chiral_hplc Chiral HPLC (Enantiomeric Purity) gcms->chiral_hplc enantio_spec Enantiomeric Purity > 99%? chiral_hplc->enantio_spec elemental Elemental Analysis (Elemental Composition) elemental_spec Composition Correct? elemental->elemental_spec struct_confirm->hplc Yes fail Further Purification or Re-synthesis Required struct_confirm->fail No purity_spec->gcms Yes purity_spec->fail No enantio_spec->elemental Yes enantio_spec->fail No pass Product Meets Specifications elemental_spec->pass Yes elemental_spec->fail No

References

A Researcher's Guide to Lipase Performance in Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lipase (B570770) Efficacy in the Synthesis of Enantiomerically Pure Compounds

For researchers, scientists, and professionals in drug development, the selection of an appropriate biocatalyst is a critical step in the efficient production of single-enantiomer chiral drugs. Lipases are among the most utilized enzymes for the kinetic resolution of racemates due to their high regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents.[1] This guide provides an objective comparison of the performance of different lipases, supported by experimental data, to aid in the selection of the most suitable enzyme for specific applications.

The efficiency of enzymatic kinetic resolution is primarily evaluated based on the conversion rate, the enantiomeric excess of the product (ee_p) or the remaining substrate (ee_s), and the enantioselectivity ratio (E value).[2] A high E value is indicative of a highly selective enzyme that can produce enantiomerically pure compounds at a reasonable conversion rate.

Comparative Performance of Common Lipases

The following table summarizes the performance of several widely used lipases in the enzymatic resolution of various substrates. The data has been compiled from multiple studies to provide a comparative overview.

Lipase SourceSubstrateReaction TypeAcyl Donor/SolventConversion (%)Enantiomeric Excess (ee)E ValueReference
Candida antarctica Lipase B (CAL-B)(S)-Quinolone derivativeAcylationVinyl acetate (B1210297)~5096% (R-acetate), 98% (S-quinolone)>200[1]
Candida antarctica Lipase B (CAL-B)rac-NaphthofurandioneAcetylationVinyl acetate/THF~5099% (S-alcohol), 99% (R-acetate)>200[1]
Candida antarctica Lipase B (CAL-B)p-Aryltrimethylsilyl chiral alcoholTransesterificationVinyl acetate/Hexane (B92381)50>99% (S-alcohol), >99% (R-acetate)>200[3]
Pseudomonas cepacia Lipase (PSL-CI)rac-NaphthofurandioneAcetylationVinyl acetate/THF~5099% (S-alcohol), 99% (R-acetate)>200[1]
Pseudomonas cepacia Lipase (Amano PS-DI)m-Aryltrimethylsilyl chiral alcoholTransesterificationVinyl acetate/Hexane49>99% (S-alcohol), >99% (R-acetate)>200[3]
Aspergillus niger Lipaserac-(RS)-PhenylethylamineTransesterificationEthyl acetate/n-heptane->99% (ee_p)>200[2]
Aspergillus terreus Lipase (immobilized)rac-Ketoprofen vinyl esterHydrolysisAcetone/water (80/20)4696% (R-Ketoprofen)129[1]
Candida rugosa Lipase (CRL)Diastereoisomeric mixture of FOP acetatesHydrolysisBuffer (pH 7.0)/DIPE5098.5% (de) of (S)-FOP acetate-[1]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for lipase-catalyzed kinetic resolution.

Protocol 1: Kinetic Resolution of rac-Naphthofurandione
  • Enzymes: Pseudomonas cepacia lipase (PSL-CI) and Candida antarctica lipase B (Novozym 435).

  • Substrate: rac-Naphthofurandione.

  • Reaction: Acetylation.

  • Acyl Donor: Vinyl acetate.

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 30 °C.

  • Agitation: 250 rpm.

  • Procedure: The racemic naphthofurandione is dissolved in THF, followed by the addition of vinyl acetate and the lipase. The reaction mixture is incubated at 30 °C with agitation. The reaction progress is monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the product and the remaining substrate. The reaction is stopped at approximately 50% conversion to obtain both enantiomers with high enantiomeric excess.[1]

Protocol 2: Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols
  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Substrate: m- or p-Aryltrimethylsilyl chiral alcohol (1 mmol).

  • Reaction: Transesterification.

  • Acyl Donor: Vinyl acetate (2.2 mmol).

  • Solvent: Hexane (4 mL).

  • Enzyme Amount: 20 mg.

  • Procedure: The substrate, vinyl acetate, and lipase are combined in hexane and the mixture is agitated at a specified temperature. The reaction is monitored over time (e.g., 16-24 hours) using chiral GC analysis to determine the conversion and enantiomeric excesses of the remaining alcohol and the acetylated product.[3]

Experimental Workflow and Methodological Logic

The general workflow for the enzymatic resolution of a racemic mixture using lipases involves several key stages, from substrate preparation to product analysis. The following diagram illustrates this logical progression.

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Final Products Racemic_Substrate Racemic Substrate Reaction_Mixture Incubation & Agitation Racemic_Substrate->Reaction_Mixture Lipase Lipase Selection Lipase->Reaction_Mixture Solvent_Acyl_Donor Solvent & Acyl Donor Solvent_Acyl_Donor->Reaction_Mixture Monitoring Reaction Monitoring (HPLC/GC) Reaction_Mixture->Monitoring Quenching Reaction Quenching at ~50% Conversion Monitoring->Quenching Separation Separation of Product & Substrate Quenching->Separation Enantioenriched_Product Enantioenriched Product Separation->Enantioenriched_Product Enantioenriched_Substrate Enantioenriched Substrate Separation->Enantioenriched_Substrate

Fig. 1: General workflow for lipase-catalyzed kinetic resolution.

Concluding Remarks

The choice of lipase for enzymatic resolution is highly dependent on the specific substrate and desired reaction conditions. As demonstrated, Candida antarctica lipase B and Pseudomonas cepacia lipase are highly efficient and enantioselective for a range of substrates, often yielding enantiomeric excesses greater than 99% and high E values.[1][3] Lipases from Aspergillus species also show considerable promise, particularly for the resolution of chiral amines.[2] The provided data and protocols offer a solid foundation for researchers to select the optimal lipase and design effective experimental strategies for the synthesis of enantiomerically pure compounds. Further optimization of reaction parameters such as solvent, temperature, and acyl donor can lead to even greater improvements in performance.

References

Evaluating the Efficacy of Benzyl 2-Aminopropanoate as a Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. The choice of a resolving agent is paramount for the successful implementation of diastereomeric salt crystallization, a widely used method for chiral resolution. This guide provides a comparative evaluation of benzyl (B1604629) 2-aminopropanoate as a potential resolving agent. Due to the limited availability of published experimental data on its direct use for chiral resolution, this guide will focus on a theoretical assessment of its potential efficacy, benchmarked against established resolving agents for which experimental data is available.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is a classical and industrially viable technique.[1] It involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2][3] The desired enantiomer is then recovered by the decomposition of the separated diastereomeric salt.

Theoretical Evaluation of Benzyl 2-Aminopropanoate as a Resolving Agent

This compound, the benzyl ester of alanine, is a chiral compound readily available in both (R) and (S) forms. Its potential as a resolving agent stems from the presence of a primary amino group, which can react with racemic carboxylic acids to form diastereomeric salts.

Key characteristics for a successful resolving agent include:

  • Availability and Cost: It should be readily available in high enantiomeric purity at a reasonable cost. This compound is a common chiral building block in peptide synthesis and is commercially available.[4]

  • Formation of Crystalline Salts: It must form stable, crystalline salts with the racemate to facilitate separation by crystallization.

  • Significant Solubility Difference: The formed diastereomeric salts should exhibit a significant difference in solubility in a chosen solvent to allow for efficient separation.

  • Ease of Recovery: The resolving agent should be easily recoverable after the resolution process for potential reuse.

Based on its structure, this compound is a viable candidate for the resolution of racemic carboxylic acids. However, its efficacy will be highly dependent on the specific racemic acid and the choice of solvent.

Performance Comparison with Alternative Resolving Agents

To provide a benchmark for the potential performance of this compound, this section presents experimental data for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and ketoprofen (B1673614), using established resolving agents.

Table 1: Performance Data for the Resolution of Racemic Ibuprofen

Resolving AgentRacemic CompoundSolvent(s)Diastereomeric Excess (%de)Yield (%)Enantiomeric Excess (%ee) of S-IbuprofenReference(s)
(S)-(-)-α-methylbenzylamine (S-MBA)IbuprofenWater4053>95 (after recovery)

Table 2: Performance Data for the Resolution of Racemic Ketoprofen

Resolving AgentRacemic CompoundSolvent(s)Diastereomeric Purity of SaltYield of Salt (%)Enantiomeric Purity of S-Ketoprofen (%)Reference(s)
(-)-CinchonidineKetoprofenEthyl acetate (B1210297) / MethanolHigh-97[5][6]

Note: The absence of data for this compound in these tables highlights the need for experimental investigation to determine its practical efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments related to chiral resolution by diastereomeric salt formation. These protocols can be adapted for the evaluation of this compound as a resolving agent.

General Protocol for Chiral Resolution of a Racemic Acid via Diastereomeric Salt Formation
  • Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid (e.g., ibuprofen) in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.

    • In a separate flask, dissolve one equivalent of the chiral resolving agent (e.g., (S)-benzyl 2-aminopropanoate) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

    • The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water or an organic solvent.

    • Add a strong acid (e.g., HCl) to protonate the resolving agent and liberate the free carboxylic acid.

    • Extract the enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the resolved acid.

  • Determination of Enantiomeric Excess (%ee):

    • The enantiomeric excess of the resolved acid is determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the known value of the pure enantiomer.

Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
  • Sample Preparation: Prepare a standard solution of the racemic compound and a solution of the resolved enantiomer in the mobile phase.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): Select a suitable chiral column (e.g., a polysaccharide-based column).

    • Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is commonly used for profens.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs strongly.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to determine the peak areas of each enantiomer. The enantiomeric excess is calculated using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mandatory Visualizations

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_separation Separation cluster_recovery Recovery racemic_acid Racemic Carboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., this compound) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble Separation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation Liberation of Enantiomer (Acidification) less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Logical_Relationship Racemic_Mixture Racemic Mixture (Inseparable Enantiomers) Diastereomers Diastereomeric Mixture (Separable) Racemic_Mixture->Diastereomers + Chiral_Resolving_Agent Chiral Resolving Agent Chiral_Resolving_Agent->Diastereomers + Separated_Diastereomers Separated Diastereomers Diastereomers->Separated_Diastereomers Separation (e.g., Crystallization) Pure_Enantiomers Pure Enantiomers Separated_Diastereomers->Pure_Enantiomers Removal of Resolving Agent

Caption: Logical relationship in diastereomeric salt resolution.

References

Safety Operating Guide

Proper Disposal of Benzyl 2-Aminopropanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of benzyl (B1604629) 2-aminopropanoate, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides detailed procedural information for the safe disposal of benzyl 2-aminopropanoate and its hydrochloride salt, aligning with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling

This compound hydrochloride is classified as a substance that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2]

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4) [2]

Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

  • Use in a well-ventilated area or under a chemical fume hood is essential to avoid inhalation of dust or vapors.[3]

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound hydrochloride:

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Data sourced from multiple safety data sheets.

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] This ensures compliance with all national, regional, and local regulations.

Operational Plan for Waste Collection and Disposal:

  • Containerization:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a clearly labeled, sealed, and appropriate waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with the full chemical name: "Waste this compound" and the relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

    • Keep the storage area cool and dry.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound hydrochloride.

    • Do not mix with other waste streams unless explicitly permitted by the disposal company.

Contaminated Packaging:

  • Dispose of the original container as unused product, following the same procedure as for the chemical waste itself.[4]

Chemical Breakdown Considerations

While professional disposal is the primary recommendation, understanding the chemical's properties can inform its handling. This compound is an ester and is susceptible to hydrolysis, particularly in acidic or alkaline conditions. Biodegradation of similar benzyl-containing compounds can lead to the formation of benzaldehyde (B42025) and benzoic acid. These breakdown products may also be hazardous and require proper disposal. Therefore, attempting to neutralize or treat this chemical in the lab without a thorough understanding and the necessary equipment is not advised.

Disposal Workflow Diagram

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste container Labelled, Sealed Container start->container Collect Waste storage Designated Chemical Waste Area container->storage Store Safely disposal_service Licensed Waste Disposal Service storage->disposal_service Arrange Collection end Proper Disposal disposal_service->end Regulatory Compliance

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzyl 2-Aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of benzyl (B1604629) 2-aminopropanoate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary: Benzyl 2-aminopropanoate, particularly in its hydrochloride salt form, is classified as an irritant.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] One form is also considered harmful if swallowed.[2] Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

Protection TypeSpecific EquipmentPurpose
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.To protect eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for extended handling.To prevent skin contact with the chemical.
Body Protection A long-sleeved laboratory coat, fully buttoned. A chemical-resistant apron is advised for operations with a higher risk of splashing.[3]To protect skin and clothing from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid dust and aerosol formation.[3][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.
Footwear Closed-toe and closed-heel shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

1. Storage and Preparation:

  • Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[3] Some suppliers recommend storage in a freezer under -20°C in an inert atmosphere.[5][6]

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • All weighing and solution preparation should be performed within a certified chemical fume hood.[3]

2. Handling and Use:

  • Avoid the formation of dust and aerosols.[4]

  • Ensure adequate ventilation at all times.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

3. Spill and Exposure Procedures:

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed, suitable container for hazardous waste disposal.[4] Do not let the product enter drains.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3]

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes.[7] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]
Contaminated Materials Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[3]
Solutions Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.

Quantitative Data

The following table summarizes key quantitative data for this compound hydrochloride.

PropertyValue
Molecular Formula C10H14ClNO2[1][5]
Molecular Weight 215.67 g/mol [1][2]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in DMSO, Methanol, Water[5]
Vapor Pressure 0.0154 mmHg at 25°C[5]

Experimental Workflow

The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Equilibrate to Room Temperature B Wear Full PPE A->B C Work in Fume Hood B->C D Weigh Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Monitor for Spills F->G H Quench Reaction (if necessary) G->H End of Experiment M Evacuate Area G->M Spill Occurs I Segregate Waste H->I J Decontaminate Workspace I->J K Dispose of Waste J->K L Remove PPE & Wash Hands K->L N Don Appropriate PPE M->N O Contain & Absorb Spill N->O P Collect & Dispose of Waste O->P P->J

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.